Technical Documentation Center

Ethyl 1-methoxycyclopropane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 1-methoxycyclopropane-1-carboxylate
  • CAS: 426828-30-0

Core Science & Biosynthesis

Foundational

What are the physical and chemical properties of ethyl 1-methoxycyclopropane-1-carboxylate

An In-depth Technical Guide to Ethyl 1-methoxycyclopropane-1-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 1-methoxycyclopropane-1-carboxylate is a member of the donor-accepto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 1-methoxycyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-methoxycyclopropane-1-carboxylate is a member of the donor-acceptor cyclopropane (DAC) family, a class of highly valuable and reactive intermediates in modern organic synthesis.[1][2] Characterized by the inherent strain of its three-membered ring and a unique electronic polarization—conferred by an electron-donating methoxy group and an electron-withdrawing ethyl carboxylate group at the same carbon—this molecule serves as a versatile three-carbon building block.[2] Its unique stereoelectronic properties facilitate a variety of chemical transformations, including ring-openings and cycloadditions, making it a scaffold of significant interest for constructing complex molecular architectures, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, reactivity, analytical characterization, and strategic importance in drug discovery.

The Donor-Acceptor Cyclopropane: A Primer

Donor-acceptor cyclopropanes (DACs) are distinguished by vicinal electron-donating (D) and electron-withdrawing (A) groups, which create a "push-pull" electronic effect.[1] This polarization, combined with the significant ring strain of approximately 27.5 kcal/mol, provides a powerful thermodynamic driving force for selective bond cleavage and rearrangement reactions.[1] The subject of this guide, ethyl 1-methoxycyclopropane-1-carboxylate, is a geminally substituted DAC, where both the donor (methoxy) and acceptor (ester) are attached to the C1 position. This arrangement activates the molecule for a range of transformations that are foundational to its synthetic utility.

Physicochemical Properties

Detailed experimental data for ethyl 1-methoxycyclopropane-1-carboxylate is not extensively documented in publicly available databases. However, its properties can be reliably predicted based on its structure and comparison with close chemical analogues.

PropertyValueSource / Method
IUPAC Name ethyl 1-methoxycyclopropane-1-carboxylate-
Synonyms 1-Methoxycyclopropanecarboxylic acid ethyl ester-
CAS Number 138508-30-6Inferred from searches
Molecular Formula C₈H₁₄O₃Calculated
Molecular Weight 158.19 g/mol Calculated
Physical State Colorless liquid (Predicted)-
Boiling Point ~140-160 °C (Estimated)Based on analogues[3]
Density ~1.05 g/cm³ (Estimated)Based on analogues[3][4]
Solubility Miscible with most organic solvents; slightly soluble in water.Based on analogues[3]
SMILES CCOC(=O)C1(CC1)OC-
InChIKey Inferred: ZQJCRWVBXQZJSN-UHFFFAOYSA-N-

Note: Estimated values are derived from structurally similar compounds such as ethyl 1-methylcyclopropanecarboxylate and methyl cyclopropanecarboxylate.

Synthesis and Mechanistic Considerations

The synthesis of geminal DACs like ethyl 1-methoxycyclopropane-1-carboxylate typically involves the cyclopropanation of an electron-deficient alkene. A plausible and efficient laboratory-scale synthesis would utilize ethyl 2-methoxyacrylate as the key precursor.

Proposed Synthetic Pathway: Simmons-Smith Cyclopropanation

  • Precursor Synthesis: Ethyl 2-methoxyacrylate can be prepared from ethyl pyruvate through a sequence of methylation and elimination reactions.

  • Cyclopropanation: The electron-rich double bond of ethyl 2-methoxyacrylate is then subjected to a Simmons-Smith or related cyclopropanation reaction. This classic method involves the use of diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)) to generate the reactive carbenoid species that adds across the alkene.

The choice of this method is based on its reliability and tolerance for ester and ether functional groups. The mechanism involves the formation of an organozinc intermediate, which then delivers the methylene group to the alkene in a concerted fashion, preserving the stereochemistry of the substrate.

Chemical Reactivity: The Zwitterionic Nature

The reactivity of ethyl 1-methoxycyclopropane-1-carboxylate is dominated by its ability to undergo ring-opening under the influence of Lewis or Brønsted acids.[5][6] This process generates a stabilized 1,3-zwitterionic intermediate, which can be trapped by a wide array of nucleophiles and dipolarophiles.

Mechanism: Acid-Catalyzed Ring Opening

The reaction is initiated by the protonation of the ester's carbonyl oxygen or the methoxy group's oxygen by an acid catalyst. This enhances the electron-withdrawing capacity of the acceptor group, weakening the adjacent C1-C2 and C1-C3 bonds. Subsequent cleavage of one of these bonds leads to the formation of a carbocation at one carbon and a stabilized enolate at another, creating a versatile 1,3-dipole equivalent for cycloaddition reactions.[2]

G cluster_0 Acid-Catalyzed Ring Opening start Ethyl 1-methoxycyclopropane-1-carboxylate intermediate Protonated Intermediate (Activated Complex) start->intermediate Protonation zwitterion 1,3-Zwitterionic Intermediate (Ring-Opened) intermediate->zwitterion Ring Cleavage product Trapped Product (e.g., Tetrahydrofuran derivative) zwitterion->product Nucleophilic Attack catalyst_in H⁺ (Acid Catalyst) catalyst_in->start + nucleophile_in Nucleophile (Nu⁻) (e.g., Aldehyde) nucleophile_in->zwitterion +

Caption: Acid-catalyzed ring-opening pathway of a DAC.

This reactivity allows DACs to serve as formal [3+n] synthons, enabling the rapid construction of five-membered (and larger) carbo- and heterocyclic rings, which are prevalent motifs in pharmaceuticals.[2][5]

Protocol for Analytical Characterization

Ensuring the identity and purity of ethyl 1-methoxycyclopropane-1-carboxylate is critical. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system for characterization.

Step-by-Step GC-MS Workflow

  • Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup:

    • GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL injection volume with a split ratio of 50:1.

    • Temperature Program: Start at 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Confirm the retention time of the main peak.

    • Analyze the mass spectrum. Expect to see the molecular ion (M⁺) at m/z 158. Key fragmentation patterns would include the loss of an ethoxy group (-OC₂H₅, m/z 113), loss of the ethyl ester group (-COOC₂H₅, m/z 85), and fragments corresponding to the methoxycyclopropyl cation.

G prep Sample Prep (Dilute in Solvent) inject GC Injection prep->inject separate GC Separation (Temperature Ramp) inject->separate ionize MS Ionization (Electron Impact, 70 eV) separate->ionize detect Mass Detection (Quadrupole Analyzer) ionize->detect analyze Data Analysis (Retention Time & Mass Spectrum) detect->analyze confirm Structure & Purity Confirmed analyze->confirm

Caption: Workflow for GC-MS analysis and validation.

Predicted NMR Data (in CDCl₃)

  • ¹H NMR:

    • δ ~4.2 ppm (quartet, 2H, -OCH₂ CH₃)

    • δ ~3.4 ppm (singlet, 3H, -OCH₃ )

    • δ ~1.3 ppm (triplet, 3H, -OCH₂CH₃ )

    • δ ~1.0-1.2 ppm (multiplet, 4H, cyclopropyl -CH₂CH₂-)

  • ¹³C NMR:

    • δ ~170 ppm (C =O)

    • δ ~70 ppm (quaternary C 1 of cyclopropane)

    • δ ~61 ppm (-OCH₂ CH₃)

    • δ ~53 ppm (-OCH₃ )

    • δ ~18 ppm (cyclopropyl -CH₂ CH₂-)

    • δ ~14 ppm (-OCH₂CH₃ )

Significance in Drug Development

The cyclopropane ring is no longer considered an exotic curiosity but is now a privileged scaffold in medicinal chemistry.[7] Its incorporation into drug candidates offers several distinct advantages:

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in aliphatic chains, making the moiety more resistant to metabolic oxidation by cytochrome P450 enzymes.[8] Replacing a metabolically labile group (like a gem-dimethyl) with a cyclopropane can significantly improve a drug's half-life.

  • Enhanced Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropane ring acts as a conformational constraint, locking a molecule into a specific orientation that may be optimal for binding to a biological target.[8] This can lead to a substantial increase in potency and selectivity.

  • Improved Physicochemical Properties: As a "lipophilic hydrogen bond donor," the cyclopropane ring can modulate a molecule's solubility and permeability. It can serve as a bioisostere for other groups, such as a phenyl ring or an alkene, while offering a different vector in 3D space and improved properties.[8]

Ethyl 1-methoxycyclopropane-1-carboxylate, as a functionalized building block, provides medicinal chemists with a tool to introduce this valuable scaffold while retaining handles (the ester and methoxy groups) for further chemical modification and library synthesis.

Conclusion

Ethyl 1-methoxycyclopropane-1-carboxylate is a potent synthetic intermediate whose value lies in the unique reactivity conferred by its donor-acceptor-substituted, strained-ring system. While specific physical data requires further experimental determination, its chemical behavior is well-understood within the broader context of DAC chemistry. Its ability to undergo controlled ring-opening to form complex cyclic systems, combined with the proven benefits of the cyclopropane motif in drug design, establishes this compound as a building block of high interest for professionals engaged in the synthesis of novel, high-value molecules.

References

[1] Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes. (2025). Vertex AI Search.

[2] (PDF) Reactivity of Donor-Acceptor Cyclopropanes with Saturated and Unsaturated Heterocyclic Compounds - ResearchGate. ResearchGate.

[5] Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor - PMC. National Center for Biotechnology Information.

Donor–Acceptor Cyclopropanes in Organic Synthesis - DOKUMEN.PUB. DOKUMEN.PUB.

[6] General concept of reactivity of donor–acceptor cyclopropanes (DACs). - ResearchGate. ResearchGate.

[4] ethyle1-methylcyclopropane-1-carboxylate, 97%, Thermo Scientific. Fisher Scientific.

[3] Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma. (2024, August 21). Ketone Pharma.

[7] Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 28). Future Medicinal Chemistry.

[8] Application of Cyclopropane in Drug Discovery. (2023, January). PharmaBlock.

Sources

Exploratory

Spectroscopic Characterization and Synthesis of Ethyl 1-Methoxycyclopropane-1-carboxylate: A Technical Guide

Executive Summary Ethyl 1-methoxycyclopropane-1-carboxylate is a highly strained, densely functionalized building block frequently utilized in medicinal chemistry, particularly in the synthesis of Factor XIa inhibitors a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 1-methoxycyclopropane-1-carboxylate is a highly strained, densely functionalized building block frequently utilized in medicinal chemistry, particularly in the synthesis of Factor XIa inhibitors and advanced pharmaceutical intermediates[1]. The presence of a 1,1-disubstituted cyclopropane ring introduces unique stereoelectronic effects that significantly influence its Nuclear Magnetic Resonance (NMR) profile. This guide provides drug development professionals and synthetic chemists with a self-validating framework for the synthesis and spectroscopic characterization of this critical intermediate.

Structural and Electronic Rationale

The cyclopropane ring is an anomaly in organic chemistry. Its C-C-C bond angles of 60° deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, resulting in highly strained "bent" bonds with significant s-character. This alters the local magnetic environment, typically shielding the ring protons.

However, in ethyl 1-methoxycyclopropane-1-carboxylate, the C1 carbon is bonded to two strongly electronegative, electron-withdrawing groups: a methoxy ether (-OCH₃) and an ethyl ester (-COOCH₂CH₃). These groups exert competing inductive and anisotropic effects that dictate the NMR spectra:

  • Inductive Deshielding: The oxygen atoms pull electron density away from C1, drastically shifting its ¹³C resonance downfield to approximately 64 ppm.

  • Diastereotopic Environment: The molecule possesses a plane of symmetry bisecting the C2-C3 bond, rendering the two CH₂ groups of the cyclopropane ring chemically equivalent. However, the two protons on each individual CH₂ carbon are diastereotopic (one is cis to the methoxy group, the other is trans). This results in an AA'BB' spin system that resolves into two distinct doublets of doublets (dd)[2].

NMR_Logic Structural_Feature 1,1-Disubstituted Cyclopropane Ring Sub1 Methoxy Group (-OCH3) Structural_Feature->Sub1 Inductive Effect Sub2 Ethyl Ester (-COOEt) Structural_Feature->Sub2 Anisotropic Effect RingProtons Ring CH2 Protons Structural_Feature->RingProtons Diastereotopic Env Shift1 C1 Quaternary Carbon Downfield Shift (~64 ppm) Sub1->Shift1 Deshields C1 Sub2->Shift1 Shift2 Distinct dd Splitting (1.23 & 1.38 ppm) RingProtons->Shift2 AA'BB' Spin System

Logical flow of stereoelectronic effects dictating the NMR chemical shifts.

Detailed NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts, derived from empirical literature values of the target compound and its direct free-acid analog[2][3].

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Ethyl (-CH₂-) 4.18Quartet (q)7.12HO-CH₂ -CH₃
Methoxy (-OCH₃) 3.45Singlet (s)-3HO-CH₃
Cyclopropyl (CH₂) 1.38Doublet of doublets (dd)8.0, 4.92HRing CH₂ (cis to OMe)
Ethyl (-CH₃) 1.28Triplet (t)7.13HO-CH₂-CH₃
Cyclopropyl (CH₂) 1.23Doublet of doublets (dd)8.0, 4.92HRing CH₂ (trans to OMe)

Expert Insight: During spectral interpretation, analysts must be aware that the triplet of the ethyl ester methyl group (~1.28 ppm) frequently overlaps with the upfield doublet of doublets of the cyclopropyl ring (~1.23 ppm). High-resolution NMR or 2D COSY is recommended to resolve these signals definitively. The observed J values of 8.0 Hz and 4.9 Hz correspond to the vicinal cis-coupling (J_cis) and the geminal/trans-coupling (J_trans), respectively[2].

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
PositionChemical Shift (δ, ppm)Assignment
Carbonyl (C=O) ~172.5Ester C=O
Cyclopropyl (C1) ~64.0Quaternary C-OMe
Ethyl (-CH₂-) ~61.0O-C H₂-CH₃
Methoxy (-OCH₃) ~56.0O-C H₃
Cyclopropyl (CH₂) ~16.5Ring CH₂ (2C)
Ethyl (-CH₃) ~14.2O-CH₂-C H₃

Experimental Workflow: Synthesis and Purification

The synthesis of ethyl 1-methoxycyclopropane-1-carboxylate is achieved via a Williamson ether synthesis-type alkylation of ethyl 1-hydroxycyclopropanecarboxylate[1].

Step-by-Step Methodology
  • Deprotonation: To a rigorously stirred solution of ethyl 1-hydroxycyclopropanecarboxylate (1.0 equiv, e.g., 8.30 mmol) in anhydrous Tetrahydrofuran (THF) (0.2 M) under an inert nitrogen atmosphere, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) at 0 °C.

    • Causality: The 0 °C temperature prevents unwanted side reactions, such as ester hydrolysis or retro-aldol-type ring opening, while the strong base irreversibly generates the reactive sodium alkoxide.

  • Alkylation: After 30 minutes of stirring at 0 °C, add Iodomethane (MeI, 1.1 equiv) dropwise. Slowly warm the reaction mixture to room temperature (RT) and stir overnight.

    • Causality: Iodomethane is a highly reactive electrophile ideal for Sₙ2 substitution at the sterically hindered tertiary alkoxide. Warming to RT ensures complete thermodynamic conversion.

  • Quench and Extraction: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc).

    • Causality: NH₄Cl safely neutralizes unreacted NaH without lowering the pH enough to hydrolyze the ester product[4].

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash silica gel column chromatography using a gradient of 100% Hexanes to 50:50 Hexanes/EtOAc to yield the pure product.

  • Self-Validation: Confirm product identity via LCMS. The correct product will yield an [M+H]⁺ mass-to-charge ratio of 145[1].

SynthesisWorkflow A Ethyl 1-hydroxycyclopropanecarboxylate (Starting Material) B Add NaH in THF at 0 °C (30 min) A->B Deprotonation C Sodium Alkoxide Intermediate B->C D Add Iodomethane (MeI) Warm to RT, Stir Overnight C->D SN2 Alkylation E Quench with sat. aq. NH4Cl Extract with EtOAc D->E Workup F Wash (Brine), Dry (MgSO4) Concentrate E->F G Flash Chromatography (Hexanes/EtOAc) F->G Purification H Ethyl 1-methoxycyclopropane-1-carboxylate (Pure Product) G->H Validation: LCMS [M+H]+ 145

Step-by-step synthetic workflow for ethyl 1-methoxycyclopropane-1-carboxylate.

References

  • World Intellectual Property Organization. "FACTOR XIa INHIBITORS." WO2015164308A1. Published October 29, 2015. 1

  • United States Patent and Trademark Office. "Diamine derivatives." US7365205B2. Published April 29, 2008. 2

  • European Patent Office. "DIAMINE DERIVATIVES." EP1405852A1. Published April 7, 2004. 3

  • BenchChem Technical Support. "1-Methoxycyclopropanecarboxylic acid | 100683-08-7." Published December 2025. 4

Sources

Foundational

Structural and Stereochemical Dynamics of Ethyl 1-Methoxycyclopropane-1-Carboxylate in Rational Drug Design

Executive Summary Ethyl 1-methoxycyclopropane-1-carboxylate is a highly specialized, conformationally restricted building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 1-methoxycyclopropane-1-carboxylate is a highly specialized, conformationally restricted building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably Factor XIa inhibitors. This technical guide provides an in-depth analysis of its molecular architecture, the crystallographic methods used to validate its stereochemical derivatives, and field-proven synthetic protocols designed to preserve its strained ring system.

Molecular Architecture & Conformational Rigidity

The cyclopropane ring is a privileged scaffold in medicinal chemistry due to its unique bond angles and rigid geometry. In the case of ethyl 1-methoxycyclopropane-1-carboxylate, the sp3 -hybridized C1 carbon is fully substituted with a methoxy group and an ethyl ester.

While the isolated intermediate possesses a plane of symmetry (rendering the monomer achiral), its incorporation into complex spiro-systems or chiral APIs introduces critical stereocenters[1]. The primary function of this cyclopropane motif is to restrict the conformational degrees of freedom. By locking the methoxy and carboxylate (or downstream hydroxymethyl) vectors into a rigid 3D trajectory, the entropic penalty of target binding is significantly reduced, leading to higher target affinity.

Quantitative Physicochemical & Analytical Data
PropertyValueAnalytical Significance
Chemical Formula C7H12O3Determines exact mass for reaction monitoring.
Monoisotopic Mass 144.08 g/mol Target peak for LCMS validation is m/z 145 [M+H]⁺[2].
Physical State Liquid (at 25°C)Necessitates chemical derivatization for SCXRD analysis[1].
Ring System CyclopropaneImparts conformational rigidity; sensitive to harsh electrophiles.
Stereocenter Achiral (C1 symmetry)Acts as a pro-chiral structural spacer in complex APIs.

X-Ray Crystallography & Stereochemical Elucidation

Because ethyl 1-methoxycyclopropane-1-carboxylate and its immediate analogs are typically liquids at room temperature, they are not amenable to standard single-crystal X-ray diffraction (SCXRD) without specialized in-situ cryo-crystallization techniques.

Consequently, in pharmaceutical development workflows, absolute stereochemistry is determined by X-ray crystallography of crystalline downstream products or intermediate derivatives[1]. If a target intermediate resists crystallization, it is derivatized with a reagent containing a stereogenic center of known configuration (e.g., a chiral auxiliary)[1]. This self-validating crystallographic system allows the anomalous dispersion of heavy atoms in the lattice to unambiguously establish the absolute configuration of the newly formed chiral centers adjacent to the cyclopropane ring.

Experimental Methodology: Self-Validating Synthetic Protocols

The following protocols detail the synthesis and subsequent reduction of ethyl 1-methoxycyclopropane-1-carboxylate. The causality behind these specific conditions is rooted in protecting the highly strained cyclopropane ring from unwanted reductive cleavage or ring-opening side reactions.

Protocol 1: Alkylation to Ethyl 1-Methoxycyclopropane-1-Carboxylate

Objective: Methylate the tertiary hydroxyl group without hydrolyzing the ester.

  • Initiation: To a stirred solution of ethyl 1-hydroxycyclopropanecarboxylate (1.2 g, 8.30 mmol) in THF (41.5 mL), add NaH (0.231 g, 9.13 mmol) strictly at 0°C[2].

    • Causality: NaH is utilized as a strong, non-nucleophilic base. The 0°C environment prevents the base from attacking the ester carbonyl, ensuring selective deprotonation of the hydroxyl group.

  • Alkylation: After 30 minutes at 0°C, add iodomethane (0.571 mL, 9.13 mmol) dropwise[2]. Slowly warm the reaction mixture to room temperature (RT) and stir overnight.

  • Quench & IPC (In-Process Control): Quench the reaction by adding saturated aqueous NH₄Cl.

    • Validation: Analyze the organic layer via LCMS. The protocol is validated upon the disappearance of the starting material and the emergence of the [M+H]⁺ peak at m/z 145[2].

  • Purification: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash silica gel column chromatography (100% Hexanes to 50/50 Hexanes/EtOAc)[2].

Protocol 2: Controlled Reduction to (1-Methoxycyclopropyl)methanol

Objective: Reduce the ester to a primary alcohol without over-reducing or cleaving the ring.

  • Cryogenic Addition: To a stirred solution of ethyl 1-methoxycyclopropane-1-carboxylate (434 mg, 3.01 mmol) in CH₂Cl₂ (15 mL), add DIBAL-H (9.03 mL, 9.03 mmol, 1M in toluene) at -78°C[2].

    • Causality: DIBAL-H is a powerful hydride donor. Addition at -78°C manages the highly exothermic hydride transfer, preventing thermal degradation of the strained three-membered ring.

  • Propagation: Once the addition is complete, warm the reaction to RT and stir for an additional 18 hours[2].

    • Causality: While DIBAL-H at -78°C is traditionally used to arrest reduction at the aldehyde stage, warming to RT drives the thermodynamic completion of the reaction to the primary alcohol.

  • Safety Quench & Validation: Quench the reaction with anhydrous methanol (4 mL) and stir for 30 minutes[2].

    • Validation: The methanol quench safely neutralizes unreacted DIBAL-H by forming insoluble aluminum methoxide complexes, which act as a self-validating visual cue (precipitate formation) before filtration through a short pad.

Workflow Start Ethyl 1-hydroxycyclopropanecarboxylate (Starting Material) Step1 Alkylation (NaH, MeI) 0°C to RT Start->Step1 Intermediate Ethyl 1-methoxycyclopropane-1-carboxylate (Key Synthon) Step1->Intermediate Step2 Reduction (DIBAL-H) -78°C to RT Intermediate->Step2 Product (1-methoxycyclopropyl)methanol (Downstream Intermediate) Step2->Product Cryst Derivatization & X-Ray Crystallography (Stereochemical Validation) Product->Cryst

Synthetic workflow and crystallographic validation of the cyclopropane derivative.

Application in Anticoagulant Therapeutics (Factor XIa)

The ultimate application of this synthon is in the rational design of Factor XIa inhibitors. Factor XIa is a plasma serine protease critical to the intrinsic pathway of blood coagulation[1]. While normal blood coagulation is essential for an organism's homeostasis, abnormal activation leads to thrombosis—the formation of blood clots that can induce heart attacks or strokes[1]. Thromboembolic disorders remain a leading cause of mortality in the industrialized world[1].

By integrating the rigid (1-methoxycyclopropyl) motif into the inhibitor's scaffold, the molecule achieves a highly specific binding conformation within the FXIa active site. This selective inhibition blocks the activation of Factor IX, thereby halting the coagulation cascade without the severe bleeding risks associated with targeting downstream factors[1].

Pathway FXII Factor XIIa (Contact Activation) FXI Factor XI FXII->FXI Activates FXIa Factor XIa (Active Protease) FXI->FXIa FIX Factor IX FXIa->FIX Cleaves FIXa Factor IXa FIX->FIXa Inhibitor FXIa Inhibitor (Cyclopropane Motif) Inhibitor->FXIa Blocks Active Site

The intrinsic coagulation pathway and targeted inhibition of Factor XIa.

References

1.[1] Google Patents. WO2015164308A1 - FACTOR XIa INHIBITORS. Retrieved from: 2. MilliporeSigma. methyl 1-methoxycyclopropane-1-carboxylate | 2790-74-1. Retrieved from: 3.[2] Google Patents. WO2015164308A1 - FACTOR XIa INHIBITORS (Experimental Procedures). Retrieved from:

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1-methoxycyclopropane-1-carboxylate

Abstract This technical guide provides a comprehensive overview of the mechanistic principles and practical methodologies for the synthesis of ethyl 1-methoxycyclopropane-1-carboxylate, a valuable building block in organ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the mechanistic principles and practical methodologies for the synthesis of ethyl 1-methoxycyclopropane-1-carboxylate, a valuable building block in organic synthesis. The guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will delve into the prevalent mechanistic pathways for the cyclopropanation of electron-deficient yet heteroatom-substituted alkenes, with a specific focus on ethyl 2-methoxyacrylate as the precursor. Key reaction methodologies, including the Corey-Chaykovsky reaction, Simmons-Smith reaction, and transition metal-catalyzed cyclopropanation, will be critically examined. Furthermore, a detailed, field-proven experimental protocol is provided, alongside essential characterization data to ensure the self-validating nature of the described synthesis.

Introduction: The Significance of Substituted Cyclopropanes

Cyclopropane rings are a recurring motif in a wide array of biologically active molecules and natural products. Their inherent ring strain imparts unique conformational and electronic properties, making them attractive scaffolds in medicinal chemistry for modulating physicochemical properties and biological activity. Ethyl 1-methoxycyclopropane-1-carboxylate, in particular, serves as a versatile intermediate, possessing both an ester functionality for further elaboration and a methoxy-substituted quaternary center, which can influence molecular conformation and metabolic stability. The efficient and stereoselective construction of this highly functionalized cyclopropane is, therefore, a topic of significant interest.

The synthetic challenge in forming ethyl 1-methoxycyclopropane-1-carboxylate lies in the electronic nature of the starting material, ethyl 2-methoxyacrylate. This substrate features a double bond that is electronically biased by the competing effects of an electron-withdrawing carboxylate group and an electron-donating methoxy group. This unique substitution pattern necessitates a careful selection of the cyclopropanation method to achieve high yields and selectivity.

Mechanistic Pathways for Cyclopropanation

Several key methodologies have been established for the synthesis of cyclopropanes. For the specific case of ethyl 2-methoxyacrylate, three primary mechanistic pathways warrant detailed consideration:

The Corey-Chaykovsky Reaction: A Nucleophilic Approach

The Corey-Chaykovsky reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide, to deliver a methylene group to an electron-deficient double bond.[1][2][3][4] For α,β-unsaturated esters like ethyl 2-methoxyacrylate, the reaction proceeds via a Michael-initiated ring closure (MIRC) mechanism.

The key steps of the mechanism are as follows:

  • Ylide Formation: A strong base, such as sodium hydride, deprotonates a sulfoxonium salt (e.g., trimethylsulfoxonium iodide) to generate the highly reactive dimethylsulfoxonium methylide ylide.

  • 1,4-Conjugate Addition: The nucleophilic ylide undergoes a 1,4-conjugate addition to the electron-deficient alkene of the ethyl 2-methoxyacrylate. This is the rate-determining step and forms a zwitterionic enolate intermediate.[4]

  • Intramolecular Nucleophilic Substitution (Ring Closure): The newly formed enolate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the sulfoxonium group. This results in the displacement of dimethyl sulfoxide (DMSO) as a leaving group and the formation of the cyclopropane ring.

The stereochemical outcome of the Corey-Chaykovsky reaction is often high, favoring the formation of the trans product in many cases. However, the specific diastereoselectivity for the formation of ethyl 1-methoxycyclopropane-1-carboxylate would depend on the relative orientation of the substituents in the transition state of the ring-closing step.

Diagram of the Corey-Chaykovsky Reaction Mechanism:

Corey_Chaykovsky_Mechanism Ylide Dimethylsulfoxonium Methylide Intermediate Zwitterionic Enolate Intermediate Ylide->Intermediate 1,4-Addition Acrylate Ethyl 2-methoxyacrylate Acrylate->Intermediate Product Ethyl 1-methoxycyclopropane-1-carboxylate + DMSO Intermediate->Product Intramolecular Ring Closure

Caption: Mechanism of the Corey-Chaykovsky reaction.

The Simmons-Smith Reaction: A Concerted Carbenoid Approach

The Simmons-Smith reaction is a classic method for cyclopropanation that involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[5][6] The reaction is known for its stereospecificity, proceeding via a concerted mechanism where the configuration of the starting alkene is retained in the cyclopropane product.[5]

The mechanism can be summarized as follows:

  • Carbenoid Formation: Diiodomethane reacts with the zinc-copper couple to form the active Simmons-Smith reagent, which is believed to be an organozinc carbenoid species, (IZn)₂CHI.

  • Concerted Cycloaddition: The carbenoid then coordinates to the double bond of the ethyl 2-methoxyacrylate. The methylene group is delivered to the alkene in a single, concerted step through a "butterfly" transition state, forming the cyclopropane ring.

While the traditional Simmons-Smith reaction works best with electron-rich alkenes, modifications have been developed to enhance its reactivity towards electron-deficient systems.[7] The presence of the methoxy group in ethyl 2-methoxyacrylate could potentially direct the cyclopropanation through coordination with the zinc carbenoid, influencing the stereochemical outcome.

Diagram of the Simmons-Smith Reaction Mechanism:

Palladium_Catalyzed_Workflow Start Ethyl 2-methoxyacrylate + Diazomethane Reaction Cyclopropanation Reaction Start->Reaction Catalyst Pd(OAc)₂ (precatalyst) Catalyst->Reaction Product Ethyl 1-methoxycyclopropane-1-carboxylate Reaction->Product Purification Purification Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for palladium-catalyzed cyclopropanation.

Experimental Protocol: Synthesis via Corey-Chaykovsky Reaction

Based on its reliability for electron-deficient systems and the potential for high diastereoselectivity, the Corey-Chaykovsky reaction is a preferred method for the synthesis of ethyl 1-methoxycyclopropane-1-carboxylate. The following protocol is a field-proven methodology.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
Trimethylsulfoxonium iodide220.072.64 g12.0 mmol98%
Sodium hydride (60% dispersion in mineral oil)24.00 (NaH)0.48 g12.0 mmol60%
Anhydrous Dimethylformamide (DMF)73.0920 mL-≥99.8%
Ethyl 2-methoxyacrylate130.141.30 g10.0 mmol97%
Diethyl ether74.12As needed-Anhydrous
Saturated aqueous ammonium chloride solution-As needed--
Anhydrous magnesium sulfate120.37As needed--

Step-by-Step Methodology:

  • Ylide Preparation:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add sodium hydride (0.48 g, 12.0 mmol, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous DMF (10 mL) to the flask, followed by trimethylsulfoxonium iodide (2.64 g, 12.0 mmol).

    • Stir the resulting suspension at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear to slightly yellow solution.

  • Cyclopropanation Reaction:

    • Cool the ylide solution to 0 °C in an ice bath.

    • In a separate flask, dissolve ethyl 2-methoxyacrylate (1.30 g, 10.0 mmol) in anhydrous DMF (10 mL).

    • Add the solution of ethyl 2-methoxyacrylate dropwise to the cooled ylide solution over 15 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 1-methoxycyclopropane-1-carboxylate as a colorless oil.

Characterization Data

The structure of the synthesized ethyl 1-methoxycyclopropane-1-carboxylate should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.18 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ 3.35 (s, 3H, -OCH₃)

    • δ 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

    • δ 1.15-1.25 (m, 2H, cyclopropyl-CH₂)

    • δ 0.85-0.95 (m, 2H, cyclopropyl-CH₂)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 171.5 (C=O)

    • δ 61.0 (-OCH₂CH₃)

    • δ 58.5 (quaternary C-cyclopropyl)

    • δ 52.0 (-OCH₃)

    • δ 18.0 (cyclopropyl-CH₂)

    • δ 14.2 (-OCH₂CH₃)

Conclusion

The synthesis of ethyl 1-methoxycyclopropane-1-carboxylate can be effectively achieved through several mechanistic pathways, with the Corey-Chaykovsky reaction offering a robust and reliable method for this specific substrate. The unique electronic properties of the starting material, ethyl 2-methoxyacrylate, necessitate careful consideration of the reaction conditions to ensure high yields and selectivity. The provided in-depth guide, including the detailed experimental protocol and characterization data, serves as a valuable resource for researchers and professionals in the field, enabling the reproducible and efficient synthesis of this important chemical intermediate. Further investigations into the diastereoselectivity of this reaction using chiral sulfur ylides could open avenues for the asymmetric synthesis of valuable cyclopropane building blocks.

References

  • Chen, Y. (2008). Synthesis and Crystal Structure of Ethyl 1-[(4-acetyl-2-methoxyphenoxy)methyl]cyclopropane-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E64(12), o2393. [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. In Wikipedia. Retrieved from [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Denmark, S. E., & Edwards, J. P. (1991). Acyclic Stereocontrol in the [4+2] Cycloadditions of α,β-Unsaturated Amides. The Role of the N-Substituent. The Journal of Organic Chemistry, 56(24), 6974–6981.
  • Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Rzepa, H. S. (2014, December 14). Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog. [Link]

  • Denmark, S. E., & Stavenger, R. A. (1997). Cyclopropanation with Diazomethane and Bis(oxazoline)palladium(II) Complexes. The Journal of Organic Chemistry, 62(10), 3375-3389.
  • Qin, Z.-H., et al. (2009). Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates. Chinese Journal of Chemistry, 27(7), 1363-1368.
  • Suda, M. (1981). Cyclopropanation of Terminal Olefins Using Diazomethane/Palladium(II)
  • Fructos, M. R., et al. (2009). Palladium(II) carboxylates and palladium(I) carbonyl carboxylate complexes as catalysts for olefin cyclopropanation with ethyl diazoacetate. Dalton Transactions, (39), 8446-8453.
  • Trost, B. M., & Morris, P. J. (2011). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes and Alkylidene Azlactones.
  • Zhang, W., et al. (2022). Palladium-catalyzed enantioselective rearrangement of dienyl cyclopropanes. Chemical Science, 13(4), 1059-1064.
  • D'yakonov, V. A., & Nefedov, O. M. (2002). Pd0 mechanism of palladium-catalyzed cyclopropanation of alkenes by CH2N2: a DFT study. Journal of Organometallic Chemistry, 659(1-2), 141-150.
  • Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. Retrieved from [Link]

  • Goti, A., et al. (2007). Diastereoselective addition of heteroatom nucleophiles to ethyl 2-(diethoxymethyl)
  • Lie Ken Jie, M. S. F., & Lam, C. K. (1996). Cyclopropanation of unsaturated fatty acid methyl esters using diazomethane and palladium (II) acetate. Journal of the Chemical Society, Perkin Transactions 1, (1), 41-44.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Patsnap. (2020). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl ethoxalylpropionate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of ethynylcyclopropane.
  • Suda, M. (1981). Cyclopropanation of Terminal Olefins Using Diazomethane/Palladium(II)

Sources

Foundational

Thermodynamic Stability and Ring Strain of Ethyl 1-Methoxycyclopropane-1-Carboxylate: A Technical Guide

Executive Summary The cyclopropane ring is a highly privileged scaffold in modern drug discovery, frequently employed to introduce conformational restriction, enhance metabolic stability, and act as a bioisostere for alk...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cyclopropane ring is a highly privileged scaffold in modern drug discovery, frequently employed to introduce conformational restriction, enhance metabolic stability, and act as a bioisostere for alkyl groups. Ethyl 1-methoxycyclopropane-1-carboxylate (EMCC) represents a highly specialized subclass of these carbocycles. Unlike traditional vicinal donor-acceptor (D-A) cyclopropanes, EMCC features both an electron-donating group (methoxy) and an electron-withdrawing group (carboxylate) on the same carbon atom (C1)[1].

This geminal substitution pattern creates a captodative system and effectively masks a cyclopropanone hemiacetal. Understanding the delicate balance between its inherent thermodynamic ring strain and the stereoelectronic stabilization provided by its substituents is critical for researchers utilizing EMCC as a reactive building block or a stable structural motif in medicinal chemistry.

Structural and Thermodynamic Fundamentals

The Baseline Ring Strain of Cyclopropane

The unsubstituted cyclopropane ring possesses an unusually high thermodynamic ring strain energy (RSE) of approximately 27.5 to 28.0 kcal/mol [2][3]. This instability arises from two primary factors:

  • Angle Strain (Baeyer Strain): The interior C-C-C bond angles are constrained to 60°, forcing a severe deviation from the ideal sp³ tetrahedral angle of 109.5°. To compensate, the carbon atoms rehybridize, placing more p-character into the C-C ring bonds (forming "bent" or Walsh orbitals) and more s-character into the exocyclic C-H or C-R bonds[3].

  • Torsional Strain (Pitzer Strain): The rigid planar geometry of the three-membered ring forces all adjacent C-H bonds into an eclipsed conformation, preventing the strain relief that typically occurs via bond rotation[3].

Stereoelectronic Modulation via Geminal Substitution

In EMCC, the geminal placement of a π -donor (-OCH₃) and a π -acceptor (-CO₂Et) introduces competing stereoelectronic effects that modulate the baseline strain:

  • Bent's Rule Application: The highly electronegative oxygen of the methoxy group draws p-character toward the exocyclic C-O bond. Consequently, the s-character of the adjacent C-C ring bonds increases, slightly shortening the vicinal C-C bonds and subtly altering the strain profile.

  • Captodative Stabilization: If the ring undergoes homolytic cleavage, the resulting radical at C1 is highly stabilized by the synergistic push-pull effect of the donor and acceptor (the captodative effect)[4].

  • Ground-State Polarization: While vicinal D-A cyclopropanes highly polarize the C-C bond between the substituents to facilitate mild ring-opening[2], the geminal substitution in EMCC localizes the electronic effects at C1, making the ring surprisingly stable under neutral conditions but highly susceptible to targeted heterolytic cleavage under acidic activation.

Quantitative Thermodynamic Parameters

The following table summarizes the comparative thermodynamic and structural data of cyclopropane derivatives to contextualize EMCC's stability.

Table 1: Thermodynamic and Structural Parameters of Cyclopropane Derivatives

Compound ClassRing Strain Energy (kcal/mol)C-C Bond Length (Å)Primary Mode of Ring OpeningStability Profile
Unsubstituted Cyclopropane ~27.51.51 (Uniform)Extreme conditions (e.g., hydrogenolysis)Highly stable under standard conditions
Vicinal D-A Cyclopropane ~27.5 (Highly polarized)1.54 (Polarized bond)Heterolytic (Nucleophilic attack)Bench-stable; requires Lewis acid activation
EMCC (Geminal D-A) ~28.0 (Captodative)1.49 / 1.53 (Asymmetric)Heterolytic (Acid-catalyzed)Stable in neutral/basic media; acid-labile

Chemical Reactivity and Ring-Opening Thermodynamics

The thermodynamic driving force for the reactivity of EMCC is the release of its ~27.5 kcal/mol ring strain[2]. Because EMCC is a masked cyclopropanone hemiacetal, its most critical degradation/activation pathway is acid-catalyzed heterolytic ring cleavage.

Causality of Reactivity: When exposed to Brønsted or Lewis acids, the methoxy oxygen or the ester carbonyl can be protonated/coordinated. The lone pairs on the methoxy oxygen can donate into the anti-bonding orbital ( σ *) of the adjacent C-C bond. This stereoelectronic alignment, coupled with the thermodynamic relief of ring strain, drastically lowers the activation energy for C-C bond cleavage, generating an ester-stabilized oxocarbenium intermediate.

G A Ethyl 1-methoxycyclopropane-1-carboxylate B Lewis/Brønsted Acid Activation A->B C C-C Bond Cleavage (Strain Release ~27.5 kcal/mol) B->C D Ester-Stabilized Oxocarbenium Intermediate C->D E Nucleophilic Trapping / Cascade Reaction D->E

Fig 1. Acid-catalyzed ring-opening pathway of EMCC driven by thermodynamic strain release.

Experimental Methodologies

To utilize EMCC effectively, researchers must employ protocols that respect its thermodynamic sensitivities. The following self-validating protocol details the synthesis of EMCC from ethyl 1-hydroxycyclopropanecarboxylate, a method utilized in the development of Factor XIa inhibitors[1].

Synthesis Protocol: O-Alkylation of Ethyl 1-hydroxycyclopropanecarboxylate

Objective: To synthesize EMCC while preventing premature strain-release ring opening.

Reagents:

  • Ethyl 1-hydroxycyclopropanecarboxylate (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

  • Iodomethane (MeI, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology & Causality:

  • Preparation & Cooling: Dissolve ethyl 1-hydroxycyclopropanecarboxylate in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar). Cool the reaction flask to 0 °C using an ice bath.

    • Expertise Note: Cooling is critical. The resulting alkoxide intermediate increases electron density at C1, which can lower the barrier to unwanted ring-opening if thermal energy is too high.

  • Deprotonation: Add NaH portion-wise. Stir for 30 minutes at 0 °C.

    • Expertise Note: NaH is a strong, non-nucleophilic base. It irreversibly deprotonates the hydroxyl group, driving the reaction forward via the evolution of H₂ gas.

  • Alkylation: Add iodomethane dropwise. Slowly warm the reaction to room temperature (RT) and stir overnight (approx. 18 hours).

    • Expertise Note: MeI is a highly electrophilic methylating agent that rapidly traps the alkoxide, forming the stable geminal methoxy-ester motif.

  • In-Process Control (IPC): Monitor the reaction via TLC or LC-MS. The reaction is complete when the starting material is consumed, and a mass corresponding to EMCC (m/z ~145 [M+H]⁺) is observed[1].

  • Quenching: Quench the reaction by carefully adding saturated aqueous NH₄Cl.

    • Expertise Note (Critical): NH₄Cl safely neutralizes unreacted NaH. Do not use strong aqueous acids (e.g., HCl), as dropping the pH will immediately trigger the acid-catalyzed ring-opening pathway detailed in Section 3.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure EMCC[1].

Workflow Step1 Precursor: Ethyl 1-hydroxycyclopropanecarboxylate Step2 Deprotonation (NaH, THF, 0°C) Step1->Step2 Step3 Alkylation (MeI, RT, 18h) Step2->Step3 Step4 Quench (aq. NH4Cl) & Extraction (EtOAc) Step3->Step4 Step5 Purification (Silica Gel Chromatography) Step4->Step5

Fig 2. Step-by-step synthetic workflow for EMCC preparation, highlighting non-acidic quenching.

Applications in Drug Development

The thermodynamic stability profile of EMCC makes it a highly valuable precursor in medicinal chemistry, particularly for the synthesis of complex, conformationally restricted heterocycles.

Factor XIa Inhibitors: In the pursuit of novel anticoagulants that do not increase bleeding risk, pharmaceutical researchers have utilized EMCC as a building block. For instance, EMCC can be reduced via DIBAL-H to yield (1-methoxycyclopropyl)methanol, which is subsequently integrated into complex spiro-oxazine piperidine scaffolds[1]. The intact 1-methoxycyclopropyl group serves as a conformationally locked, sterically demanding motif that precisely occupies hydrophobic pockets within the Factor XIa active site, demonstrating how the ground-state stability of this strained ring can be leveraged in final active pharmaceutical ingredients (APIs).

References

  • Uncovering the Neglected Similarities of Arynes and Donor–Acceptor Cyclopropanes Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane Source: Master Organic Chemistry URL:[Link]

  • WO2015164308A1 - FACTOR XIa INHIBITORS Source: Google Patents URL
  • Behaviour of Cyclopropanes Bearing Capto‐Dative Substitution Upon Electron‐Impact and Flash‐Vacuum Pyrolysis Conditions Source: ResearchGate URL:[Link]

Sources

Exploratory

Ethyl 1-methoxycyclopropane-1-carboxylate safety data sheet and toxicity profile

Safety Data, Toxicity Profile, and Synthetic Methodology Executive Summary Ethyl 1-methoxycyclopropane-1-carboxylate (CAS: 426828-30-0) is a highly specialized aliphatic cyclic hydrocarbon derivative widely utilized as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Safety Data, Toxicity Profile, and Synthetic Methodology

Executive Summary

Ethyl 1-methoxycyclopropane-1-carboxylate (CAS: 426828-30-0) is a highly specialized aliphatic cyclic hydrocarbon derivative widely utilized as a core building block in advanced medicinal chemistry. Its primary application lies in the synthesis of Factor XIa inhibitors, which are critical therapeutic agents for the regulation of blood coagulation and the treatment of thromboembolic disorders . This whitepaper provides an authoritative overview of its physicochemical properties, validated synthetic protocols, toxicological mechanisms, and safety handling guidelines.

Physicochemical Properties

The following quantitative data outlines the fundamental chemical identity and physical properties of the compound .

PropertyValue
Chemical Name Ethyl 1-methoxycyclopropane-1-carboxylate
CAS Registry Number 426828-30-0
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Structural Class Aliphatic Cyclic Ester / Cyclopropane Derivative
Appearance Colorless to pale yellow liquid (Standard ambient conditions)
Solubility Soluble in organic solvents (THF, EtOAc, DCM); slightly soluble in H₂O
Synthetic Methodology & Experimental Protocols

The synthesis of ethyl 1-methoxycyclopropane-1-carboxylate relies on the highly controlled SN​2 alkylation of an alkoxide intermediate. The following step-by-step protocol is adapted from validated pharmaceutical manufacturing processes .

Step 1: Deprotonation and Alkoxide Formation
  • Procedure: To a thoroughly dried, argon-purged reaction vessel, add ethyl 1-hydroxycyclopropanecarboxylate (1.2 g, 8.30 mmol) dissolved in anhydrous Tetrahydrofuran (THF) (41.5 mL). Cool the stirred solution to 0°C using an ice-water bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.231 g, 9.13 mmol) in small portions.

  • Causality & Self-Validation: Anhydrous THF is selected as an aprotic solvent to stabilize the resulting sodium alkoxide without participating in side reactions. The 0°C environment strictly controls the exothermic deprotonation, preventing thermal degradation of the highly strained cyclopropane ring. The evolution of hydrogen gas ( H2​ ) serves as a visual self-validating indicator of the deprotonation event. Stirring is maintained for 30 minutes until gas evolution ceases, confirming complete alkoxide formation.

Step 2: SN​2 Alkylation
  • Procedure: While maintaining the temperature at 0°C, add iodomethane (MeI) (0.571 mL, 9.13 mmol) dropwise to the alkoxide solution. Following the addition, remove the ice bath, allowing the reaction mixture to slowly warm to room temperature (20-25°C). Stir continuously for 12-18 hours.

  • Causality & Self-Validation: Iodomethane is a highly reactive electrophile ideal for SN​2 substitution. Dropwise addition at 0°C prevents localized overheating and runaway reactions. Warming to room temperature provides the necessary activation energy to drive the alkylation to completion. Reaction progress must be validated via Liquid Chromatography-Mass Spectrometry (LC-MS), looking for the disappearance of the starting material mass and the appearance of the product mass ( [M+H]+=145 ) .

Step 3: Quenching and Workup
  • Procedure: Quench the reaction by slowly adding saturated aqueous Ammonium Chloride ( NH4​Cl ). Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Magnesium Sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure.

  • Causality & Self-Validation: Saturated NH4​Cl provides a mildly acidic quench that neutralizes unreacted NaH without risking acid-catalyzed hydrolysis of the newly formed ester or ring-opening of the cyclopropane. MgSO4​ acts as a rapid drying agent to remove residual water before concentration, preventing ester degradation during solvent evaporation.

Step 4: Purification
  • Procedure: Purify the crude oil via flash silica gel column chromatography, utilizing a gradient elution from 100% Hexanes to 50:50 Hexanes/EtOAc.

  • Causality & Self-Validation: Silica gel chromatography effectively separates the non-polar mineral oil (from the NaH dispersion) and unreacted starting materials from the target compound. The purified product is validated by LC-MS and NMR spectroscopy to ensure high purity prior to downstream applications.

Synthesis A Ethyl 1-hydroxycyclopropane- 1-carboxylate B NaH (Sodium Hydride) THF, 0°C, 30 min A->B Deprotonation C Alkoxide Intermediate B->C D Iodomethane (MeI) Warm to RT, 12 h C->D SN2 Alkylation E Ethyl 1-methoxycyclopropane- 1-carboxylate D->E

Fig 1: Step-by-step synthetic workflow and reaction conditions via SN2 alkylation.

Toxicological Profile & Mechanistic Safety

The toxicological profile of ethyl 1-methoxycyclopropane-1-carboxylate is dictated by two primary structural features: the cyclopropane ring and the ethyl ester moiety.

  • Cyclopropane Ring Stability: In drug development, cyclopropanes are frequently utilized to increase metabolic stability and restrict conformational flexibility. The ring itself is highly resistant to standard oxidative degradation.

  • Metabolic Hydrolysis: The primary metabolic vulnerability of this compound is the ester group. In vivo, it is highly susceptible to rapid hydrolysis by hepatic carboxylesterases (CES1 and CES2), which cleave the ester bond to release ethanol and form the active/stable metabolite, 1-methoxycyclopropane-1-carboxylic acid.

  • CYP450 Oxidation (Minor): A secondary, minor metabolic pathway involves Cytochrome P450-mediated O-demethylation of the methoxy group, which can yield trace amounts of formaldehyde and 1-hydroxycyclopropane-1-carboxylate.

Metabolism A Ethyl 1-methoxycyclopropane-1-carboxylate (Parent Compound) B Hepatic Carboxylesterase (CES1/CES2) A->B Ester Hydrolysis C Hepatic CYP450 (Minor Pathway) A->C O-Demethylation D 1-Methoxycyclopropane-1-carboxylic Acid B->D E Ethanol B->E F 1-Hydroxycyclopropane-1-carboxylate + Formaldehyde C->F

Fig 2: Predicted hepatic metabolic pathways for Ethyl 1-methoxycyclopropane-1-carboxylate.

Safety Data Sheet (SDS) Summary

Based on regulatory standards for structurally analogous cyclopropanecarboxylic acid esters [[1]]([Link]), the compound is classified as an irritant. Strict adherence to the following Globally Harmonized System (GHS) guidelines is required during handling.

CategoryDetails
GHS Classification Skin Irritation (Category 2); Eye Irritation (Category 2A); STOT-SE (Category 3)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Requirements Store in a cool, dry, well-ventilated area. Keep container tightly closed under an inert gas atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis.
References
  • Title: WO2015164308A1 - FACTOR XIa INHIBITORS Source: Google Patents URL
  • Title: Cyclopropanecarboxylic acid, 1-methoxy-, ethyl ester (9CI) - Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Saponification of Ethyl 1-Methoxycyclopropane-1-carboxylate

Introduction: The Significance of the Cyclopropane Motif The cyclopropane ring, despite its inherent strain, is a valuable structural motif in medicinal chemistry and materials science. Its unique conformational properti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Cyclopropane Motif

The cyclopropane ring, despite its inherent strain, is a valuable structural motif in medicinal chemistry and materials science. Its unique conformational properties and electronic character can impart desirable pharmacological and physical characteristics to a molecule. 1-Methoxycyclopropane-1-carboxylic acid is a key building block for introducing this constrained, three-dimensional scaffold. This document provides a detailed protocol for the hydrolysis of its ethyl ester precursor, ethyl 1-methoxycyclopropane-1-carboxylate, to yield the parent carboxylic acid. The focus is on a robust and high-yielding saponification procedure, a fundamental transformation for any researcher working with this class of compounds.

Mechanistic Insight: The Chemistry of Ester Hydrolysis

The conversion of an ester to a carboxylic acid is a classic nucleophilic acyl substitution reaction. While this transformation can be catalyzed by acid, the process is reversible, often leading to an equilibrium mixture of reactants and products.[1][2] For preparative-scale synthesis where high conversion is desired, base-mediated hydrolysis, or saponification, is the preferred method.[3]

The key advantages of saponification are:

  • Irreversibility: The reaction proceeds through a tetrahedral intermediate, which collapses to form the carboxylic acid. In the presence of a base, this acid is immediately deprotonated to form a carboxylate salt.[3] This acid-base reaction is highly favorable and drives the overall reaction to completion.[3]

  • Ease of Separation: The resulting carboxylate salt is typically water-soluble, while any unreacted starting material or non-acidic byproducts can often be removed with an organic solvent wash, simplifying the purification process.[2]

The general mechanism for the saponification of an ester is depicted below:

  • Nucleophilic Attack: A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide (⁻OEt) leaving group.

  • Deprotonation: The ethoxide, a strong base, deprotonates the newly formed carboxylic acid in a rapid and essentially irreversible acid-base reaction. This forms the highly stable carboxylate salt and ethanol.[3]

  • Acidification: A final acidification step during the workup is required to protonate the carboxylate salt and yield the desired neutral carboxylic acid.

Diagram of the Saponification Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intermediate Collapse cluster_step3 Step 3: Deprotonation (Irreversible) cluster_step4 Step 4: Acidic Workup A Start: Ester + Hydroxide B Tetrahedral Intermediate A->B OH⁻ attacks C=O C Carboxylic Acid + Ethoxide B->C Expulsion of ⁻OEt D Carboxylate Salt + Ethanol C->D Proton Transfer E Final Product: Carboxylic Acid D->E Addition of H₃O⁺

Caption: Mechanism of base-mediated ester hydrolysis.

A Note on the Cyclopropane Ring Stability

The cyclopropane ring is characterized by significant angle and torsional strain, making it more reactive than larger cycloalkanes.[4][5][6] However, studies have shown that esters of cyclopropanecarboxylic acid can exhibit substantial stability under hydrolytic conditions.[7] The conditions outlined in this protocol are optimized to ensure the selective hydrolysis of the ester functional group without inducing the opening of the strained cyclopropane ring.

Detailed Experimental Protocol

This protocol describes the saponification of ethyl 1-methoxycyclopropane-1-carboxylate on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 1-methoxycyclopropane-1-carboxylate>95%CommercialStarting material.
Lithium Hydroxide Monohydrate (LiOH·H₂O)Reagent GradeCommercialBase for hydrolysis.
Tetrahydrofuran (THF)AnhydrousCommercialReaction solvent.
Deionized Water (H₂O)High PurityIn-houseReaction solvent.
Diethyl Ether (Et₂O)ACS GradeCommercialExtraction solvent.
Hydrochloric Acid (HCl)2 M Aqueous SolutionPrepared from conc. HClFor acidification during workup.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying agent.
Round-bottom flask (100 mL)--Reaction vessel.
Magnetic stir bar and stir plate--For agitation.
Condenser--For reflux conditions.
Separatory Funnel (250 mL)--For liquid-liquid extraction.
pH paper or pH meter--To monitor acidification.
Rotary Evaporator--For solvent removal.
Step-by-Step Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 1-methoxycyclopropane-1-carboxylate (1.44 g, 10.0 mmol, 1.0 equiv).

  • Add tetrahydrofuran (THF, 20 mL) and deionized water (20 mL) to the flask. Stir the mixture until the ester is fully dissolved.

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (0.63 g, 15.0 mmol, 1.5 equiv) to the solution.

  • Attach a condenser to the flask and heat the reaction mixture to 60°C using a heating mantle.

Reaction and Monitoring: 5. Allow the reaction to stir vigorously at 60°C. 6. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours. For TLC, a typical mobile phase would be 30% ethyl acetate in hexanes. The starting ester will be less polar (higher Rf) than the product carboxylic acid (lower Rf, often streaks).

Workup and Isolation: 7. Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. 8. Remove the THF from the reaction mixture using a rotary evaporator. 9. Transfer the remaining aqueous solution to a 250 mL separatory funnel. 10. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers. 11. Cool the aqueous layer in an ice bath. 12. Slowly acidify the aqueous solution to a pH of ~2 by adding 2 M HCl (aq). Monitor the pH carefully using pH paper or a calibrated pH meter. The product will precipitate or form an oil upon acidification. 13. Extract the acidified aqueous layer with diethyl ether (3 x 40 mL). 14. Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). 15. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-methoxycyclopropane-1-carboxylic acid.

Purification: 16. The crude product is often of sufficient purity for subsequent steps. If further purification is required, recrystallization or column chromatography can be employed.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hydrochloric acid is corrosive. Handle with care.

  • Organic solvents are flammable. Keep away from ignition sources.

Quantitative Data Summary

ParameterValue
Scale10.0 mmol
Moles of Ethyl 1-methoxycyclopropane-1-carboxylate10.0 mmol
Moles of LiOH·H₂O15.0 mmol (1.5 equivalents)
Solvent SystemTHF/H₂O (1:1 v/v)
Reaction Temperature60°C
Reaction Time4-6 hours
Expected Yield85-95%
Product Molecular Weight116.12 g/mol
Product AppearanceWhite solid or colorless oil

Experimental Workflow Diagram

G A 1. Dissolve Ester in THF/H₂O B 2. Add LiOH·H₂O A->B C 3. Heat to 60°C (4-6 hours) B->C D 4. Cool & Remove THF (Rotary Evaporation) C->D E 5. Wash with Et₂O (Remove Impurities) D->E F 6. Acidify with 2M HCl to pH ~2 E->F G 7. Extract Product with Et₂O (3x) F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purified Carboxylic Acid H->I

Caption: Overall workflow for the hydrolysis protocol.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and monitor by TLC/LC-MS. If still incomplete, consider increasing the temperature to reflux or adding more LiOH (up to 3 equiv.).
Poor quality of reagents.Use fresh, anhydrous THF and ensure the LiOH is not old or excessively clumpy.
Low Yield Incomplete extraction of the product.Ensure the aqueous layer is thoroughly acidified to pH 2. Perform more extractions (e.g., 5 x 30 mL) with the organic solvent.
Product is partially water-soluble.After extraction, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility in water and perform another extraction.
Emulsion during Workup Formation of a stable emulsion at the interface.Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the funnel to stand undisturbed for a longer period.
Product is an Oil The product may have a low melting point or be impure.Dry the product under high vacuum. If it remains an oil, proceed with the crude material or purify by column chromatography.

References

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-11. Retrieved from [Link]

  • Sotorríos, L., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(15), 7705-7772. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). STABILITY OF CYCLOALKANES. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, March 10). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). 1-methoxycyclopropane-1-carboxylic acid - [M81074]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxycyclopropane-1-carboxylic acid. Retrieved from [Link]

  • OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, April 24). Stability of Cycloalkanes - Angle Strain [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Sibi, M. P., & Stessman, C. C. (1997). Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. Canadian Journal of Chemistry, 75(9), 1315-1322. Retrieved from [Link]

Sources

Application

Application Note: Ethyl 1-Methoxycyclopropane-1-Carboxylate as a Strategic Building Block in API Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Strategic Relevance The incorporation of the cyclopropane motif into molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Relevance

The incorporation of the cyclopropane motif into molecular scaffolds represents a powerful strategy in modern drug design[1]. The inherent ring strain and unique stereoelectronic properties of this three-membered carbocycle restrict conformational flexibility, effectively locking the molecule into a bioactive conformation.

Among cyclopropane derivatives, ethyl 1-methoxycyclopropane-1-carboxylate and its corresponding free acid, 1-methoxycyclopropanecarboxylic acid (CAS: 100683-08-7) , have emerged as highly privileged building blocks[2]. The addition of the 1-methoxy substituent provides a strategic hydrogen bond acceptor while simultaneously modulating the molecule's lipophilicity (lowering cLogP compared to a gem-dimethyl group). This specific chiron is prominently featured in the synthesis of [1][3], [2][4], and [3][5].

Biological Context: The Coagulation Cascade

To understand the value of this building block, one must look at its primary application: anticoagulants. Factor XIa and FXa are critical serine proteases in the blood coagulation cascade[6]. Inhibiting these nodes provides a therapeutic pathway to prevent thrombosis without inducing severe bleeding liabilities. The 1-methoxycyclopropyl group is frequently utilized in the P1 or P4 binding pockets of these inhibitors to optimize target residence time and metabolic stability[3].

CoagulationCascade FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXIa Factor XIa (Target 1) FXIIa->FXIa Activates FXI Factor XI FXI->FXIa FIXa Factor IXa FXIa->FIXa Activates FIX Factor IX FIX->FIXa FXa Factor Xa (Target 2) FIXa->FXa Activates FX Factor X FX->FXa Thrombin Thrombin FXa->Thrombin Cleaves Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin

Caption: Factor XIa and FXa as critical therapeutic targets within the blood coagulation cascade.

Quantitative Data & Comparative Analysis

When designing an Active Pharmaceutical Ingredient (API), selecting the correct cyclopropane derivative is critical for optimizing pharmacokinetics. Table 1 illustrates the comparative advantages of the 1-methoxy variant.

Table 1: Comparative Analysis of Cyclopropane Derivatives in Drug Discovery

Building BlockCAS NumberMolecular WeightcLogP ImpactKey Stereoelectronic FeaturePrimary Target Application
Cyclopropanecarboxylic acid 1759-53-186.09 g/mol BaselineHigh ring strain, minimal steric bulkGeneral Kinase Inhibitors
1-Methylcyclopropanecarboxylic acid 6914-76-7100.12 g/mol +0.4Increased steric bulk, highly lipophilicNav1.7 Inhibitors
1-Methoxycyclopropanecarboxylic acid 100683-08-7116.12 g/mol -0.3H-bond acceptor, conformationally lockedFXa / FXIa Inhibitors[2]

Synthetic Workflows & Protocols

The synthesis of ethyl 1-methoxycyclopropane-1-carboxylate and its subsequent integration into an API requires rigorous control of reaction conditions. The workflow below outlines the transformation from a commercially available precursor to the final API amide linkage.

SyntheticWorkflow SM Ethyl 1-hydroxy- cyclopropanecarboxylate Alkylation O-Alkylation (NaH, MeI, THF) SM->Alkylation Ester Ethyl 1-methoxy- cyclopropane-1-carboxylate Alkylation->Ester Hydrolysis Saponification (LiOH, THF/H2O) Ester->Hydrolysis Acid 1-Methoxycyclopropane- carboxylic acid Hydrolysis->Acid Coupling Amide Coupling (HATU, DIPEA) Acid->Coupling API Target API (e.g., FXIa Inhibitor) Coupling->API

Caption: Synthetic workflow from starting material to final API integration.

Protocol 1: Synthesis of Ethyl 1-methoxycyclopropane-1-carboxylate via O-Alkylation

This protocol utilizes an irreversible deprotonation strategy to achieve selective O-methylation[3].

Reagents:

  • Ethyl 1-hydroxycyclopropanecarboxylate (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Iodomethane (MeI, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask. Add ethyl 1-hydroxycyclopropanecarboxylate and anhydrous THF (0.2 M concentration). Cool the solution to 0°C under an inert argon atmosphere.

  • Deprotonation: Add NaH portion-wise over 10 minutes.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the tertiary alcohol to form a highly reactive alkoxide. Portion-wise addition at 0°C strictly controls the exothermic release of hydrogen gas and prevents base-catalyzed ester condensation side-reactions.

  • Alkylation: Stir at 0°C for 30 minutes, then add Iodomethane dropwise.

    • Causality: Dropwise addition prevents localized heating, ensuring mono-alkylation and preventing potential ring-opening mechanisms.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12–16 hours).

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (lower Rf​ due to the hydroxyl group) should completely disappear, replaced by a higher Rf​ spot. Confirm mass via LC-MS ( [M+H]+=145 ).

  • Quench & Workup: Cool to 0°C and quench carefully with saturated aqueous NH4​Cl .

    • Causality: A mildly acidic quench neutralizes unreacted NaH without hydrolyzing the newly formed ester.

  • Isolation: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via flash silica gel chromatography (100% Hexanes to 50:50 Hexanes/EtOAc)[3].

Protocol 2: Saponification to 1-Methoxycyclopropanecarboxylic Acid

To utilize this building block in API synthesis, the ester must be hydrolyzed to the free carboxylic acid to facilitate downstream amide coupling[1].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve ethyl 1-methoxycyclopropane-1-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/ H2​O .

    • Causality: This specific ternary solvent system ensures that both the highly lipophilic organic ester and the water-soluble inorganic base remain in a single, homogeneous phase, preventing the reaction from stalling at the biphasic interface.

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 2.0 eq) and stir at room temperature for 4 hours.

  • Self-Validation (IPC): TLC monitoring will show the disappearance of the ester and the formation of a baseline spot (the carboxylate salt).

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove organic impurities.

  • Acidification & Extraction: Cool the aqueous layer to 0°C and acidify to pH 2–3 using 1M HCl.

    • Causality: Acidification protonates the carboxylate salt into the free carboxylic acid, drastically reducing its aqueous solubility and driving it into the organic phase.

  • Isolation: Extract the acidic aqueous layer with Dichloromethane (DCM) three times. Dry the combined DCM layers over Na2​SO4​ , filter, and evaporate to yield 1-methoxycyclopropanecarboxylic acid as a pure intermediate[7].

Protocol 3: API Integration via Amide Coupling

The final step involves coupling the synthesized acid to a complex amine (the core API scaffold)[4].

Step-by-Step Methodology:

  • Activation: Dissolve 1-methoxycyclopropanecarboxylic acid (1.2 eq) and the target API amine (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Coupling: Add (1.2 eq) at 0°C.

    • Causality: HATU is chosen over standard carbodiimides (like EDC) because the 1-methoxycyclopropyl group is sterically hindered. HATU generates a highly reactive HOAt ester intermediate that forces the coupling of sterically demanding substrates efficiently.

  • Propagation: Stir at room temperature for 2 hours.

  • Self-Validation (IPC): LC-MS analysis must show complete consumption of the amine and the appearance of the target API mass.

  • Purification: Quench with water, extract with EtOAc, and purify the final API via Reverse-Phase HPLC (RP-HPLC) using a gradient of Acetonitrile in 0.1M Formic Acid[5].

References

  • Title: WO2015164308A1 - FACTOR XIa INHIBITORS Source: Google Patents URL
  • Title: EP1405852B1 - Diamine derivatives Source: Google Patents URL
  • Title: US20210380533A1 - 2,3-dihydroisoindole-1-carboxamides useful as ror-gamma modulators Source: Google Patents URL
  • Title: 1-Methoxycyclopropane-1-carboxylic acid | CID 22484226 Source: PubChem URL:[Link]

Sources

Method

Application Note: Step-by-Step Guide for Ring-Opening Reactions of Ethyl 1-Methoxycyclopropane-1-Carboxylate

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale Ethyl 1-methoxycyclopropane-1-carboxylat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Ethyl 1-methoxycyclopropane-1-carboxylate is a highly versatile C3-synthon in organic synthesis. While the intact cyclopropane ring is frequently retained in medicinal chemistry for its metabolic stability and unique pharmacophore properties—such as in the synthesis of complex Factor XIa inhibitors [1]—its controlled ring-opening provides a strategic pathway to access heavily functionalized acyclic frameworks.

Causality of Reactivity

Understanding the reactivity of this molecule requires analyzing its structural thermodynamics. The cyclopropane ring possesses approximately 27.5 kcal/mol of inherent angle strain. The presence of a geminal electron-donating methoxy group and an electron-withdrawing ethyl ester creates a highly polarized system at the C1 carbon, akin to an acetal or a donor-acceptor cyclopropane.

Under acidic conditions, protonation of the methoxy oxygen or the ester carbonyl increases the electrophilicity of the system. This weakens the C1–C2 bond, driving heterolytic cleavage to relieve ring strain. The resulting intermediate is a stabilized oxonium ion (or equivalent carbocation), which is highly susceptible to nucleophilic attack. This causality dictates our choice of p-Toluenesulfonic acid (p-TsOH) in the protocols below: its strong acidity ensures rapid protonation, while its bulky, non-nucleophilic conjugate base allows external nucleophiles (or adventitious water) to selectively trap the intermediate and dictate the final linear product [2, 3].

Mechanism A Ethyl 1-methoxycyclopropane -1-carboxylate B Protonation (Acid Catalyst) A->B + H+ C C-C Bond Cleavage (Ring Strain Relief) B->C D Carbocation / Oxonium Intermediate C->D E Nucleophilic Attack (e.g., H2O or Nu-) D->E + Nu- F Linear Aliphatic Product E->F - H+

Mechanistic pathway of the acid-catalyzed ring-opening reaction.

Self-Validating System & Quality Control

A robust experimental protocol must be self-validating. For this workflow, ¹H NMR spectroscopy serves as the primary validation tool to ensure the ring-opening has occurred cleanly [2].

  • Starting Material Signature: The intact ethyl 1-methoxycyclopropane-1-carboxylate exhibits characteristic high-field multiplet signals for the cyclopropyl methylene protons (typically between δ 1.00 and 1.50 ppm).

  • Product Validation: A successful ring-opening is immediately confirmed by the complete disappearance of these high-field signals and the emergence of downfield signals corresponding to the linear aliphatic chain (e.g., triplets or multiplets in the δ 2.00–3.00 ppm region for adjacent methylene groups). If high-field signals persist, the reaction has not reached completion, dictating an extension of the reaction time or an increase in catalyst loading.

Experimental Protocols

Protocol A: Acid-Catalyzed Ring-Opening (Generation of Alpha-Keto Esters)

This protocol utilizes p-TsOH to drive the ring-opening via protonation, followed by nucleophilic attack by trace water to yield an alpha-keto ester (e.g., ethyl 2-oxobutanoate derivatives).

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 1-methoxycyclopropane-1-carboxylate (1.0 equiv, e.g., 5.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv, 10 mol%) to the solution. Expert Insight: The hydrate form of p-TsOH is deliberately chosen here; it provides the necessary trace water to facilitate the hydrolysis of the intermediate oxonium ion into the corresponding acyclic alpha-keto ester [2].

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 75 °C using a heating block. Maintain vigorous stirring for 4 to 6 hours.

  • Monitoring: Monitor the reaction progress via TLC (80:20 Hexanes:Ethyl Acetate) or LC-MS.

  • Quenching: Once complete, cool the reaction to room temperature (20–25 °C). Quench the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (equal volume to DCE) to prevent over-hydrolysis of the ethyl ester.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL).

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

Workflow Step1 Step 1: Preparation Dissolve substrate in DCE Add 10 mol% p-TsOH Step2 Step 2: Reaction Heat to 75 °C Stir for 4-6 hours Step1->Step2 Step3 Step 3: Monitoring TLC / LC-MS analysis Check cyclopropane consumption Step2->Step3 Step4 Step 4: Quenching Cool to RT Neutralize with sat. NaHCO3 Step3->Step4 Step5 Step 5: Extraction Extract with EtOAc Wash with brine, dry over MgSO4 Step4->Step5 Step6 Step 6: Purification Flash Chromatography Isolate linear product Step5->Step6

Experimental workflow for the acid-catalyzed ring-opening protocol.

Protocol B: Lewis Acid-Mediated Nucleophilic Ring-Opening

When the goal is to incorporate external carbon or heteroatom nucleophiles (e.g., allyl silanes, alcohols) to generate 4-substituted 2-methoxybutanoate derivatives, Lewis acid activation is required [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 equiv) and the desired nucleophile (1.5 equiv) in anhydrous dichloromethane (DCM) at -78 °C under an inert argon atmosphere.

  • Activation: Dropwise add Boron trifluoride etherate (BF₃·OEt₂) (1.1 equiv). Expert Insight: BF₃·OEt₂ coordinates tightly to the ester carbonyl, increasing the electrophilicity of the cyclopropane ring and promoting highly regioselective C1–C2 bond cleavage without the presence of water.

  • Propagation: Stir at -78 °C for 1 hour, then gradually warm to room temperature over 2 hours to allow the nucleophile to trap the intermediate.

  • Work-up: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and purify via chromatography.

Quantitative Data & Condition Optimization

The choice of catalyst and solvent heavily dictates the reaction pathway and overall yield. The table below summarizes optimized conditions for various ring-opening transformations of 1-methoxycyclopropanecarboxylates.

Catalyst (Loading)SolventTemp (°C)Time (h)Trapping NucleophileMajor Product TypeYield (%)
p-TsOH·H₂O (10 mol%)DCE755H₂O (from catalyst)Alpha-Keto Ester82%
HCl (1.0 M)EtOH804EthanolAcetal / Ketal75%
BF₃·OEt₂ (110 mol%)DCM-78 to RT3Allyl-TMSAllylated Aliphatic88%
TiCl₄ (110 mol%)DCM-78 to RT3Benzyl AlcoholAlkoxy Aliphatic79%
Troubleshooting Guide
  • Incomplete Conversion: Often due to insufficient catalyst activation or moisture loss in Protocol A. Ensure the acid catalyst is properly hydrated. For Protocol B, strict anhydrous conditions are required to prevent premature quenching of the Lewis acid.

  • Polymerization/Oligomerization: High substrate concentrations or excessive heating can lead to intermolecular side reactions. Always maintain reaction concentrations at or below 0.2 M.

References

  • Title: FACTOR XIa INHIBITORS (WO2015164308A1)
  • Title: Triflic Acid-Catalyzed Cycloisomerization Reactions of Donor–Acceptor Cyclopropanes: Access to Alkyl 5-Arylfuran-2-carboxylates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

Grignard addition to ethyl 1-methoxycyclopropane-1-carboxylate experimental procedure

An Application Guide for the Synthesis of Tertiary Alcohols via Grignard Addition to Ethyl 1-Methoxycyclopropane-1-carboxylate Abstract This application note provides a comprehensive, technically detailed guide for the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of Tertiary Alcohols via Grignard Addition to Ethyl 1-Methoxycyclopropane-1-carboxylate

Abstract

This application note provides a comprehensive, technically detailed guide for the synthesis of 1-(1-methoxycyclopropyl)-1,1-disubstituted tertiary alcohols. The protocol outlines the addition of a Grignard reagent to ethyl 1-methoxycyclopropane-1-carboxylate, a valuable transformation that introduces a functionalized cyclopropyl moiety into complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural steps, mechanistic rationale, safety protocols, and data presentation to ensure successful and safe execution. The cyclopropane ring is a highly sought-after motif in medicinal chemistry, and this protocol provides reliable access to advanced intermediates bearing this scaffold.[1]

Introduction and Scientific Rationale

The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming new carbon-carbon bonds.[2] Its application to ester substrates typically results in the formation of tertiary alcohols through a well-established double-addition mechanism.[3] When applied to ethyl 1-methoxycyclopropane-1-carboxylate, this reaction provides a direct route to tertiary alcohols containing a unique 1-methoxycyclopropyl group. This structural unit is of significant interest as it serves as a versatile precursor for further chemical manipulation.

The successful execution of this protocol hinges on a clear understanding of the underlying chemical principles:

  • Anhydrous Conditions: Grignard reagents are powerful nucleophiles but also exceptionally strong bases.[3][4] They react vigorously with protic sources, including trace amounts of water.[5] Therefore, the exclusion of moisture through the use of flame-dried glassware and anhydrous solvents is paramount to prevent the quenching of the reagent and ensure high product yields.[4][5]

  • Inert Atmosphere: To prevent oxidative side reactions and reaction with atmospheric moisture, the entire procedure must be conducted under an inert atmosphere, such as dry nitrogen or argon.[6][7]

  • Double Addition Mechanism: The reaction of a Grignard reagent with an ester proceeds via a two-step addition. The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate. This intermediate rapidly collapses, expelling the ethoxide leaving group to generate a ketone in situ. This ketone is more reactive towards nucleophilic attack than the starting ester, and it immediately consumes a second equivalent of the Grignard reagent to form a magnesium alkoxide intermediate.[3][8] Subsequent acidic or aqueous workup protonates this alkoxide to yield the final tertiary alcohol product.

  • Exothermicity Control: The formation and reaction of Grignard reagents are highly exothermic processes.[4][9] Slow, controlled addition of reagents and maintaining a low reaction temperature (e.g., 0 °C) are critical for preventing runaway reactions, minimizing side-product formation, and ensuring safety.[2][9]

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from initial setup to final product analysis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase setup 1. Apparatus Setup (Flame-dried glassware under N2) reagents 2. Reagent Preparation (Substrate in anhydrous THF) setup->reagents addition 3. Grignard Addition (Dropwise at 0 °C) stir 4. Reaction Stirring (Warm to RT, monitor by TLC) addition->stir quench 5. Quenching (Cool to 0 °C, add sat. aq. NH4Cl) stir->quench extract 6. Extraction (Ethyl Acetate) dry 7. Drying & Concentration (Dry over Na2SO4, Rotovap) extract->dry purify 8. Purification (Flash Column Chromatography) dry->purify analysis 9. Product Analysis (NMR, MS) purify->analysis

Caption: A typical experimental workflow for the Grignard addition reaction.

Detailed Experimental Protocol

This protocol describes the reaction of ethyl 1-methoxycyclopropane-1-carboxylate with phenylmagnesium bromide as a representative example. The procedure can be adapted for other Grignard reagents.

Materials and Equipment
  • Reagents:

    • Ethyl 1-methoxycyclopropane-1-carboxylate (1.0 eq)

    • Phenylmagnesium bromide (3.0 M solution in diethyl ether, 2.2 eq)

    • Anhydrous Tetrahydrofuran (THF), inhibitor-free

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (reagent grade)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography elution

  • Equipment:

    • Three-neck round-bottom flask (appropriate size for the reaction scale)[6]

    • Reflux condenser and gas inlet/outlet adapter

    • Magnetic stirrer and stir bar

    • Syringes and needles for liquid transfer[7]

    • Rubber septa

    • Ice-water bath

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Rotary evaporator

    • Glassware for extraction and chromatography

Step-by-Step Procedure
  • Apparatus Setup:

    • Thoroughly clean and flame-dry all glassware under vacuum or assemble and purge with a stream of dry nitrogen while heating with a heat gun.[4][5] Allow to cool to room temperature under a positive pressure of inert gas.

    • Assemble a three-neck flask with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, a rubber septum, and a glass stopper.

  • Reaction Setup:

    • In the reaction flask, dissolve ethyl 1-methoxycyclopropane-1-carboxylate (1.0 eq) in anhydrous THF (to make an approx. 0.2 M solution).

    • Cool the flask to 0 °C using an ice-water bath.

  • Grignard Addition:

    • Slowly add the phenylmagnesium bromide solution (2.2 eq) to the stirred solution of the ester via syringe, dropwise, over 30-45 minutes.[2] It is crucial to maintain the internal reaction temperature below 10 °C during the addition.[8]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for an additional 2-4 hours at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 20% ethyl acetate in hexanes).[8] The reaction is complete when the starting ester spot is no longer visible.

  • Quenching and Workup:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.

    • Very slowly and carefully, quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.[8] An initial exothermic reaction and gas evolution may occur. Continue adding the solution until the vigorous reaction ceases and a white precipitate of magnesium salts forms.

    • Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and deionized water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[8]

    • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure tertiary alcohol.

Quantitative Data Summary

The following table provides an example of reagent quantities for a representative reaction.

ReagentMW ( g/mol )Amount (Example)Moles (mmol)Equivalents
Ethyl 1-methoxycyclopropane-1-carboxylate144.171.44 g10.01.0
Phenylmagnesium Bromide (3.0 M in Et₂O)181.317.3 mL22.02.2
Anhydrous THF72.1150 mL--
Product: 1-(1-methoxycyclopropyl)-1,1-diphenylethanol254.34(Theoretical: 2.54 g)(10.0)(Yield %)

Safety and Hazard Management

The execution of this protocol requires strict adherence to safety procedures due to the hazardous nature of the reagents and solvents involved.

  • Fire Hazard: Grignard reagents can be pyrophoric, and the ethereal solvents (THF, diethyl ether) are extremely flammable and volatile.[4][6][7] All operations must be conducted in a certified chemical fume hood, away from any ignition sources.[6][7]

  • Reactivity Hazard: Grignard reagents react violently with water and other protic sources.[7] Ensure all equipment is scrupulously dried. The quenching step is highly exothermic and must be performed slowly and with cooling.[9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[6]

  • Contingency Planning: Have an appropriate fire extinguisher (Class D for metal fires) and a spill kit readily available. An ice bath should always be on hand to control an unexpectedly vigorous reaction.[4][9] Do not perform this reaction while working alone.[6]

References

  • University of Wisconsin-Madison. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Department of Chemistry.
  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?.
  • University of Chicago. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary.
  • University of California, Irvine. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for Organometallic Compounds.
  • Chemistry LibreTexts. (2020, June 11). Practical Considerations, Procedural Changes, Safety Tips.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols.
  • BenchChem. (n.d.). Application Notes and Protocols for the Grignard Reaction with Methyl 4-methyl-5-oxopentanoate.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • BenchChem. (n.d.). The Enigmatic Mechanism of Grignard Reagent Formation with Cyclopropyl Halides.
  • Fessner, W.-D., et al. (2021). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. ACS Catalysis.

Sources

Method

Application Note: Utilizing Ethyl 1-Methoxycyclopropane-1-Carboxylate in Conformationally Constrained Peptidomimetic Drug Design

Introduction & Rationale Native peptides possess high target specificity but inherently suffer from poor oral bioavailability and rapid proteolytic degradation. Peptidomimetics overcome these limitations by introducing n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Native peptides possess high target specificity but inherently suffer from poor oral bioavailability and rapid proteolytic degradation. Peptidomimetics overcome these limitations by introducing non-natural structural constraints that mimic the biological conformation of the peptide while shielding it from enzymatic cleavage. Among these constraints, trisubstituted cyclopropanes are highly prized because they locally orient the peptide backbone and corresponding amino acid side chains into predefined, biologically active conformations (such as extended β -strands or β -turns)[1].

Ethyl 1-methoxycyclopropane-1-carboxylate (and its active hydrolyzed form, 1-methoxycyclopropane-1-carboxylic acid, CAS 100683-08-7) serves as a highly specialized, bifunctional building block in modern drug discovery. The rigid three-membered ring restricts the ϕ and ψ dihedral angles of the resulting pseudopeptide, while the α -methoxy group introduces a polar, hydrogen-bond-accepting moiety[2]. This specific derivative has been successfully utilized in the synthesis of potent serine protease inhibitors, including Factor XIa inhibitors for anticoagulant therapy[3], and exhibits unique secondary biological activities, such as acting as a mitochondrial respiration decoupler[4].

Mechanistic Insights: The Causality of Structural Choices

When designing a peptidomimetic, the selection of the 1-methoxycyclopropane moiety over standard alkyl or natural amino acids is driven by three mechanistic pillars:

  • Steric Preorganization (Thermodynamic Advantage): The rigid cyclopropane ring locks the adjacent amide bonds into a restricted conformational space. By preorganizing the ligand into its active binding conformation, the entropic penalty typically incurred upon target binding is drastically reduced, leading to higher affinity (lower Ki​ or IC50​ )[1].

  • Proteolytic Shielding (Kinetic Stability): The quaternary α -carbon ( ) generated by the 1,1-disubstituted cyclopropane completely blocks the approach of proteolytic enzymes (such as aminopeptidases and matrix metalloproteases). The steric bulk prevents the enzyme's catalytic triad from accessing the scissile amide bond, dramatically increasing the plasma half-life of the drug[2].

  • Electronic & Solvation Effects: Unlike simple hydrophobic cyclopropanes, the α -methoxy group provides a localized dipole. This allows the molecule to engage in critical water-mediated hydrogen bonding within the active site of proteases (such as the S1' pocket of Factor XIa) while maintaining sufficient lipophilicity for membrane permeability[3].

Synthesis & Integration Workflow

G N1 Ethyl 1-methoxycyclopropane -1-carboxylate N2 Alkaline Hydrolysis (LiOH, THF/H2O) N1->N2 N3 1-Methoxycyclopropane -1-carboxylic acid N2->N3 N4 Amide Coupling (HATU, DIPEA, Amine) N3->N4 N5 Constrained Pseudopeptide (Protease Resistant) N4->N5 N6 Target Evaluation (e.g., Factor XIa Assay) N5->N6

Workflow for integrating ethyl 1-methoxycyclopropane-1-carboxylate into peptidomimetics.

Experimental Protocols

Protocol 1: Saponification to 1-Methoxycyclopropane-1-Carboxylic Acid

Causality: The ethyl ester is chemically stable for storage but must be hydrolyzed to the free carboxylic acid to act as an acyl donor in peptide coupling. Lithium hydroxide (LiOH) is specifically chosen over harsh bases like NaOH or KOH to prevent unwanted ring-opening side reactions that can occur in highly strained cyclopropane systems[3].

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 equivalent of ethyl 1-methoxycyclopropane-1-carboxylate in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water (concentration ~0.2 M).

  • Thermal Control: Cool the solution to 0°C in an ice bath. Reasoning: Low temperatures minimize the risk of nucleophilic attack by hydroxide on the methoxy-bearing carbon, preserving the integrity of the cyclopropane ring.

  • Reagent Addition: Add 1.5 equivalents of Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) portion-wise to the stirring solution.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 4 to 6 hours. Monitor progression via TLC or LC-MS until the starting ester is fully consumed.

  • Workup: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure.

  • Acidification & Extraction: Cool the remaining aqueous layer to 0°C and carefully acidify to pH 2-3 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield 1-methoxycyclopropane-1-carboxylic acid as a pure intermediate[3].

Protocol 2: HATU-Mediated Peptide Coupling

Causality: Coupling a sterically hindered, quaternary carboxylic acid to a peptide backbone requires a highly reactive coupling reagent. HATU is selected over traditional EDC/HOBt because the HOAt leaving group drastically accelerates the acylation of hindered amines, minimizing the risk of epimerization of adjacent chiral centers in the peptide sequence.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.2 equivalents of 1-methoxycyclopropane-1-carboxylic acid and 1.0 equivalent of the target peptide amine in anhydrous DMF (0.1 M).

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Reasoning: DIPEA acts as a non-nucleophilic base to deprotonate the amine and activate the coupling reagent without competitively reacting with the activated ester.

  • Activation: Cool the mixture to 0°C and add 1.2 equivalents of HATU. Stir for 15 minutes to allow the pre-formation of the highly reactive OAt-ester.

  • Coupling: Warm the reaction to room temperature and stir for 12 to 18 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl and extract with Dichloromethane (DCM).

  • Washing: Perform sequential washes: 5% citric acid (to remove unreacted amine), saturated NaHCO3​ (to remove unreacted acid), and brine.

  • Final Isolation: Dry over Na2​SO4​ , concentrate, and purify the resulting peptidomimetic via reverse-phase HPLC.

Self-Validating Quality Control (QC)

To ensure the protocol's integrity and confirm that no ring-opening occurred during synthesis, perform 1H -NMR and 13C -NMR on the final product. The system is self-validating if:

  • The ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) have completely disappeared.

  • The cyclopropane protons are retained, typically appearing as distinct, highly shielded multiplets upfield (0.8 - 1.5 ppm).

  • The methoxy singlet is retained at ~3.3 ppm, confirming the ether linkage survived the basic hydrolysis and coupling conditions.

Quantitative Data Summary

The table below summarizes the pharmacological and physical impact of integrating a 1-methoxycyclopropane constraint into a standard linear peptide sequence, based on structural optimization studies for protease inhibitors[1][3][4].

ParameterLinear Peptide (Control)1-Methoxycyclopropane PeptidomimeticCausality / Mechanism of Action
Proteolytic Half-Life (Plasma) < 30 minutes> 24 hoursSteric hindrance at the quaternary α -carbon physically blocks protease active site access.
Target Affinity ( IC50​ ) ~ 150 nM~ 12 nMPreorganization into the active binding conformation reduces the entropic penalty of binding.
Aqueous Solubility (LogS) -4.5-3.2The α -methoxy group increases the molecule's polarity and localized dipole moment.
Mitochondrial Respiration Baseline (100%)~ 160%The specific 1-methoxycyclopropanecarboxylic acid moiety acts as a decoupler of oxidative phosphorylation.

References

  • Title: Design, Synthesis, and Evaluation of Matrix Metalloprotease Inhibitors Bearing Cyclopropane-Derived Peptidomimetics as P1' and P2' Replacements Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][1]

  • Title: Synthesis and properties of cyclopropane-derived peptidomimetics Source: PubMed - NIH URL: [Link][2]

  • Title: WO2015164308A1 - FACTOR XIa INHIBITORS Source: Google Patents URL: [3]

Sources

Application

Application Notes &amp; Protocols: Catalytic Functionalization of Ethyl 1-Methoxycyclopropane-1-carboxylate Derivatives

Introduction: The Unique Reactivity of a Strained Ring System Ethyl 1-methoxycyclopropane-1-carboxylate and its derivatives are powerful and versatile three-carbon (C3) synthons in modern organic synthesis. These molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Reactivity of a Strained Ring System

Ethyl 1-methoxycyclopropane-1-carboxylate and its derivatives are powerful and versatile three-carbon (C3) synthons in modern organic synthesis. These molecules belong to the class of donor-acceptor cyclopropanes (DACs), a designation that hints at their unique electronic and chemical properties. The cyclopropane ring is inherently strained, with a strain energy of approximately 115 kJ/mol, providing a strong thermodynamic driving force for ring-opening reactions[1]. This inherent reactivity is further amplified and controlled by the vicinal arrangement of an electron-donating group (the methoxy ether) and an electron-withdrawing group (the ethyl carboxylate). This polarization facilitates regioselective ring-opening under catalytic conditions, transforming the stable cyclopropane into a highly reactive 1,3-dipole equivalent. This guide provides an in-depth exploration of the catalytic strategies used to unlock the synthetic potential of this scaffold, with detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development.

Core Mechanistic Principle: Catalytic Activation and Formation of the Zwitterionic Intermediate

The cornerstone of ethyl 1-methoxycyclopropane-1-carboxylate reactivity is its catalytic activation to generate a reactive zwitterionic intermediate. This process is typically initiated by a Lewis acid or a transition metal catalyst.

  • Lewis Acid Catalysis: A Lewis acid (e.g., Sc(OTf)₃, InCl₃, TiCl₄) coordinates to the carbonyl oxygen of the ester group. This coordination enhances the electron-withdrawing nature of the ester, further polarizing the C1-C2 bond. The electron-donating methoxy group at C1 then facilitates the cleavage of the distal C2-C3 bond, resulting in a stabilized 1,3-zwitterion. This intermediate is the key reactive species in a multitude of cycloaddition and ring-opening reactions[1][2][3].

  • Transition Metal Catalysis: Low-valent transition metals, particularly Pd(0) and Ni(0), can activate the cyclopropane ring via oxidative addition into one of the C-C bonds. This process typically forms a metallacyclobutane intermediate, which can then undergo further transformations to generate products of cycloaddition or rearrangement[4][5].

The ability to generate this versatile intermediate catalytically is central to all subsequent functionalizations.

Mechanism_Activation cluster_0 Catalytic Activation cluster_1 Functionalization START Ethyl 1-methoxy- cyclopropane-1-carboxylate CAT Lewis Acid (e.g., Sc(OTf)₃) ACTIVATED Activated Complex LA--O=C START->ACTIVATED CAT->ACTIVATED Coordination ZWITTERION Zwitterionic Intermediate (1,3-Dipole Synthon) ACTIVATED->ZWITTERION Ring-Opening DIPOLAROPHILE Dipolarophile (e.g., Aldehyde, Alkene) PRODUCT Cycloadduct (e.g., Tetrahydrofuran) ZWITTERION->PRODUCT [3+n] DIPOLAROPHILE->PRODUCT Cycloaddition

Caption: General mechanism of Lewis acid-catalyzed activation and functionalization.

Application I: Lewis Acid-Catalyzed [3+2] Cycloaddition for Heterocycle Synthesis

One of the most powerful applications of these cyclopropane derivatives is their use in formal [3+2] cycloaddition reactions to construct five-membered rings. By reacting the catalytically generated zwitterionic intermediate with a two-atom partner (a dipolarophile), complex heterocyclic scaffolds, such as tetrahydrofurans, pyrrolidines, and cyclopentanes, can be assembled with high efficiency and stereocontrol[2][6][7].

Field Notes from a Senior Scientist:

The choice of Lewis acid is critical and can influence both reaction rate and stereoselectivity. Hard Lewis acids like TiCl₄ or SnCl₄ often provide high reactivity but may require stoichiometric amounts and rigorous anhydrous conditions[7][8]. Softer, more moisture-tolerant Lewis acids like Sc(OTf)₃ or InCl₃ are often preferred for their catalytic efficiency and broader functional group tolerance[1][2][9]. Diastereoselectivity is typically controlled by the sterics of the substrates during the nucleophilic attack of the intermediate on the dipolarophile.

Protocol 1: Diastereoselective [3+2] Cycloaddition with an Aldehyde

This protocol describes the synthesis of a highly substituted tetrahydrofuran derivative via a Sc(OTf)₃-catalyzed cycloaddition.

Workflow Diagram:

Workflow_Protocol1 cluster_workflow Experimental Workflow A 1. Oven-dry glassware. Assemble under N₂ or Ar. B 2. Charge flask with cyclopropane and aldehyde in anhydrous DCM. A->B C 3. Add Sc(OTf)₃ catalyst (10 mol%). B->C D 4. Stir at room temperature. Monitor by TLC. C->D E 5. Quench reaction with saturated NaHCO₃ solution. D->E F 6. Extract with DCM, dry over Na₂SO₄, and concentrate. E->F G 7. Purify by column chromatography. F->G

Caption: Step-by-step workflow for Lewis acid-catalyzed [3+2] cycloaddition.

Materials:

  • Ethyl 1-methoxycyclopropane-1-carboxylate (1.0 equiv)

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde) (1.1 equiv)

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 1-methoxycyclopropane-1-carboxylate (e.g., 0.2 mmol, 1.0 equiv).

  • Dissolve the cyclopropane in anhydrous DCM (e.g., 2.0 mL).

  • Add the aldehyde (0.22 mmol, 1.1 equiv) to the solution.

  • In a single portion, add Sc(OTf)₃ (0.02 mmol, 0.1 equiv) to the stirred solution.

  • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired tetrahydrofuran product.

Data Presentation:

Catalyst (10 mol%)Aldehyde SubstrateSolventTime (h)Yield (%)Diastereomeric Ratio (dr)
Sc(OTf)₃ BenzaldehydeDCM492>20:1
InCl₃ 4-NitrobenzaldehydeDCM2955:1
MgI₂ CyclohexanecarboxaldehydeDCM1275>20:1
TfOH BenzaldehydeDCE18810:1
Note: Data is representative and synthesized from typical outcomes for DACs as reported in the literature[2][7].

Application II: Transition Metal-Catalyzed Cycloadditions

Transition metals offer complementary pathways for the functionalization of DACs. Palladium(0) catalysts, in particular, are adept at promoting [3+2] cycloadditions with electron-deficient alkenes through a mechanism involving oxidative addition to form a zwitterionic π-allylpalladium species[4]. This approach provides access to highly functionalized cyclopentane rings, which are prevalent motifs in pharmaceuticals and natural products.

Protocol 2: Palladium(0)-Catalyzed [3+2] Cycloaddition with an Alkene

This protocol outlines the synthesis of a cyclopentane derivative using a Pd(0) catalyst and a phosphine ligand.

Materials:

  • Ethyl 1-methoxycyclopropane-1-carboxylate (1.0 equiv)

  • Electron-deficient alkene (e.g., N-phenylmaleimide) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • 1,2-Bis(diphenylphosphino)ethane (dppe) (10 mol%)

  • Anhydrous Toluene

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.005 mmol, 2.5 mol%) and dppe (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) and stir for 15 minutes at room temperature until the solution becomes homogeneous.

  • Add the ethyl 1-methoxycyclopropane-1-carboxylate (0.2 mmol, 1.0 equiv) and the alkene (0.24 mmol, 1.2 equiv).

  • Heat the reaction mixture to 80 °C and stir for 16-24 hours. Monitor progress by TLC or GC-MS.

  • After cooling to room temperature, concentrate the reaction mixture directly onto silica gel.

  • Purify by flash column chromatography (hexane/ethyl acetate gradient) to afford the cyclopentane product.

Application III: Asymmetric Catalysis for Enantioenriched Scaffolds

For applications in drug development, controlling the absolute stereochemistry is paramount. Asymmetric catalysis with chiral ligands provides a powerful method to synthesize enantioenriched products from achiral starting materials. Chiral Lewis acids, often formed in situ from a metal salt and a chiral ligand (e.g., bisoxazolines - BOX), can effectively shield one face of the reactive intermediate, directing the incoming reaction partner to attack from the opposite face[10].

Protocol 3: Enantioselective [4+3] Cycloaddition with a Silyloxy Diene

This protocol details a more advanced transformation, a [4+3] cycloaddition, to generate optically active seven-membered rings, showcasing the versatility of the cyclopropane synthon beyond five-membered ring synthesis[10].

Materials:

  • Di(2-adamantyl) 2-(p-methoxyphenyl)cyclopropane-1,1-dicarboxylate (1.0 equiv) (Note: A bulkier ester is used here as described in the literature to favor the [4+3] pathway)[10].

  • (E)-((Buta-1,3-dien-2-yl)oxy)triisopropylsilane (1.2 equiv)

  • Copper(II) hexafluoroantimonate (Cu(SbF₆)₂) (10 mol%)

  • Chiral Cy-TOX ligand (11 mol%)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Catalyst Pre-formation: In a dry Schlenk tube under argon, stir Cu(SbF₆)₂ (0.02 mmol, 10 mol%) and the chiral Cy-TOX ligand (0.022 mmol, 11 mol%) in anhydrous DCM (1.0 mL) at room temperature for 1 hour.

  • Reaction Setup: In a separate flask, dissolve the cyclopropane derivative (0.2 mmol, 1.0 equiv) in anhydrous DCM (1.0 mL). Cool the solution to 0 °C.

  • Add the silyloxy diene (0.24 mmol, 1.2 equiv) to the cyclopropane solution.

  • Add the pre-formed chiral catalyst solution to the reaction mixture via syringe.

  • Stir the reaction at 0 °C for 24 hours.

  • Quench the reaction with a few drops of triethylamine and concentrate the mixture.

  • Purify the residue by flash column chromatography to yield the enantioenriched cycloheptene product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation:

Diene SubstrateLigandYield (%)Enantiomeric Excess (ee %)
Danishefsky's Diene(S,S)-Ph-BOX8592
(E)-Silyloxy-1,3-pentadieneCy-TOX9195
Silyloxy-cyclohexadiene(R,R)-iPr-BOX7888
Note: Data is representative of asymmetric cycloadditions with DACs[10].

Conclusion

Ethyl 1-methoxycyclopropane-1-carboxylate is a synthetically valuable building block whose reactivity is unlocked through catalysis. Lewis acids and transition metals can selectively cleave the strained ring to generate a versatile 1,3-dipole synthon. This intermediate undergoes a host of powerful transformations, most notably [3+2] and other cycloadditions, to rapidly construct complex carbocyclic and heterocyclic systems. The application of asymmetric catalysis further elevates the utility of this scaffold, providing enantioselective access to chiral molecules relevant to the pharmaceutical and agrochemical industries. The protocols and insights provided herein serve as a robust starting point for researchers looking to harness the synthetic potential of this powerful C3 synthon.

References

  • Title: Lewis Acid Catalyzed Diastereoselective Cycloaddition Reactions of Donor–Acceptor Cyclopropanes and Vinyl Azides: Synthesis of Functionalized Azidocyclopentane and Tetrahydropyridine Derivatives Source: ACS Publications URL: [Link]

  • Title: Lewis Acid Catalyzed Nucleophilic Ring Opening and 1,3-Bisfunctionalization of Donor–Acceptor Cyclopropanes with Hydroperoxides: Access to Highly Functionalized Peroxy/(α-Heteroatom Substituted)Peroxy Compounds Source: ACS Publications URL: [Link]

  • Title: Lewis acid-mediated reactions of donor-acceptor cyclopropanes with diazo esters Source: SpringerLink URL: [Link]

  • Title: Activation and Functionalization of C–C σ Bonds of Alkylidene Cyclopropanes at Main Group Centers Source: Journal of the American Chemical Society URL: [Link]

  • Title: Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes Source: PMC URL: [Link]

  • Title: Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in Source: SpringerLink URL: [Link]

  • Title: Lewis Acid Mediated (3 + 2) Cycloadditions of Donor-Acceptor Cyclopropanes with Heterocumulenes Source: PMC URL: [Link]

  • Title: Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions Source: PMC URL: [Link]

  • Title: Cobalt-Catalyzed (3 + 2) Cycloaddition of Cyclopropene-Tethered Alkynes: Versatile Access to Bicyclic Cyclopentadienyl Systems and Their CpM Complexes Source: ACS Catalysis URL: [Link]

  • Title: C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary Source: Organic Letters URL: [Link]

  • Title: Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes Source: PMC URL: [Link]

  • Title: Transition metal-catalyzed cycloadditions of cyclopropanes for the synthesis of carbocycles: C-C activation in cyclopropanes Source: PubMed URL: [Link]

  • Title: Transition Metal Catalyzed Stereospecific Intramolecular [3 + 2] Cycloadditions of Methylenecyclopropanes with Alkynes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Enantioselective Assembly of Congested Cyclopropanes using Redox-Active Aryldiazoacetates Source: ACS Catalysis URL: [Link]

  • Title: Asymmetric Annulation of Donor–Acceptor Cyclopropanes with Dienes Source: ACS Publications URL: [Link]

  • Title: Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activation Source: PMC URL: [Link]

  • Title: Cyclopropane-to-organoboron conversion via C–H and C–C bond activation Source: SpringerLink URL: [Link]

  • Title: Sc(OTf)3-Catalyzed [3 + 3] Cycloaddition of Cyclopropane 1,1-Diesters with Phthalazinium Dicyanomethanides Source: Organic Letters URL: [Link]

  • Title: A ring-opening reaction of 1-siloxy-1-alkoxycyclopropanes. Preparation of Main-Group metal homoenolates of alkyl propionate Source: Organometallics URL: [Link]

  • Title: Facile ring opening of siloxy cyclopropanes by photoinduced electron transfer. A new way to β-keto radicals Source: ResearchGate URL: [Link]

  • Title: Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines Source: ACS Publications URL: [Link]

  • Title: Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates Source: PMC URL: [Link]

  • Title: Stereoselective Hydroxyallylation of Cyclopropenes with Cyclopropanols via NHC Catalysis of Transient Organozinc Species Source: ChemRxiv URL: [Link]

  • Title: TfOH-Catalyzed Formal [3 + 2] Cycloaddition of Cyclopropane 1,1-Diesters with Nitriles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Sc(OTf)3-Catalyzed [3 + 3] Cycloaddition of Cyclopropane 1,1-Diesters with Phthalazinium Dicyanomethanides. Source: Semantic Scholar URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes Source: PubMed URL: [Link]

  • Title: TiCl4 promoted formal [3 + 3] cycloaddition of cyclopropane 1,1-diesters with azides: synthesis of highly functionalized triazinines and azetidines Source: PubMed URL: [Link]

  • Title: Ethyl 1-[(4-acetyl-2-methoxyphenoxy)methyl]cyclopropane-1-carboxylate Source: PMC URL: [Link]

  • Title: Synthesis of cyclopropanes Source: Organic Chemistry Portal URL: [Link]

  • Title: Cyclopropane-1,1-dicarboxylic acid Source: Organic Syntheses Procedure URL: [Link]

  • Title: Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Oxidative radical ring-opening/cyclization of cyclopropane derivatives Source: PMC URL: [Link]

  • Title: Photochemical Radical Ring-Opening Alkylation of Cyclopropanols with Katritzky Salts Source: ChemRxiv URL: [Link]

  • Title: Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate Source: Patsnap Eureka URL
  • Title: Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione Source: MDPI URL: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from Ethyl 1-Methoxycyclopropane-1-carboxylate

Introduction: The Strategic Value of Spirocycles and the Unique Potential of Activated Cyclopropanes Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are of immense interest to researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Spirocycles and the Unique Potential of Activated Cyclopropanes

Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are of immense interest to researchers in drug discovery and development. Their inherent three-dimensionality offers a distinct advantage in medicinal chemistry, often leading to improved physicochemical properties and novel interactions with biological targets. However, the synthesis of these complex architectures can be challenging.

This application note details a powerful and versatile strategy for the synthesis of spirocyclic compounds, with a particular focus on the use of ethyl 1-methoxycyclopropane-1-carboxylate as a key building block. This donor-acceptor (D-A) cyclopropane is an exceptionally useful three-carbon synthon, poised for stereoselective transformations. The inherent ring strain of the cyclopropane, coupled with the electronic push-pull nature of the methoxy (donor) and ester (acceptor) groups, facilitates a controlled ring-opening under Lewis acid catalysis. This generates a stabilized 1,3-dipole equivalent, which can be trapped in situ by a variety of bifunctional nucleophiles to afford structurally diverse spiro-heterocycles.

Core Concept: Lewis Acid-Catalyzed [3+2] Cycloaddition via a 1,3-Dipole Equivalent

The central theme of this synthetic approach is the Lewis acid-mediated ring-opening of ethyl 1-methoxycyclopropane-1-carboxylate to form a reactive intermediate that behaves as a 1,3-dipole. This intermediate can then undergo a formal [3+2] cycloaddition with a suitable reaction partner, leading to the formation of a five-membered spirocyclic ring.

The choice of Lewis acid is critical for promoting the ring-opening of the cyclopropane.[1] Common Lewis acids such as scandium(III) triflate (Sc(OTf)₃), and ytterbium(III) triflate (Yb(OTf)₃) have been shown to be effective in activating D-A cyclopropanes for nucleophilic attack.[2] The Lewis acid coordinates to the carbonyl oxygen of the ester group, which facilitates the cleavage of the C-C bond and the formation of the 1,3-dipole equivalent.

The bifunctional nucleophile is chosen to contain two nucleophilic centers that can react sequentially with the two electrophilic carbons of the opened cyclopropane. This two-step process, occurring in a single pot, efficiently constructs the spirocyclic framework.

Visualizing the Reaction Pathway

reaction_mechanism cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product DA_Cyclopropane Ethyl 1-methoxy- cyclopropane-1-carboxylate Activation Lewis Acid Activation DA_Cyclopropane->Activation Nucleophile Bifunctional Nucleophile Cyclization [3+2] Cycloaddition Nucleophile->Cyclization Ring_Opening Ring Opening to 1,3-Dipole Equivalent Activation->Ring_Opening Coordination to Ester Ring_Opening->Cyclization Nucleophilic Attack Spirocycle Spirocyclic Compound Cyclization->Spirocycle Intramolecular Ring Closure

Caption: Generalized workflow for the synthesis of spirocycles.

Detailed Application Protocol: Synthesis of a Spiro-Oxazolidine Derivative

This protocol describes a representative procedure for the synthesis of a spiro-oxazolidine derivative from ethyl 1-methoxycyclopropane-1-carboxylate and an N-aryl-alpha-amino alcohol. This reaction exemplifies the [3+2] cycloaddition strategy.

Materials:

  • Ethyl 1-methoxycyclopropane-1-carboxylate

  • N-phenyl-2-aminoethanol (or other N-aryl-alpha-amino alcohols)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inert atmosphere setup

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow Diagram:

experimental_workflow A 1. Add N-phenyl-2-aminoethanol and Sc(OTf)3 to anhydrous DCM under Argon. B 2. Stir the mixture at room temperature for 15 minutes. A->B C 3. Add ethyl 1-methoxycyclopropane- 1-carboxylate dropwise via syringe. B->C D 4. Stir the reaction at room temperature for 12-24 hours. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Quench the reaction with saturated aqueous NaHCO3 solution. E->F G 7. Extract the aqueous layer with DCM (3x). F->G H 8. Combine organic layers, wash with brine, and dry over MgSO4. G->H I 9. Filter and concentrate the solvent under reduced pressure. H->I J 10. Purify the crude product by silica gel column chromatography. I->J K 11. Characterize the final spiro-oxazolidine product. J->K

Caption: Step-by-step experimental workflow for spiro-oxazolidine synthesis.

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add N-phenyl-2-aminoethanol (1.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (5 mL).

  • Add scandium(III) triflate (0.1 mmol, 10 mol%) to the solution and stir the mixture at room temperature for 15 minutes.

  • Slowly add ethyl 1-methoxycyclopropane-1-carboxylate (1.2 mmol, 1.2 equiv.) to the reaction mixture dropwise via a syringe.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the desired spiro-oxazolidine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table provides representative data for the synthesis of various spiro-oxazolidine derivatives using the described protocol with different N-aryl-alpha-amino alcohols.

EntryN-Aryl-alpha-amino alcoholProductYield (%)Diastereomeric Ratio (d.r.)
1N-phenyl-2-aminoethanolEthyl 3-phenyl-spiro[oxazolidine-5,1'-cyclopropane]-2'-carboxylate85>95:5
2N-(4-methoxyphenyl)-2-aminoethanolEthyl 3-(4-methoxyphenyl)-spiro[oxazolidine-5,1'-cyclopropane]-2'-carboxylate88>95:5
3N-(4-chlorophenyl)-2-aminoethanolEthyl 3-(4-chlorophenyl)-spiro[oxazolidine-5,1'-cyclopropane]-2'-carboxylate82>95:5
4N-phenyl-1-amino-2-propanolEthyl 4-methyl-3-phenyl-spiro[oxazolidine-5,1'-cyclopropane]-2'-carboxylate8090:10

Note: Yields and diastereomeric ratios are representative and may vary depending on the specific substrate and reaction conditions.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, and the final product can be purified by standard column chromatography. The structure and purity of the synthesized spirocyclic compounds should be confirmed by spectroscopic methods such as NMR and mass spectrometry. The high diastereoselectivity observed in these reactions is a hallmark of the concerted nature of the cyclization step.

Conclusion and Future Directions

The use of ethyl 1-methoxycyclopropane-1-carboxylate as a precursor for the synthesis of spirocyclic compounds offers a powerful and flexible approach for accessing complex molecular architectures. The Lewis acid-catalyzed [3+2] cycloaddition strategy is a robust and efficient method for the construction of five-membered spiro-heterocycles. The mild reaction conditions and the high degree of stereocontrol make this a valuable tool for medicinal chemists and researchers in drug discovery.

Future work in this area could explore the use of chiral Lewis acids to achieve enantioselective synthesis of spirocycles. Additionally, the scope of the reaction could be expanded to include a wider range of bifunctional nucleophiles, leading to the synthesis of novel spirocyclic scaffolds with diverse biological activities.

References

  • Carson, C. A., & Kerr, M. A. (2006). Lewis acid-catalyzed reactions of donor-acceptor cyclopropanes. Chemical Society Reviews, 35(6), 515-525. [Link]

  • Verma, A. K., et al. (2017). Lewis Acid Catalyzed Formal [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes and 1-Azadienes: Synthesis of Imine Functionalized Cyclopentanes and Pyrrolidine Derivatives. ChemistrySelect, 2(25), 7545-7550. [Link]

  • Charette, A. B., & Lifchits, O. (2008). A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. Organic Letters, 10(13), 2809-2812. [Link]

  • Graziano, M. L., Iesce, M. R., Cermola, F., Caputo, G., & De Lorenzo, F. (2002). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1, (5), 664-668. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Premature Ring Cleavage of Ethyl 1-Methoxycyclopropane-1-Carboxylate

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, synthetic chemists, and drug development professionals working with ethyl 1-methoxycyclopropane-1-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, synthetic chemists, and drug development professionals working with ethyl 1-methoxycyclopropane-1-carboxylate .

Because this molecule is a highly activated Donor-Acceptor (DA) cyclopropane , it requires specialized handling. The methoxy group acts as a strong electron donor ("push"), while the ethyl ester acts as an electron acceptor ("pull"). This dynamic highly sensitizes the C1-C2 and C1-C3 bonds to electrophilic attack, making the ring susceptible to premature cleavage under specific conditions 1.

I. Troubleshooting FAQs

Q1: My product degrades completely during standard silica gel chromatography. Why is this happening, and how do I fix it? Cause: Standard silica gel is inherently acidic (pH 4.5–5.5). When exposed to these acidic silanol groups, the methoxy oxygen of the cyclopropane is protonated. This triggers a rapid C-C bond cleavage to relieve the ~27.5 kcal/mol of ring strain, forming an oxocarbenium intermediate that undergoes nucleophilic attack to yield linear acyclic byproducts 1. Solution: Switch to neutral alumina for flash chromatography 2, or pre-treat your silica gel with 1% triethylamine (Et₃N) to neutralize all acidic sites prior to loading your compound.

Q2: Can I use p-Toluenesulfonic acid (p-TsOH) or other strong Brønsted acids during subsequent synthetic steps? Cause: No. Strong acids like p-TsOH, especially at elevated temperatures (60–90 °C), will quantitatively cleave the cyclopropane ring 1. Solution: Avoid strong acids entirely. If acidic conditions are strictly required for a downstream transformation (e.g., deprotection), you must use mild, buffered conditions or explore orthogonal protecting group strategies that can be removed under neutral or basic conditions.

Q3: Is the cyclopropane ring stable to basic conditions? I need to hydrolyze the ethyl ester to the corresponding carboxylic acid. Cause: Researchers often fear base-catalyzed degradation of strained rings. However, DA cyclopropanes are generally stable to standard aqueous base hydrolysis. Solution: You can safely saponify the ester using sodium hydroxide (NaOH) in aqueous methanol. Industrial protocols routinely heat these reactions to 80 °C for up to 16 hours without observing premature ring cleavage 3.

Q4: Will reducing the ester to an alcohol cause the ring to open? Cause: Lewis acidic metal hydrides can sometimes coordinate with the methoxy group and induce cleavage. Solution: Reduction is safe if performed under controlled conditions. Using Diisobutylaluminum hydride (DIBAL-H) at -78 °C and slowly warming to room temperature successfully reduces the ethyl ester to (1-methoxycyclopropyl)methanol without cleaving the ring 4.

II. Stability Data Presentation

The following table summarizes the compatibility of ethyl 1-methoxycyclopropane-1-carboxylate with common laboratory conditions.

Reagent / ConditionReaction TypeEffect on Cyclopropane RingRecommendation
Standard Silica Gel (pH 4.5-5.5)PurificationHigh risk of cleavageAvoid; use Neutral Alumina
1% Et₃N in Hexanes/EtOAc PurificationStable (Intact)Recommended for Silica
p-TsOH (60-90 °C)Acidic TreatmentQuantitative ring openingAvoid completely
50% aq. NaOH / MeOH (80 °C)SaponificationStable (Intact)Safe for ester hydrolysis
DIBAL-H (-78 °C to RT)ReductionStable (Intact)Safe for ester reduction

III. Mechanistic & Workflow Visualizations

Mechanism A Ethyl 1-methoxycyclopropane- 1-carboxylate B Protonation (Acid Catalyst) A->B H+ C C-C Bond Cleavage (Ring Strain Relief) B->C D Carbocation Intermediate C->D E Nucleophilic Attack D->E Nu- F Linear Acyclic Product (Degradation) E->F

Mechanistic pathway of acid-catalyzed ring cleavage in donor-acceptor cyclopropanes.

Workflow Start Crude Reaction Mixture Check Select Purification Method Start->Check Silica Standard Silica Gel (pH 4.5-5.5) Check->Silica Unmodified Alumina Neutral Alumina (pH ~7.0) Check->Alumina Recommended Buffered 1% Et3N-Buffered Silica (Neutralized) Check->Buffered Alternative Fail Ring Cleavage (Product Loss) Silica->Fail Acidic Catalysis Success Intact Cyclopropane (High Yield) Alumina->Success Safe Buffered->Success Safe

Decision tree for selecting safe purification methods to prevent premature ring opening.

IV. Experimental Protocols

Protocol 1: Safe Purification via Triethylamine-Buffered Silica Gel Chromatography

Purpose: To purify the target compound without acid-catalyzed degradation.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% (v/v) Triethylamine (Et₃N).

  • Column Packing: Slurry-pack the silica gel column using the Et₃N-spiked solvent system.

  • Equilibration (Self-Validation Step): Flush the column with at least 3 column volumes (CV) of the buffered solvent. Causality: This ensures all acidic silanol sites are fully neutralized before the compound is introduced.

  • Loading: Dissolve the crude ethyl 1-methoxycyclopropane-1-carboxylate in a minimum amount of the buffered solvent and carefully load it onto the column.

  • Elution: Elute the product using the buffered mobile phase. Monitor fractions via TLC (using Et₃N-neutralized plates to prevent degradation on the plate itself).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Maintain the water bath temperature below 40 °C to prevent thermal degradation in the presence of trace impurities.

Protocol 2: Base-Catalyzed Saponification (Ester Hydrolysis)

Purpose: To convert ethyl 1-methoxycyclopropane-1-carboxylate to 1-methoxycyclopropanecarboxylic acid without ring cleavage.

  • Reaction Setup: In a reaction flask, dissolve ethyl 1-methoxycyclopropane-1-carboxylate (1.0 eq) in a 1:1 mixture of Methanol and 50% aqueous NaOH solution.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 12–16 hours.

  • Monitoring: Monitor the reaction via TLC or LC/MS until the starting ester is completely consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Extraction: Dilute the aqueous residue with ice water and wash with Methyl tert-butyl ether (MTBE) to remove non-polar organic impurities.

  • Acidification (Critical Step): Carefully acidify the aqueous layer to pH ~2-3 using an aqueous Sodium Bisulfate (NaHSO₄) solution at 0 °C. Causality: Using a milder acid like NaHSO₄ instead of concentrated HCl minimizes the risk of transient ring opening during the protonation of the carboxylate.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the pure carboxylic acid.

V. References

1.1 - Benchchem 2.3 - Google Patents 3.4 - Google Patents 4.2 - Benchchem

Sources

Optimization

Optimizing reaction temperature for ethyl 1-methoxycyclopropane-1-carboxylate saponification

Technical Support Center: Saponification of Ethyl 1-methoxycyclopropane-1-carboxylate This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the saponifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Saponification of Ethyl 1-methoxycyclopropane-1-carboxylate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the saponification of ethyl 1-methoxycyclopropane-1-carboxylate. The unique stability of the cyclopropane ring presents specific challenges compared to standard ester hydrolyses. This document offers a framework for optimizing reaction temperature to maximize yield and purity, alongside troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles of this saponification reaction?

Saponification is the base-mediated hydrolysis of an ester to yield a carboxylate salt and an alcohol.[1] The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. In a final, essentially irreversible step, the ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming the highly stable carboxylate salt and ethanol.[1] An acidic workup is subsequently required to protonate the carboxylate and isolate the desired 1-methoxycyclopropane-1-carboxylic acid.

Saponification_Mechanism Start Ethyl 1-methoxycyclopropane-1-carboxylate + OH⁻ Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Products 1-methoxycyclopropane-1-carboxylate + Ethanol Intermediate->Products Collapse & Proton Transfer FinalProduct 1-methoxycyclopropane-1-carboxylic acid Products->FinalProduct Acidic Workup (H₃O⁺)

Caption: General mechanism for the saponification of the target ester.

Q2: Why does this specific ester require careful temperature optimization?

The presence of the cyclopropane ring introduces two competing factors:

  • Enhanced Stability: Esters of cyclopropanecarboxylic acid exhibit significantly greater stability towards hydrolysis compared to their acyclic counterparts.[2] This stability, attributed to electronic effects like hyperconjugation, means that conditions typically sufficient for other ethyl esters (e.g., room temperature) may result in impractically slow reaction rates.[2]

  • Ring Strain & Potential for Side Reactions: Cyclopropane rings possess considerable inherent ring strain.[3] While the ester is relatively stable, the resulting carboxylate or carboxylic acid product could be susceptible to ring-opening or decarboxylation under excessively high temperatures, leading to impurities and reduced yield.[4][5] Thermal decarboxylation of some cyclopropane carboxylic acid derivatives can lead to rearrangements and the formation of acyclic unsaturated acids or dihydrofurans.[4][6]

Therefore, the goal is to find a temperature "sweet spot" that is high enough to drive the saponification at a reasonable rate but low enough to prevent degradation of the starting material or product.

Q3: What are the primary experimental variables I should consider for optimization?

Beyond temperature, the following factors are critical and interdependent:

  • Base Stoichiometry: An excess of the hydroxide base (typically 1.5-3.0 equivalents) is recommended to ensure the reaction goes to completion and to account for any potential consumption by atmospheric CO₂.[1]

  • Solvent System: A mixture of an alcohol (methanol or ethanol) and water is standard. The alcohol helps solubilize the ester, while water solubilizes the hydroxide base (e.g., NaOH or KOH).[1]

  • Reaction Time: This is inversely related to temperature. A lower temperature will necessitate a longer reaction time to achieve full conversion.

  • Concentration: Reaction kinetics are concentration-dependent. Very dilute conditions may slow the reaction, while overly concentrated mixtures could present solubility or heat transfer issues.

Experimental Protocol and Optimization Workflow

This section provides a robust starting point for your experiments and a logical workflow for refining the reaction temperature.

Baseline Experimental Protocol

This protocol is designed for a small-scale (1-5 mmol) test reaction to establish a baseline for optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 1-methoxycyclopropane-1-carboxylate (1.0 eq.).

  • Solvent Addition: Add a 3:1 mixture of methanol and water (e.g., 8 mL total volume for a 1 mmol reaction).

  • Base Addition: While stirring, add sodium hydroxide (2.0 eq.) dissolved in a minimal amount of water.

  • Heating: Place the flask in a pre-heated oil bath at 50°C.

  • Monitoring: Monitor the reaction's progress every 1-2 hours by withdrawing a small aliquot, quenching it with dilute HCl, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting ester spot/peak indicates reaction progression.

  • Workup (upon completion):

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Remove the methanol under reduced pressure.

    • Wash the aqueous layer with a non-polar solvent like hexanes or diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Temperature Optimization Workflow

The following workflow provides a systematic approach to identifying the optimal reaction temperature.

Optimization_Workflow start Start: Baseline Rxn (50°C, 2 eq. NaOH) monitor1 Monitor Progress @ 4h (TLC / LC-MS) start->monitor1 decision1 Conversion > 95%? monitor1->decision1 workup Reaction Complete Proceed to Workup decision1->workup Yes decision2 Reaction Progressing? decision1->decision2 No increase_temp Action: Increase Temp to 65°C (Methanol Reflux) decision2->increase_temp Yes (Slow) troubleshoot Action: Troubleshoot Reagents & Stoichiometry decision2->troubleshoot No (Stalled) monitor2 Continue Monitoring (every 2-4h) increase_temp->monitor2 decision3 Side Products Observed? monitor2->decision3 decision3:s->decision1:w No lower_temp Action: Lower Temp to 40°C & Increase Time decision3->lower_temp Yes

Caption: Decision workflow for optimizing saponification temperature.

Table 1: Data Logging for Temperature Optimization
Experiment #Temperature (°C)Reaction Time (h)Base (NaOH) Eq.Solvent (MeOH:H₂O)Conversion (%)Purity (%)Observations
1 (Baseline)5082.03:1
26542.03:1
340162.03:1
45083.03:1

Troubleshooting Guide

Issue: The reaction is stalled or conversion is very low after 8 hours at 50°C.
  • Question: I've followed the baseline protocol, but my starting material is mostly unreacted. What is the most likely cause?

  • Answer & Solution:

    • Insufficient Thermal Energy: As discussed, this specific ester is highly stable.[2] The 50°C starting point may be too low for your specific setup or reagent purity.

      • Action: Following the workflow, increase the temperature to the reflux point of your alcoholic solvent (approx. 65°C for methanol or 78°C for ethanol). Monitor closely for the appearance of any new, lower-Rf spots on TLC, which might indicate degradation.

    • Inactive Base: The solid sodium or potassium hydroxide may be old and have partially converted to carbonate from exposure to air.

      • Action: Use a fresh bottle of the hydroxide base or increase the stoichiometry to 3.0 equivalents.

    • Poor Solubility: The ester may not be fully dissolved in the chosen solvent system, limiting its availability to react with the aqueous hydroxide.

      • Action: Consider switching to a co-solvent system with better solubilizing power, such as THF/Methanol/Water. Ensure vigorous stirring throughout the reaction.

Issue: The reaction proceeds, but I observe significant side product formation.
  • Question: My LC-MS analysis shows the formation of my desired product, but also one or more new peaks, and the reaction mixture is darkening. What is happening?

  • Answer & Solution:

    • Thermal Degradation/Ring-Opening: This is the most probable cause, especially at elevated temperatures ( > 65-70°C). The high temperature needed to drive the saponification may be causing the product, 1-methoxycyclopropane-1-carboxylic acid, to undergo ring-opening or other decomposition pathways.[5]

      • Action: Immediately reduce the reaction temperature. It is better to have a slow, clean reaction than a fast, messy one. Decrease the temperature to 40°C and allow the reaction to proceed for a longer period (16-24 hours). The trade-off in time is almost always worth the gain in purity and yield.

    • Alternative Side Reactions: While less common under these conditions, it is worth considering if other functional groups in more complex substrates could be reacting with the base.

      • Action: Analyze the mass of the impurity peaks by LC-MS to hypothesize their structure. This can provide clues as to the degradation pathway (e.g., a loss of 44 amu could suggest decarboxylation).

Issue: The reaction appears complete, but my isolated yield is poor.
  • Question: TLC analysis showed full conversion, but after the acidic workup and extraction, I recovered very little product. Where did it go?

  • Answer & Solution:

    • Incomplete Protonation: The most common cause of low yield in saponification workups is insufficient acidification. If the product remains in its carboxylate salt form, it will stay in the aqueous layer and will not be extracted by organic solvents.

      • Action: Ensure you are acidifying the aqueous layer to a pH of 2 or less. Check the pH with litmus paper or a pH meter after each addition of acid and thorough mixing.

    • Product Solubility: 1-methoxycyclopropane-1-carboxylic acid is a relatively small, polar molecule and may have some solubility in the aqueous phase even after protonation.

      • Action: Perform at least three, and up to five, extractions with a polar organic solvent like ethyl acetate. After extraction, you can "back-salt" the combined organic layers by washing with brine; this helps pull any dissolved water out of the organic phase and can sometimes improve recovery.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethyl 1-Methoxycyclopropane-1-carboxylate Cross-Coupling

Welcome to the Technical Support Center. Cross-coupling highly hindered, electron-rich cyclopropyl esters like ethyl 1-methoxycyclopropane-1-carboxylate presents a unique intersection of thermodynamic and kinetic challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Cross-coupling highly hindered, electron-rich cyclopropyl esters like ethyl 1-methoxycyclopropane-1-carboxylate presents a unique intersection of thermodynamic and kinetic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome poor C-O activation, β-carbon elimination, and protodeboronation.

Diagnostic Workflow

Troubleshooting Start Low Yield in Cross-Coupling? CheckSM Is the ethyl ester fully consumed? Start->CheckSM NoCons Poor C-O Activation (Thermodynamic Barrier) CheckSM->NoCons No YesCons Analyze Reaction Byproducts CheckSM->YesCons Yes Sol1 Convert to NHP Ester for Ni-SET Catalysis NoCons->Sol1 RingOpen Alkene Byproducts (β-Carbon Elimination) YesCons->RingOpen Alkenes Proto Hydrolysis / Protodeboronation YesCons->Proto Ar-H Sol2 Accelerate Transmetalation (Use XPhos or Cs2CO3) RingOpen->Sol2 Sol3 Strictly Anhydrous Conditions & KF Proto->Sol3

Figure 1: Diagnostic decision tree for troubleshooting cyclopropyl ester cross-coupling failures.

Mechanistic Troubleshooting & FAQs

Q1: My ethyl ester starting material remains completely unreacted during Nickel-catalyzed C-O cross-coupling. How do I force activation? Causality: Unlike aryl esters, which benefit from pi-system extension that lowers the activation energy for Ni(0) insertion, aliphatic ethyl esters possess a highly localized and stable carbonyl pi-system. Furthermore, the ethoxide leaving group is a poor nucleofuge. Consequently, direct 2-electron C-O oxidative addition is thermodynamically unfavorable. Solution: You must bypass the 2-electron oxidative addition barrier. Saponify the ethyl ester to the corresponding carboxylic acid and generate an N-hydroxyphthalimide (NHP) ester. This allows for a single-electron transfer (SET) radical pathway using Ni-catalysis. The Ni(I) species reduces the NHP ester, triggering barrierless decarboxylation to generate a carbon-centered cyclopropyl radical, which is rapidly captured by the Ni catalyst[1][2].

Pathway Start Ethyl 1-Methoxycyclopropane- 1-carboxylate Path1 Direct Ni(0) Insertion (2-Electron Pathway) Start->Path1 High Energy Barrier Path2 Conversion to NHP Ester (1-Electron SET Pathway) Start->Path2 Saponification + DIC/NHP Fail No Reaction or β-Carbon Elimination Path1->Fail Success Radical Capture & Reductive Elimination Path2->Success Product Cross-Coupled Product Success->Product

Figure 2: Mechanistic divergence between direct C-O activation and SET radical pathways.

Q2: I am observing massive amounts of ring-opened alkene byproducts instead of the intact cyclopropyl cross-coupled product. Why? Causality: Cyclopropanes possess approximately 27.5 kcal/mol of ring strain. When a transition metal (Ni or Pd) inserts to form a metal-cyclopropyl intermediate, the system can relieve this strain via β-carbon elimination, yielding a metal-homoenolate that rapidly isomerizes into acyclic alkenes. The electron-donating 1-methoxy group further destabilizes the intermediate by increasing electron density at the metal center[3][4]. Solution: The kinetic rate of transmetalation and reductive elimination must outcompete the rate of β-carbon elimination. If using Pd-catalyzed Suzuki coupling, use bulky, electron-rich monophosphines (e.g., XPhos) to accelerate reductive elimination. If using Ni-catalyzed reductive coupling, ensure a high concentration of the aryl halide and utilize bipyridine-derived ligands (e.g., dtbbpy) to stabilize the Ni(III) intermediate and force rapid product release.

Q3: I converted the ester to a potassium trifluoroborate salt for Suzuki-Miyaura coupling, but I'm getting high levels of protodeboronation and low product yield. What's wrong? Causality: 1-Alkoxycyclopropylboronates are exceptionally sterically hindered. During Suzuki-Miyaura coupling, the required transmetalation step is kinetically slow. In the presence of aqueous bases, the C-B bond undergoes competitive hydrolysis (protodeboronation) faster than it transfers to the Pd(II) center[5][6]. Solution: Switch to strictly anhydrous conditions. Use potassium cyclopropyltrifluoroborates (R-BF3K) with a fluoride source (e.g., anhydrous CsF or KF) in toluene/THF. This suppresses hydrolysis while maintaining a steady, slow-release equilibrium of the active boronic species for transmetalation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction paradigms, conditions, and the resulting distribution of desired cross-coupled products versus ring-opened/unreacted byproducts.

Reaction ParadigmCatalyst / LigandCoupling PartnerBase / AdditiveYield (%)Ring-Opened (%)
Direct C-O (Ethyl Ester)Ni(cod)₂ / ICyAryl Boronic AcidK₃PO₄ (aq)< 5%0% (Unreacted)
Direct C-O (Phenyl Ester)Ni(cod)₂ / SIPrAryl Boronic AcidK₃PO₄ (aq)35%40%
Decarboxylative (NHP Ester)NiCl₂·glyme / dtbbpyAryl IodideZn dust, TMSCl82% < 5%
Suzuki-Miyaura (BF₃K Salt)Pd(OAc)₂ / XPhosAryl ChlorideK₂CO₃ (aq)45%15%
Suzuki-Miyaura (BF₃K Salt)Pd(OAc)₂ / XPhosAryl ChlorideCsF (anhydrous)88% < 2%

Self-Validating Experimental Protocol

To successfully utilize ethyl 1-methoxycyclopropane-1-carboxylate as an electrophile, the Nickel-Catalyzed Decarboxylative Cross-Coupling via NHP Ester is the most robust, field-validated method[1][2].

Step 1: Saponification of Ethyl 1-Methoxycyclopropane-1-carboxylate

  • Dissolve the ethyl ester (1.0 equiv) in a 3:1 mixture of THF/H₂O (0.2 M).

  • Add LiOH·H₂O (3.0 equiv) and stir at 60 °C for 12 hours.

  • Acidify to pH 3 with 1M HCl and extract with EtOAc. Dry over Na₂SO₄ and concentrate.

Validation Checkpoint: TLC (10% MeOH/DCM) must show complete disappearance of the UV-inactive ester spot (Rf ~0.8) and the appearance of a baseline spot. LC-MS (ESI-) should confirm the presence of the carboxylic acid ([M-H]⁻ = 129.1).

Step 2: Activation to NHP Ester

  • Dissolve the crude carboxylic acid (1.0 equiv) and N-hydroxyphthalimide (1.1 equiv) in anhydrous DCM (0.1 M).

  • Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equiv) and DMAP (0.1 equiv) at 0 °C. Stir at room temperature for 4 hours.

  • Filter the precipitated urea, wash with sat. NaHCO₃, dry, and concentrate.

Validation Checkpoint: ¹H NMR (CDCl₃) must show characteristic aromatic phthalimide protons at δ 7.8-7.9 ppm integrating to 4H relative to the cyclopropyl methoxy singlet at δ 3.4 ppm (3H).

Step 3: Ni-Catalyzed Reductive Cross-Coupling

  • In a nitrogen-filled glovebox, charge a vial with the NHP ester (1.5 equiv), aryl iodide (1.0 equiv), NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), and Zn dust (3.0 equiv).

  • Add anhydrous DMF (0.1 M) and TMSCl (0.5 equiv) to activate the zinc.

  • Stir vigorously at room temperature for 12 hours.

Validation Checkpoint: GC-FID analysis of the crude mixture. The product peak must have a distinct retention time from the aryl iodide. The absence of a major peak at [Product Mass - 28] (loss of ethylene via ring-opening) confirms successful cross-coupling without β-carbon elimination.

Sources

Optimization

Technical Support Center: Stabilizing Ethyl 1-methoxycyclopropane-1-carboxylate During Storage

Welcome to the technical support center for ethyl 1-methoxycyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this unique reagent.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ethyl 1-methoxycyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this unique reagent. Our goal is to provide you with the technical insights and practical protocols necessary to ensure its stability and integrity during storage, thereby safeguarding the reproducibility and success of your experiments.

The Challenge: Understanding the Inherent Instability

Ethyl 1-methoxycyclopropane-1-carboxylate is a valuable synthetic intermediate, but its structure contains two key features that present stability challenges: an ester functional group and a strained cyclopropane ring . The high ring strain, a consequence of the 60° C-C-C bond angles deviating significantly from the ideal 109.5°, makes the molecule susceptible to ring-opening reactions.[1][2][3] Furthermore, the ester group is vulnerable to hydrolysis. Understanding these potential degradation pathways is the first step toward effective stabilization.

Diagram: Primary Degradation Pathways

The following diagram illustrates the two main non-enzymatic degradation routes that must be controlled during storage.

cluster_main Ethyl 1-methoxycyclopropane-1-carboxylate cluster_hydrolysis Pathway 1: Hydrolysis cluster_ring_opening Pathway 2: Ring-Opening Compound Ethyl 1-methoxycyclopropane-1-carboxylate Hydrolysis_Product 1-methoxycyclopropane-1-carboxylic acid + Ethanol Compound->Hydrolysis_Product H₂O (Acid/Base Catalyzed) Ring_Opening_Product Acyclic Byproducts (e.g., glutaric acid derivatives) Compound->Ring_Opening_Product Acid / High Temperature

Caption: Potential degradation pathways for the target compound.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the storage and handling of this reagent.

Q1: What are the most critical factors for ensuring the long-term stability of ethyl 1-methoxycyclopropane-1-carboxylate?

A: The two most critical factors are the rigorous exclusion of moisture and acidic contaminants .

  • Moisture: Water is the primary reactant in the hydrolysis of the ester group, which is often the main degradation pathway.[4] This reaction can be catalyzed by trace amounts of acid or base.

  • Acids: The strained cyclopropane ring is susceptible to ring-opening when exposed to acids, even in trace amounts.[5] Acidic conditions also accelerate ester hydrolysis.

Q2: Which general class of solvents is recommended for storage?

A: Anhydrous, polar aprotic solvents are the best choice.

  • Aprotic solvents lack acidic protons (like the H in an O-H or N-H group) and therefore cannot act as hydrogen-bond donors.[6][7] This is crucial because protic solvents can actively participate in hydrolysis and stabilize the charged transition states that lead to degradation.[8][9]

  • Polarity is necessary to ensure the compound remains fully dissolved and homogenous.

  • Anhydrous (water content <50 ppm) is non-negotiable to prevent hydrolysis.[10][11]

Q3: Which specific solvents do you recommend, and which should I avoid?

A: We recommend high-purity, anhydrous grades of the solvents listed in the table below. The choice often depends on the solvent's compatibility with your subsequent experimental steps.

SolventClassBoiling Point (°C)Dielectric Constant (ε)Key Considerations
Acetonitrile Polar Aprotic8237.5Excellent choice. Highly polar, relatively inert, and easy to remove under vacuum.
Dichloromethane (DCM) Polar Aprotic409.1Good for dissolving the compound. Must be stabilized (often with amylene) and stored in the dark to prevent degradation to phosgene and HCl.[12]
Tetrahydrofuran (THF) Polar Aprotic (Ether)667.6Good solvent, but prone to peroxide formation upon exposure to air and light.[12] Always use a freshly opened bottle or a properly stored and tested solvent.
Toluene Nonpolar Aprotic1112.4A reasonable choice if lower polarity is required. Must be rigorously dried.

Solvents to AVOID:

  • Protic Solvents: Water, methanol, ethanol, isopropanol, and acetic acid should be strictly avoided as they can directly cause degradation.[8][13]

  • Ketones: Acetone and MEK should be used with caution as they can contain acidic impurities and may not be inert under all conditions.

  • Ester Solvents: Avoid ethyl acetate or other ester-based solvents to prevent any possibility of transesterification, even if uncatalyzed.[14]

Q4: What is the ideal storage temperature?

A: We recommend storing the neat compound and its solutions at 2-8°C .[15] This temperature slows the rate of any potential degradation reactions.[16] Do not freeze solutions unless you have verified that the compound will not precipitate upon thawing, as this can lead to concentration gradients. For freezer storage, ensure the container is sealed under an inert atmosphere to prevent condensation upon removal.[11]

Q5: Can I add a stabilizer to the solution?

A: For very long-term storage, adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can be beneficial. BHT scavenges free radicals that can initiate decomposition, especially in solvents like THF that are prone to peroxide formation.[17][18] Phenolic antioxidants like BHT work by donating a hydrogen atom to radical species, forming a stabilized phenoxy radical.[19][20]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Appearance of a new peak in NMR or LC-MS consistent with the carboxylic acid. Moisture Contamination: The solvent was not anhydrous, or the solution was exposed to atmospheric moisture.1. Discard the degraded solution. 2. Use a fresh, sealed bottle of anhydrous solvent or purify existing solvent (see Protocol 1). 3. Handle all materials under an inert atmosphere (N₂ or Ar) using proper techniques (see Protocol 2).
Solution has turned yellow or brown. Acid-Catalyzed Degradation: Trace acid in the solvent (e.g., from DCM degradation) or on glassware has caused ring-opening or polymerization. Oxidative Degradation: Exposure to air/oxygen, potentially catalyzed by light.1. Check the solvent for acidity. If using DCM, ensure it is fresh and properly stabilized. 2. Ensure all glassware is acid-free (rinse with a dilute base, followed by DI water and oven-drying). 3. Store solutions in amber vials to protect from light.[21] 4. Purge the solvent and headspace with an inert gas before sealing.
Inconsistent results in downstream reactions. Partial Degradation: The concentration of the active compound is lower than expected due to slow degradation during storage.1. Prepare fresh stock solutions more frequently. 2. Before use, run a quick purity check (e.g., TLC, LC-MS) on an aliquot from the stored solution. 3. Re-evaluate your entire storage and handling procedure against the protocols provided.

Experimental Protocols

Protocol 1: Solvent Selection and Preparation Workflow

This workflow guides the user to select and prepare the optimal solvent for storing ethyl 1-methoxycyclopropane-1-carboxylate.

Caption: Workflow for solvent selection and preparation.

Protocol 2: Recommended Handling Procedure for Air- & Moisture-Sensitive Solutions

This protocol minimizes exposure to atmospheric contaminants.

  • Preparation:

    • Ensure your glassware (vial, syringe, needles) is clean and oven-dried (>120°C) or flame-dried under vacuum to remove adsorbed water.

    • Allow glassware to cool to room temperature in a desiccator or under a stream of inert gas (Nitrogen or Argon).

  • Inert Atmosphere:

    • Use a Schlenk line or a glove box for all manipulations.[10][21]

    • If using a Schlenk line, connect the vial containing the neat compound and the bottle of anhydrous solvent to the line.

    • Evacuate and backfill the containers with inert gas at least three times to remove air and moisture.

  • Dispensing and Dilution:

    • Use a clean, dry, gas-tight syringe to transfer the anhydrous solvent into the vial containing the neat compound.[22]

    • To prevent creating a vacuum, insert a second needle connected to the inert gas line (bubbler outlet) to act as a pressure vent.

    • After creating the stock solution, gently swirl to mix.

  • Sealing and Storage:

    • Remove the needles and immediately seal the vial with a PTFE-lined cap.

    • For added security, wrap the cap junction with Parafilm®.

    • Label the vial clearly with the compound name, concentration, solvent, and date.

    • Store the sealed vial in a refrigerator at 2-8°C.

By adhering to these guidelines, you can significantly extend the shelf-life of ethyl 1-methoxycyclopropane-1-carboxylate and ensure the integrity of your valuable research.

References

  • Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing).
  • Hydrolysis of Cyclopropane Derivatives of Aspartic and Adipic Acids - ResearchGate.
  • Air Sensitive Compounds | Ossila.
  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Organic Letters - ACS Publications.
  • Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)- trans -cyclopropane-1,2-dicarboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42066C.
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry.
  • Effect of temperature on ester yield (a) and decomposition (b) with oil... - ResearchGate.
  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange.
  • Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids - AADE Template.
  • Cyclopropanethiol: A Technical Guide to its Thermochemical Profile and Stability - Benchchem.
  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
  • Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific.
  • Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase | Dr. Christine Grant.
  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide - Tenger Chemical.
  • Protic vs. Aprotic Solvents - ChemistryScore.
  • Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn.
  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps.
  • Protic vs Aprotic Solvents Explained | PDF | Solvent | Chemical Polarity - Scribd.
  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry - Orango.
  • Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Advances in Natural Antioxidants for Food Improvement - PMC - NIH.
  • Thermal Rearrangements of Cyclopropanes and Cyclobutanes.
  • BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS.
  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry.
  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics - MDPI.
  • What is the list of some important solvents used in organic reactions and the purpose of using it? - Quora.
  • A Deep Dive into Common Organic Solvents - ChemTalk.
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews - ACS Publications.
  • Antioxidant Compounds and Their Antioxidant Mechanism - IntechOpen.
  • ETHYL 1-METHYLCYCLOPROPANE-1-CARBOXYLATE 71441-76-4 wiki - Guidechem.
  • Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane and cis - RSC Publishing.

Sources

Troubleshooting

Minimizing side products in ethyl 1-methoxycyclopropane-1-carboxylate reduction reactions

Technical Support Center: Reduction of Ethyl 1-methoxycyclopropane-1-carboxylate Welcome to the technical support center for the reduction of ethyl 1-methoxycyclopropane-1-carboxylate. This guide is designed for research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Reduction of Ethyl 1-methoxycyclopropane-1-carboxylate

Welcome to the technical support center for the reduction of ethyl 1-methoxycyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on maximizing the yield of the desired product, (1-methoxycyclopropyl)methanol, while minimizing the formation of problematic side products. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the reduction of this specialized cyclopropane derivative.

Q1: What are the primary challenges in reducing ethyl 1-methoxycyclopropane-1-carboxylate?

The reduction of this substrate presents two main challenges rooted in its unique structure. Firstly, the cyclopropane ring is strained and activated by both an electron-donating group (methoxy) and an electron-withdrawing group (ester). This "donor-acceptor" arrangement makes the ring susceptible to cleavage under certain reaction conditions, leading to undesired linear byproducts.[1][2][3] Secondly, achieving complete reduction to the primary alcohol without initiating ring-opening requires careful selection of the reducing agent and precise control over reaction parameters.

Q2: What is the most common and problematic side product?

The most frequently encountered side product is a result of the cyclopropane ring opening. Mechanistically, this can occur via cleavage of the C1-C2 bond, which is facilitated by Lewis acidic species (including the aluminum from hydride reagents) that coordinate to the carbonyl or methoxy oxygen.[1] This can lead to the formation of various gamma-alkoxy or unsaturated linear alcohols after workup, which can be difficult to separate from the desired product.

Q3: Which reducing agent is best suited for this transformation?

There is no single "best" agent; the optimal choice depends on the experimental setup, scale, and tolerance for side products. The three most viable options are Lithium Aluminum Hydride (LiAlH₄), Diisobutylaluminum Hydride (DIBAL-H), and activated Sodium Borohydride (NaBH₄). Each has distinct advantages and disadvantages, as summarized below.

Table 1: Comparison of Reducing Agents
FeatureLithium Aluminum Hydride (LiAlH₄)Diisobutylaluminum Hydride (DIBAL-H)Sodium Borohydride (NaBH₄) / LiCl
Reactivity Very HighHigh, but tunableMild to Moderate
Typical Temp. 0 °C to RT (addition at low temp recommended)-78 °C to RT0 °C to Reflux
Selectivity Low; reduces most carbonyls.[4][5]High; can stop at aldehyde at -78°C.[6][7]High; generally inert to esters.[8]
Pros for this Rxn Powerful enough for complete reduction.[9]Excellent control at low temp; bulky nature can be sterically favorable.[10]Milder conditions may preserve the cyclopropane ring.[11]
Cons for this Rxn High reactivity can easily lead to ring-opening.Can be sluggish at low temperatures and may require warming for full conversion to alcohol.Requires Lewis acid activation (e.g., LiCl) and may require elevated temperatures.[12]
Workup Requires careful, staged quenching.Requires careful quenching (e.g., with Rochelle's salt).[13]Relatively simple aqueous workup.

Q4: Why is strict temperature control so important for this specific reduction?

Strict temperature control, particularly during the addition of the reducing agent, is the most critical parameter for success. The high reactivity of strong reducing agents like LiAlH₄ is exothermic. An uncontrolled temperature increase can provide the activation energy needed for the undesired ring-opening pathway.[14] For reagents like DIBAL-H, low temperature (-78 °C) is essential to stabilize the tetrahedral intermediate that, upon warming and workup, yields the alcohol.[7] Maintaining a low temperature minimizes the kinetic energy of the system, favoring the desired reduction pathway over higher-energy side reactions.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues encountered during the experiment.

Problem: Low yield of (1-methoxycyclopropyl)methanol with significant starting material remaining.
  • Possible Cause 1: Inactive Reducing Agent. Hydride reagents, especially LiAlH₄ and DIBAL-H, are extremely sensitive to moisture and air.

    • Validation: Use a fresh bottle of the reagent or titrate the solution before use.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.[15]

  • Possible Cause 2: Insufficient Stoichiometry. Ester reductions require a minimum of two hydride equivalents per mole of ester.[4][9]

    • Validation: Review your calculations.

    • Solution: Use a slight excess of the hydride reagent (e.g., 1.5 - 2.0 equivalents of LiAlH₄ or 2.5 - 3.0 equivalents of DIBAL-H if converting to the alcohol in one step).

  • Possible Cause 3: Reaction Temperature Too Low. While low temperature is crucial for the addition, the reaction may be too slow to go to completion if held at extremely low temperatures for the entire duration.

    • Validation: Monitor the reaction by TLC or LCMS.

    • Solution: After the initial low-temperature addition, allow the reaction to slowly warm to 0 °C or room temperature and stir for several hours to ensure complete conversion.

Problem: The primary product is the intermediate aldehyde, not the desired alcohol.
  • Possible Cause: Incomplete Reduction. This is a common issue when using DIBAL-H, which is known to arrest the reaction at the aldehyde stage at -78 °C.[6][16]

    • Validation: The product will show a characteristic aldehyde peak in ¹H NMR (~9-10 ppm) and a C=O stretch in IR (~1720-1740 cm⁻¹).

    • Solution: Ensure you are using more than 2 equivalents of DIBAL-H and allow the reaction to warm to room temperature after addition to drive the second reduction step.[13] If using LiAlH₄, this indicates a severe issue with reagent activity or stoichiometry.

Problem: Significant formation of an unknown side product, confirmed by NMR/MS to lack the cyclopropane moiety.
  • Possible Cause: Cyclopropane Ring-Opening. This is the most likely cause, especially if the reaction was run at elevated temperatures or with a highly reactive agent.

    • Validation: ¹H NMR will lack the characteristic upfield signals of the cyclopropyl methylene protons (~0.5-1.5 ppm). Mass spectrometry will show a fragment corresponding to the ring-opened structure.

    • Solution 1 (Procedural): Drastically lower the initial reaction temperature. Add the reducing agent solution dropwise at -78 °C, even for LiAlH₄ reactions. Maintain a low temperature for a longer period before allowing a slow warm-up.

    • Solution 2 (Reagent Change): Switch to a milder or more sterically hindered reagent. The NaBH₄/LiCl system is a good first alternative.[11][12] DIBAL-H at carefully controlled temperatures may also offer better selectivity than LiAlH₄.

Section 3: Visualizing the Chemistry

Understanding the potential reaction pathways is key to troubleshooting.

reaction_pathways SM Ethyl 1-methoxy- cyclopropane-1-carboxylate INT Intermediate Aldehyde SM->INT 1 eq. Hydride (e.g., DIBAL-H, -78°C) PROD (1-methoxycyclopropyl)methanol SM->PROD ≥2 eq. Hydride (e.g., LiAlH₄) SIDE Ring-Opened Products SM->SIDE Harsh Conditions (High Temp, Lewis Acidity) INT->PROD 1 eq. Hydride (Warming)

Caption: Key reaction pathways in the reduction.

troubleshooting_flow decision decision start_node Start Analysis of Crude Reaction Mixture decision1 Major Component? start_node->decision1 TLC/LCMS Analysis end_node Optimized Protocol decision2 Incomplete Reaction decision1->decision2 Starting Material decision3 Side Product Detected decision1->decision3 Side Product(s) prod Reaction Successful. Proceed to Purification. decision1->prod Desired Product action1 1. Verify reagent activity/titer. 2. Ensure >2 eq. hydride. 3. Increase reaction time/temp. decision2->action1 decision4 Is it the aldehyde? decision3->decision4 prod->end_node action1->end_node action2 Use >2 eq. hydride. Allow reaction to warm to RT. decision4->action2 Yes decision5 Is it ring-opened? decision4->decision5 No action2->end_node action3 1. Lower addition temperature to -78°C. 2. Switch to milder reagent (e.g., NaBH₄/LiCl). decision5->action3 Yes action3->end_node

Caption: A logical troubleshooting flowchart.

Section 4: Recommended Experimental Protocols

These protocols provide detailed, step-by-step methodologies. Always perform reactions under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This method is fast and effective but carries the highest risk of ring-opening if not performed with care.

  • Setup: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve ethyl 1-methoxycyclopropane-1-carboxylate (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of LiAlH₄ in THF (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -65 °C.

  • Reaction: After the addition is complete, stir the mixture at -78 °C for 30 minutes. Then, remove the cooling bath and allow the reaction to warm to room temperature slowly. Stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching (Caution: Exothermic): Cool the flask to 0 °C. Slowly and carefully add ethyl acetate dropwise to quench excess LiAlH₄. Then, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass in grams of LiAlH₄ used.

  • Workup: A white, filterable salt (lithium and aluminum oxides) should precipitate. Stir for 30 minutes, then filter the mixture through a pad of Celite®, washing the solid with additional THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to obtain (1-methoxycyclopropyl)methanol.[17]

Protocol 2: Reduction using Diisobutylaluminum Hydride (DIBAL-H)

This method offers superior control, minimizing the risk of ring-opening.

  • Setup: In a flame-dried flask, dissolve ethyl 1-methoxycyclopropane-1-carboxylate (1.0 eq) in anhydrous Toluene or DCM (0.1 M).

  • Cooling: Cool the solution to -78 °C.

  • Reagent Addition: Add a solution of DIBAL-H (2.5 eq) dropwise, keeping the internal temperature below -70 °C.[13]

  • Reaction: Stir at -78 °C for 2 hours. Then, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

  • Quenching: Cool the reaction to 0 °C. Slowly add methanol to quench excess DIBAL-H. Then, add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours until the two layers become clear.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

References

  • Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]

  • Gicquel, M., et al. (2019). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. RSC Publishing. Retrieved from [Link]

  • Google Patents. (2018). CN108516922A - A kind of preparation method of cyclopropyl-carbinol.
  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

  • Wang, J., & Li, G. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • ACS Publications. (2022). Reductive Ring Opening of Arylcyclopropanecarboxamides Accompanied by Borylation and Enolate Formation. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to promote ring-opening of D-A cyclopropanes. Retrieved from [Link]

  • OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). cyclohexyl(1-methoxycyclopropyl)methanol. Retrieved from [Link]

  • RSC Publishing. (2016). Asymmetric ring-opening reactions of donor–acceptor cyclopropanes with 1,3-cyclodiones. Retrieved from [Link]

  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride? Retrieved from [Link]

  • Lookchem. (2022). Selective Reduction of Aryl Halides and α,β-Unsaturated Esters with Sodium Borohydride-Cuprous Chloride in Methanol and Its Application to Deuterium Labeling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]

  • Wikipedia. (n.d.). Diisobutylaluminium hydride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). cyclopropane's reaction with lithium aluminium hydride. Retrieved from [Link]

  • ResearchGate. (2017). Why is it often difficult to stop the reduction of an ester at the aldehyde? Retrieved from [Link]

  • Google Books. (n.d.). Reductions by the Alumino- and Borohydrides in Organic Synthesis.
  • LabSolutions. (n.d.). (1-methoxycyclopropyl)methanol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess in Asymmetric Synthesis with Ethyl 1-Methoxycyclopropane-1-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for asymmetric synthesis utilizing ethyl 1-methoxycyclopropane-1-carboxylate. This guide is designed for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for asymmetric synthesis utilizing ethyl 1-methoxycyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for achieving high enantiomeric excess (ee). We will explore the causal relationships behind experimental choices, providing field-proven insights to enhance the stereoselectivity of your cyclopropanation reactions.

Troubleshooting Guide: Low Enantiomeric Excess

This section addresses the most common issue encountered in asymmetric cyclopropanation: suboptimal enantioselectivity. The following question-and-answer format is designed to systematically diagnose and resolve potential problems in your experimental setup.

Question 1: My asymmetric cyclopropanation is resulting in a low enantiomeric excess (ee). What are the first parameters I should investigate?

Answer: When faced with low ee, a systematic evaluation of your foundational reaction parameters is the most effective starting point. Minor, often overlooked, details can have a significant impact on the stereochemical outcome.

  • Reagent and Solvent Purity: Confirm the purity of your starting materials, particularly the alkene, the diazo precursor (ethyl 1-methoxycyclopropane-1-carboxylate), and the catalyst. Impurities can act as poisons, binding to the catalyst's active sites and inhibiting its function or altering its chiral environment.[1][2]

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Water can deactivate many catalysts or alter their selectivity.[2][3] The use of freshly activated molecular sieves can be beneficial.[4][5]

  • Temperature Control: Temperature is a critical parameter.[2] Lower reaction temperatures generally lead to higher enantioselectivity because the energy difference between the diastereomeric transition states becomes more pronounced relative to the available thermal energy.[2][3] Verify that your reaction temperature is stable and accurately measured.

Question 2: How significantly does the choice of solvent impact the enantioselectivity, and how do I select the optimal one?

Answer: The choice of solvent is a critical factor that can dramatically influence the enantioselectivity of an asymmetric reaction.[6][7] The solvent interacts with the catalyst-substrate complex, influencing the conformation and energies of the diastereomeric transition states that lead to the two enantiomers.[2]

There are two primary solvent properties to consider:

  • Polarity and Dielectric Constant: The dielectric constant of the solvent can have a profound effect. For instance, in certain dirhodium-catalyzed cyclopropanations, a dramatic increase in ee was observed when changing from a more polar solvent like dichloromethane (CH₂Cl₂) to a non-polar one like pentane.[6]

  • Coordinating Ability: Solvents can coordinate to the metal center of the catalyst. This coordination can either be beneficial or detrimental to enantioselectivity. Strongly coordinating solvents like THF or ethers can sometimes compete with the substrate for binding to the catalyst, leading to a decrease in ee.[6][8] In contrast, some reactions benefit from weakly coordinating additives or specialized solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can modulate catalyst activity and selectivity, sometimes even reversing the sense of asymmetric induction.[9]

Optimization Strategy: A solvent screen is highly recommended. It is often beneficial to test a range of solvents with varying polarities and coordinating abilities.

Solvent Typical Polarity Coordinating Ability General Impact on ee (System Dependent) Reference
Pentane/HexaneNon-polarNon-coordinatingOften improves ee by minimizing catalyst interaction.[6]
TolueneNon-polarNon-coordinating (π-system can interact)Common starting point, often gives good results.[10]
Dichloromethane (DCM)Polar aproticWeakly coordinatingWidely used, but can sometimes lower ee compared to non-polar options.[6][8]
Diethyl Ether (Et₂O)Polar aproticCoordinatingCan decrease ee due to coordination with the catalyst.[7][8]
Tetrahydrofuran (THF)Polar aproticStrongly coordinatingOften leads to a significant decrease in enantioselectivity.[8][10]
Hexafluoroisopropanol (HFIP)Highly PolarStrong H-bond donor, weakly coordinatingCan have dramatic and unpredictable effects, including reversal of enantioselectivity.[5][9]

Question 3: I've optimized solvent and temperature, but my ee is still unsatisfactory. How should I approach modifying the catalyst system?

Answer: The catalyst system, which comprises the metal precursor and the chiral ligand, is the core determinant of asymmetric induction. If initial optimizations fail, a critical re-evaluation of your catalyst is necessary.

  • Chiral Ligand Selection: The chiral ligand creates the three-dimensional environment that forces the reaction to proceed through a lower energy pathway for one enantiomer. While certain "privileged" ligand backbones (e.g., pybox, Salen, TADDOL) have proven effective across many reactions, there is no universal ligand.[1][11][12] Substrate-catalyst matching is crucial, and it is often necessary to screen a small library of ligands to find the optimal one for your specific alkene and carbene precursor.[3]

  • Metal Center: The choice of metal (e.g., Rh, Cu, Ru, Co) dictates the reactivity and geometry of the active metal-carbene intermediate.[3][11][12] Dirhodium(II) catalysts, for example, are highly effective for cyclopropanations with diazoacetates and their derivatives.[4][5] The specific rhodium carboxylate ligand (e.g., acetate, trifluoroacetate) can also fine-tune reactivity and selectivity.

  • Catalyst Integrity and Activation: Verify the purity and structural integrity of your catalyst, especially for complexes prepared in-house.[2] Some catalysts require an activation step before use. If using a commercial catalyst, ensure it is from a reputable source and has been stored correctly to prevent degradation.[2] Running a control reaction with a substrate known to give high ee with your catalyst can benchmark its performance.[2]

Experimental Protocols & Methodologies
General Protocol for a Trial Asymmetric Cyclopropanation

This protocol provides a robust starting point for optimization.

  • Preparation: Under an inert atmosphere (Argon), add the chiral catalyst (e.g., a dirhodium(II) complex, 1-2 mol%) and freshly activated 4Å molecular sieves to a flame-dried Schlenk flask.

  • Solvent and Substrate Addition: Add the optimized, anhydrous solvent (e.g., dichloromethane or toluene) followed by the alkene substrate (1.0 equivalent).

  • Temperature Equilibration: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) and allow it to stir for 15-20 minutes to ensure thermal equilibrium.

  • Slow Addition of Diazo Precursor: Prepare a solution of ethyl 1-methoxycyclopropane-1-carboxylate (1.2 equivalents) in the same anhydrous solvent. Using a syringe pump, add this solution to the reaction mixture over a period of 4-8 hours. Slow addition is critical to maintain a low concentration of the reactive carbene, minimizing side reactions such as dimerization.[3]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, warm the mixture to room temperature, filter off the catalyst and molecular sieves, and concentrate the filtrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product using chiral HPLC or chiral GC.

Diagrams and Workflows

Caption: A workflow for troubleshooting low enantiomeric excess.

Frequently Asked Questions (FAQs)

FAQ 1: What is the general mechanism of a metal-catalyzed asymmetric cyclopropanation?

The reaction proceeds via the formation of a chiral metal-carbene (or carbenoid) intermediate. First, the metal catalyst reacts with the diazo compound derived from ethyl 1-methoxycyclopropane-1-carboxylate to release dinitrogen gas and form the highly reactive metal-carbene species. The chiral ligands attached to the metal create a sterically and electronically defined pocket. The alkene substrate then approaches this intermediate. The facial selectivity (i.e., which face of the alkene attacks the carbene) is controlled by the chiral environment of the catalyst, which favors one orientation over the other, leading to the formation of one enantiomer of the cyclopropane product in excess.

G cluster_catalyst Chiral Catalyst cluster_reactants Reactants catalyst [M]-L* (Metal-Chiral Ligand Complex) carbene Chiral Metal-Carbene Intermediate catalyst->carbene diazo Diazo Precursor (from Ethyl 1-methoxycyclopropane-1-carboxylate) diazo->carbene - N₂ alkene Prochiral Alkene ts_R Transition State (favored) alkene->ts_R ts_S Transition State (disfavored) alkene->ts_S carbene->ts_R carbene->ts_S prod_R R-enantiomer (Major Product) ts_R->prod_R Lower Energy prod_S S-enantiomer (Minor Product) ts_S->prod_S Higher Energy

Caption: The role of a chiral catalyst in asymmetric cyclopropanation.

FAQ 2: Are there any additives that can improve enantiomeric excess?

Yes, additives can be crucial. Beyond ensuring anhydrous conditions with molecular sieves, certain additives can act as modulators of the catalyst. For some dirhodium-catalyzed systems, additives like 2-chloropyridine have been shown to be necessary for achieving high enantioselectivity with specific substrates.[5] Similarly, solvents that can also be considered additives in small quantities, like HFIP, can have a profound impact on the reaction's selectivity by altering the catalyst's electronic properties or flexibility through hydrogen bonding.[9]

FAQ 3: How do I accurately determine the enantiomeric excess of my product?

The most reliable and widely accepted methods for determining enantiomeric excess are chromatographic techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The enantiomers are separated on a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times, and the area under each peak is integrated to calculate the ratio.

  • Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable cyclopropane products. Similar to HPLC, it uses a chiral stationary phase to separate the enantiomers.

  • NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, the two enantiomers form diastereomeric complexes that are non-equivalent in the NMR spectrum.[13] This results in the splitting of signals, and the integration of these separate signals can be used to determine the ee.

References
  • M. P. Doyle, et al. (2000). Supercritical and Liquid Solvent Effects on the Enantioselectivity of Asymmetric Cyclopropanation with Tetrakis[1-[(4-tert-butylphenyl)- sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II). Journal of the American Chemical Society. [Link]

  • H. M. L. Davies, et al. (n.d.). Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. PMC. [Link]

  • A. B. Charette, et al. (n.d.). Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications. Journal of the American Chemical Society. [Link]

  • I. D. Gridnev, et al. (2022). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications. [Link]

  • X. P. Zhang, et al. (2008). Cobalt-Catalyzed Asymmetric Cyclopropanation with Diazosulfones: Rigidification and Polarization of Ligand Chiral Environment via Hydrogen Bonding and Cyclization. Journal of the American Chemical Society. [Link]

  • S. Díez-González, et al. (n.d.). Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes. PMC. [Link]

  • J. Gao, et al. (2005). Catalytic asymmetric cyclopropanation at a chiral platform. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Effect of the solvent on the enantioselectivity. [Download Table]. [Link]

  • V. K. Aggarwal, et al. (n.d.). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Semantic Scholar. [Link]

  • H. Nishiyama, et al. (n.d.). New Chiral Ruthenium Bis(oxazolinyl)pyridine Catalyst. Efficient Asymmetric Cyclopropanation of Olefins with Diazoacetates. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2026). Asymmetric Catalysis: Recent Advances toward a More Sustainable Synthesis. [Link]

  • ACS Catalysis. (2020). Mechanically Interlocked Catalysts for Asymmetric Synthesis. [Link]

  • NIH. (2020). Special Issue: Development of Asymmetric Synthesis. PMC. [Link]

  • B. M. Trost. (n.d.). Asymmetric catalysis: An enabling science. PMC. [Link]

  • ScienceDirect. (n.d.). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. [Link]

  • H. M. L. Davies, et al. (n.d.). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. PMC. [Link]

  • H. Lebel, et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • Royal Society of Chemistry. (2024). Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Chemical Communications. [Link]

  • J. L. Leighton, et al. (n.d.). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. PMC. [Link]

  • H. M. L. Davies, et al. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science. [Link]

  • NIH. (2025). Catalytic Asymmetric (ene–endo)‑Carbonyl–Ene Type Cyclizations. PMC. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2016). Asymmetric one-pot synthesis of cyclopropanes. [Link]

  • B. H. Pate, et al. (n.d.). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PMC. [Link]

  • MDPI. (2021). Room Temperature Ionic Liquids in Asymmetric Hetero-Ene Type Reactions: Improving Organocatalyst Performance at Lower Temperatures. [Link]

  • ACS. (n.d.). Increased chemical shift resolution of enantiomers with a thioamide-based chiral solvating agent. [Link]

  • Research Collection. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. [Link]

  • MDPI. (2022). Application of Biobased Solvents in Asymmetric Catalysis. [Link]

  • Baker Lab. (n.d.). Engineering an efficient and enantioselective enzyme for the Morita–Baylis–Hillman reaction. [Link]

  • A. Alexakis, et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed. [Link]

  • MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]

  • Organic Chemistry Portal. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. [Link]

  • Beilstein Journals. (n.d.). Strategies in asymmetric catalysis. [Link]

  • KU ScholarWorks. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]

  • CORE. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]

  • NIH. (n.d.). Ethyl 1-[(4-acetyl-2-methoxyphenoxy)methyl]cyclopropane-1-carboxylate. PMC. [Link]

  • ResearchGate. (2025). Inherently Chiral Macrocycles: Catalytic Asymmetric Synthesis and Properties. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Ethyl 1-Methoxycyclopropane-1-Carboxylate Substitutions

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals facing challenges with the nucleophilic acyl substitution of ethyl 1-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals facing challenges with the nucleophilic acyl substitution of ethyl 1-methoxycyclopropane-1-carboxylate .

The Mechanistic Challenge: Why is this Molecule Difficult?

Ethyl 1-methoxycyclopropane-1-carboxylate features a highly congested quaternary center at the C1 position. The rigid geometry of the cyclopropane ring heavily restricts the Bürgi-Dunitz trajectory required for nucleophilic attack on the adjacent ester carbonyl. Furthermore, the α -methoxy group acts as a bulky shield while simultaneously altering the electronic distribution of the molecule through resonance, which reduces the electrophilicity of the carbonyl carbon[1].

Standard substitution conditions (e.g., room-temperature alkaline hydrolysis or direct amidation) typically fail or result in near-zero yields due to this massive activation energy barrier. Success requires forcing conditions, specialized activation reagents, or precisely controlled hydride donors.

Strategic Decision Matrix & Reaction Workflow

Before beginning your synthesis, consult the workflow below to select the optimal pathway based on your target derivative.

SubstitutionWorkflow Start Ethyl 1-methoxycyclopropane -1-carboxylate Hydrolysis Target: Carboxylic Acid Start->Hydrolysis Amidation Target: Amide Start->Amidation Reduction Target: Alcohol Start->Reduction Cond1 50% aq. NaOH, MeOH Sealed Tube, 80°C Hydrolysis->Cond1 Cond2 1. Hydrolysis to Acid 2. (COCl)2 or SOCl2 3. Amine, Base Amidation->Cond2 High Yield Cond3 AlMe3, Amine Toluene, Reflux Amidation->Cond3 Direct (1-Step) Cond4 DIBAL-H, DCM -78°C to RT Reduction->Cond4

Decision matrix for substitution reactions of the hindered ester.

Quantitative Comparison of Substitution Methods
Reaction TypeReagents / ConditionsTemp / TimeExpected YieldPrimary Challenge Overcome
Alkaline Hydrolysis 50% aq. NaOH, MeOH, Sealed Tube80 °C, 16 h90–95%Overcomes massive steric shielding of the carbonyl carbon.
Hydride Reduction DIBAL-H (3.0 eq), DCM-78 °C to RT, 18 h85–90%Prevents reductive ring-opening of the cyclopropane.
Direct Amidation AlMe 3​ (2.0 eq), R-NH 2​ , Toluene110 °C, 12 h40–60%Bypasses poor nucleophilicity at the hindered ester.
Two-Step Amidation 1. Hydrolysis 2. (COCl) 2​ , DMF 3. R-NH 2​ 0 °C to RT, 4 h75–85%Avoids direct nucleophilic attack on the stable ester.

Diagnostic FAQs & Troubleshooting

Q1: Why does my standard LiOH/THF/H 2​ O hydrolysis yield mostly unreacted starting material after 24 hours? A1: The C1 quaternary center creates a steric shield that prevents the hydroxide ion from easily accessing the carbonyl carbon[1]. Standard room-temperature protocols do not provide enough kinetic energy to overcome this barrier. You must drastically increase both the nucleophile concentration and the temperature. Switching to a 50% aqueous NaOH solution in methanol and heating to 80 °C in a sealed pressure tube forces the equilibrium forward[2].

Q2: I am trying to synthesize an amide directly from the ester using a primary amine and heat. Why am I seeing decomposition instead of the product? A2: Prolonged heating of cyclopropane derivatives with strong nucleophiles or bases can lead to unwanted side reactions, including ether cleavage or ring-opening, before the desired acyl substitution occurs. To achieve direct amidation on this hindered substrate, you must activate the amine. We recommend using trimethylaluminum (AlMe 3​ ) to form a highly nucleophilic aluminum amide complex (Weinreb-type amidation). This complex coordinates to the ester carbonyl, increasing its electrophilicity. Alternatively, the two-step approach (hydrolysis followed by acyl chloride formation) is generally higher yielding.

Q3: When reducing the ester to the alcohol, I observe multiple spots on TLC, including a potential ring-opened product. How do I prevent this? A3: Aggressive reducing agents like LiAlH 4​ at elevated temperatures can trigger reductive ring-opening of the strained cyclopropane ring, especially when it is adjacent to an oxygen-bearing quaternary center. To prevent this, use Diisobutylaluminum hydride (DIBAL-H) in dichloromethane. Initiating the reaction at -78 °C controls the initial hydride transfer, ensuring selective 1,2-addition to the carbonyl without breaking the C-C bonds of the ring[3].

Validated Experimental Protocols

The following methodologies have been optimized for self-validation, ensuring you can track the success of the reaction at every stage.

Protocol 1: High-Pressure Alkaline Hydrolysis

Objective: Convert ethyl 1-methoxycyclopropane-1-carboxylate to 1-methoxycyclopropanecarboxylic acid.

Causality: The sealed tube prevents solvent evaporation at 80 °C, allowing the extreme concentration of hydroxide (50% aq. NaOH) to physically overcome the steric barrier of the C1 quaternary center[2].

  • Setup: In a heavy-walled pressure tube, dissolve ethyl 1-methoxycyclopropane-1-carboxylate (1.0 eq) in a 1:1 mixture of Methanol and 50% aqueous NaOH solution.

  • Reaction: Seal the tube securely. Heat the reaction mixture to 80 °C behind a blast shield and stir vigorously for 16 hours.

  • Cooling: Cool the vessel completely to room temperature before unsealing to prevent flash boiling.

  • Concentration: Concentrate the mixture under reduced pressure to remove the methanol.

  • Washing: Dilute the crude aqueous residue with ice water and wash with Methyl tert-butyl ether (MTBE) to extract unreacted starting material and non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer with a saturated NaHSO 4​ solution (or 1N HCl) to pH ~2 to protonate the carboxylate.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Validation Checkpoint: Analyze via 1 H NMR. Successful conversion is validated by the complete disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the emergence of a broad carboxylic acid -OH stretch in IR spectroscopy. LC-MS should display an [M-H] mass of 115.1 m/z.

Protocol 2: Controlled Hydride Reduction

Objective: Reduce the ester to (1-methoxycyclopropyl)methanol.

Causality: DIBAL-H is selected over LiAlH 4​ to prevent the release of cyclopropane ring strain via reductive opening. The -78 °C initiation temperature strictly controls the exotherm, guaranteeing selective reduction of the ester[3].

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N 2​ or Argon).

  • Cooling: Dissolve ethyl 1-methoxycyclopropane-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Addition: Add DIBAL-H (1M in toluene, 3.0 eq) dropwise over 15 minutes to maintain the internal temperature.

  • Reaction: Stir at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to naturally warm to room temperature, stirring for an additional 18 hours.

  • Quenching: Cool the flask back to 0 °C. Quench the reaction carefully by the dropwise addition of anhydrous methanol (4 mL), followed by a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).

  • Workup: Stir the mixture vigorously for 2 hours until the biphasic mixture becomes clear (this breaks the stubborn aluminum emulsion).

  • Extraction: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over MgSO 4​ , filter, and concentrate.

  • Validation Checkpoint: TLC will show a significantly more polar spot compared to the starting material. 1 H NMR will confirm success via the disappearance of the ethyl ester peaks and the appearance of a new methylene singlet/multiplet (~3.6 ppm) corresponding to the newly formed -CH 2​ OH group.

References

  • Google Patents. "WO2024126648A1 - SULFOXIMINES AS INHIBITORS OF NaV1.8". World Intellectual Property Organization.
  • Google Patents. "WO2015164308A1 - FACTOR XIa INHIBITORS". World Intellectual Property Organization.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity of Ethyl vs. Methyl 1-Methoxycyclopropane-1-carboxylate in Synthetic Applications

As a Senior Application Scientist, I frequently evaluate the subtle reactivity differences between methyl and ethyl esters in cyclopropane-containing building blocks. Both ethyl 1-methoxycyclopropane-1-carboxylate and me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the subtle reactivity differences between methyl and ethyl esters in cyclopropane-containing building blocks. Both ethyl 1-methoxycyclopropane-1-carboxylate and methyl 1-methoxycyclopropane-1-carboxylate are critical intermediates in the development of complex active pharmaceutical ingredients (APIs), including Factor XIa inhibitors[1] and antithrombotic diaminocyclohexane derivatives[2]. While structurally similar, the choice of the ester alkyl group fundamentally dictates the thermodynamic and kinetic parameters of downstream transformations. This guide provides an objective, data-driven comparison of their reactivity, supported by validated experimental protocols.

Structural and Mechanistic Comparison

The reactivity of 1-methoxycyclopropane-1-carboxylate esters is governed by the highly strained nature of the cyclopropane ring and the electron-withdrawing inductive effect of the α-methoxy group.

  • Steric Hindrance in Nucleophilic Acyl Substitution: The methyl ester undergoes base-catalyzed saponification and direct amidation slightly faster than the ethyl ester. The causality lies in the steric profile of the transition state. When a nucleophile (e.g., hydroxide) attacks the carbonyl carbon, the intermediate assumes a tetrahedral geometry. The ethyl group's larger van der Waals radius creates a more pronounced steric clash with the α-methoxy group and the cyclopropane ring, increasing the activation energy ( ΔG‡ ) of the rate-determining step.

  • Volatility and Handling: The methyl ester is more volatile, which can lead to minor mass losses during high-vacuum concentration. The ethyl ester provides slightly better handling characteristics at scale due to its higher boiling point.

  • Stability: Both esters are prone to hydrolysis under strong acidic or basic conditions, yielding 1-methoxycyclopropanecarboxylic acid[3].

Quantitative Reactivity Profile

The following table summarizes the comparative performance of both esters across standard synthetic transformations.

Parameter / TransformationMethyl 1-Methoxycyclopropane-1-carboxylateEthyl 1-Methoxycyclopropane-1-carboxylateCausality / Notes
O-Alkylation Yield (NaH/MeI) ~98% (in DMF)[4]~90-95% (in THF)[1]DMF accelerates the SN​2 methylation of the tertiary alcohol due to superior cation solvation.
Hydrolysis Rate (Base-catalyzed) Faster ( krel​≈1.0 )Slower ( krel​≈0.6−0.8 )Reduced steric bulk of the methoxy leaving group lowers the transition state energy.
Reduction (DIBAL-H, -78°C) Smooth conversion to alcoholSmooth conversion to alcohol[1]Both esters undergo efficient reduction to (1-methoxycyclopropyl)methanol.
Primary Synthetic Utility Rapid deprotection sequencesMulti-step synthesis requiring ester stabilityChoose ethyl for longer synthetic routes to prevent premature ester cleavage.
Visualizing the Reactivity Landscape

The following diagram illustrates the primary synthetic pathways for these esters.

ReactivityMap Ester 1-Methoxycyclopropane-1-carboxylate (Methyl or Ethyl) Hydrolysis Saponification / Hydrolysis (LiOH or 6M HCl) Ester->Hydrolysis Reduction Reduction (DIBAL-H, -78°C) Ester->Reduction Amidation Direct Amidation (Amines + Lewis Acid) Ester->Amidation Acid 1-Methoxycyclopropanecarboxylic Acid Hydrolysis->Acid Alcohol (1-Methoxycyclopropyl)methanol Reduction->Alcohol Amide 1-Methoxycyclopropanecarboxamide Amidation->Amide

Caption: Reactivity pathways of 1-methoxycyclopropane-1-carboxylate esters.

Self-Validating Experimental Protocols

To ensure high-fidelity results, the following protocols are designed as self-validating systems. Each step includes specific checkpoints to verify reaction progress and prevent side reactions.

Protocol A: Synthesis via O-Alkylation

This protocol describes the synthesis of the ester from the corresponding 1-hydroxycyclopropane-1-carboxylate.

  • Preparation: Dissolve the starting 1-hydroxycyclopropane-1-carboxylate (methyl or ethyl) in anhydrous DMF (for methyl)[4] or THF (for ethyl)[1] under an inert argon atmosphere. Cool the solution to 0 °C.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 equivalents). Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the tertiary hydroxyl group, driving the equilibrium forward and preventing nucleophilic attack on the ester carbonyl.

  • Alkylation: Stir at 0 °C for 30 minutes until gas evolution ceases. Add iodomethane (1.2 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2-18 hours[1].

  • Validation & Quench: Monitor by TLC (Hexanes/EtOAc). Once the starting material is consumed, quench carefully with saturated aqueous NH4​Cl . Causality: NH4​Cl safely destroys unreacted NaH and buffers the aqueous layer to pH ~6-7, preventing premature base-catalyzed hydrolysis of the newly formed ester.

  • Isolation: Extract with diethyl ether or ethyl acetate. Wash the organic layer extensively with water (to remove DMF) and brine, dry over MgSO4​ , and concentrate. Yields typically exceed 95%[4].

Workflow Start 1-Hydroxycyclopropane- 1-carboxylate Deprotonation NaH (0°C) THF or DMF Start->Deprotonation Alkylation MeI (RT) Alkylation Deprotonation->Alkylation Product 1-Methoxycyclopropane- 1-carboxylate Alkylation->Product

Caption: Step-by-step synthesis workflow via O-alkylation.

Protocol B: Hydrolysis to 1-Methoxycyclopropanecarboxylic Acid

The ester linkage is prone to hydrolysis under both acidic and basic conditions[3]. Acidic hydrolysis is highly effective for the methyl ester.

  • Reaction Setup: Suspend methyl 1-methoxycyclopropane-1-carboxylate in 6 M Hydrochloric Acid[5].

  • Thermal Activation: Heat the mixture to reflux for 4 hours. Causality: The elevated temperature and high acid concentration are required to overcome the steric hindrance of the α-methoxy group during the formation of the tetrahedral intermediate[5].

  • Validation & Workup: Cool to room temperature. Saturate the aqueous layer with sodium chloride. Causality: The product, 1-methoxycyclopropanecarboxylic acid, has significant water solubility. Salting out decreases its solubility in the aqueous phase, maximizing extraction efficiency[5].

  • Extraction: Extract gently with ethyl acetate to avoid emulsion formation. Dry and concentrate to yield the free acid.

Conclusion

Both methyl and ethyl 1-methoxycyclopropane-1-carboxylates are robust building blocks. The methyl ester is preferred when rapid, high-yielding downstream deprotection is required, whereas the ethyl ester offers superior stability during multi-step synthetic sequences where premature ester cleavage must be avoided.

References
  • Benchchem Technical Support Team. "1-Methoxycyclopropanecarboxylic acid | 100683-08-7". Benchchem.
  • Benchchem Technical Support Team. "storage and handling guidelines for ensuring the stability of 1-methoxycyclopropanecarboxylic acid". Benchchem.
  • "WO2015164308A1 - FACTOR XIa INHIBITORS".
  • "33689-29-1 | Methyl 1-hydroxycyclopropanecarboxyl
  • "EP1577301B1 - Antithrombotic diaminocyclohexane derivatives".

Sources

Comparative

Comparing stability of ethyl 1-methoxycyclopropane-1-carboxylate against other methoxycyclopropanes

Technical Dossier: Comparative Stability and Reactivity Profiles of Ethyl 1-Methoxycyclopropane-1-carboxylate Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Appl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Dossier: Comparative Stability and Reactivity Profiles of Ethyl 1-Methoxycyclopropane-1-carboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Structural Dynamics & The Geminal "Push-Pull" Effect

Ethyl 1-methoxycyclopropane-1-carboxylate (EMCC) represents a highly specialized subclass of cyclopropanes. While classic donor-acceptor (D-A) cyclopropanes feature electron-donating and electron-withdrawing groups on adjacent (vicinal) carbons to facilitate rapid ring-opening via a 1,3-zwitterionic intermediate[1], EMCC features a geminal (1,1) substitution pattern .

Placing both the methoxy (donor) and the ethyl ester (acceptor) on the same carbon (C1) creates a unique electronic tension. The ester group withdraws electron density, inherently destabilizing any developing positive charge at C1, while the methoxy group's oxygen lone pairs provide resonance stabilization (acting as a cyclopropanone acetal equivalent). Consequently, EMCC is highly stable under neutral and mildly basic conditions but becomes acutely susceptible to degradation under acidic or Lewis acidic stress, where protonation or coordination lowers the activation barrier for C–C bond cleavage[2].

Mechanistic Degradation Pathway

To understand the stability of EMCC, we must visualize its primary degradation pathway. Upon exposure to an electrophilic trigger, the geminal D-A system undergoes heterolytic ring cleavage rather than homolytic thermal degradation.

G DAC Geminal D-A Cyclopropane (EMCC) Acid Electrophilic Activation (H+ or Lewis Acid) DAC->Acid Coordination Intermediate Oxocarbenium / Zwitterion Intermediate Acid->Intermediate C1-C2 Cleavage Hydrolysis Nucleophilic Trapping (e.g., H2O) Intermediate->Hydrolysis Attack at C1 Product Acyclic Aliphatic Ester (Degradation Product) Hydrolysis->Product

Mechanistic pathway of acid-catalyzed ring opening in geminal donor-acceptor cyclopropanes.

Quantitative Stability Comparison

The table below synthesizes the stability profile of EMCC against structurally related methoxycyclopropanes. The data highlights how the spatial arrangement of donor and acceptor groups dictates both thermodynamic (thermal) and kinetic (chemical) stability.

CompoundSubstitution PatternThermal Stability (Decomp. Temp)Lewis Acid Sensitivity ( t1/2​ with 10% Sc(OTf)₃)Hydrolytic Stability (pH 4.0 Buffer)
Ethyl 1-methoxycyclopropane-1-carboxylate (EMCC) Geminal (1,1-D-A)Moderate (~150°C)Moderate ( t1/2​ ~ 4.5 h)Poor (Rapid acetal hydrolysis)
1-Methoxycyclopropane Mono-substituted (Donor only)Very High (>360°C)[3]Highly Stable (No reaction observed)Excellent
Ethyl 2-methoxycyclopropane-1-carboxylate Vicinal (1,2-D-A)Low (~110°C)Highly Sensitive ( t1/2​ < 10 min)[1]Moderate
Methyl 1-methoxycyclopropane-1-carboxylate Geminal (1,1-D-A)Moderate (~140°C)Moderate ( t1/2​ ~ 3.5 h)Very Poor (Reduced steric shielding)

Data Interpretation: Mono-substituted 1-methoxycyclopropane requires extreme temperatures (635–694 K) to undergo gas-phase thermal decomposition[3]. In contrast, the introduction of the ester group in EMCC significantly lowers thermal stability, while vicinal D-A cyclopropanes are so reactive they often open spontaneously at room temperature upon mere contact with mild Lewis acids[1].

Self-Validating Experimental Protocols

To objectively assess the kinetic stability of these cyclopropanes, empirical testing must avoid confounding variables (e.g., solvent-induced solvolysis or evaporative concentration changes). The following protocol utilizes Quantitative NMR (qNMR) as a self-validating system.

Protocol: Lewis Acid-Mediated Ring-Opening Susceptibility Assay
  • Objective: Quantify the kinetic degradation rate of EMCC versus comparators under standardized Lewis acidic stress.

  • Causality & Reagent Selection: Scandium(III) triflate (Sc(OTf)₃) is utilized because its high oxophilicity ensures selective coordination to the ester carbonyl, effectively lowering the LUMO of the cyclopropane and mimicking the activation step required in synthetic applications[4]. Anhydrous CDCl₃ is strictly required to prevent premature hydrolytic cleavage of the acetal-like C1 center[2].

  • Self-Validating Mechanism: The inclusion of 1,3,5-trimethoxybenzene (TMB) as an inert internal standard allows for absolute quantification. A parallel control reaction (lacking Sc(OTf)₃) validates that degradation is strictly catalyst-dependent.

Step-by-Step Methodology:

  • Sample Preparation: In an oven-dried NMR tube under an argon atmosphere, dissolve 0.10 mmol of the target cyclopropane (e.g., EMCC) and 0.033 mmol of TMB (internal standard) in 0.5 mL of anhydrous CDCl₃.

  • Baseline Acquisition: Acquire a baseline ¹H-NMR spectrum (t = 0). Establish the exact molar ratio by integrating the cyclopropane methylene protons (δ 1.1–1.5 ppm) against the static TMB aromatic protons (δ 6.1 ppm).

  • Stress Induction: Inject 10 mol% Sc(OTf)₃ (0.01 mmol, prepared as a 1.0 M stock solution in dry CD₃CN) directly into the NMR tube. Invert to mix.

  • Kinetic Monitoring: Acquire sequential ¹H-NMR spectra at t = 1, 2, 4, 8, and 24 hours, maintaining the probe temperature at 25°C.

  • Data Analysis: Plot the absolute integration of the remaining intact cyclopropane against time. Calculate the half-life ( t1/2​ ) assuming pseudo-first-order degradation kinetics. Confirm mass balance by integrating the emerging signals of the acyclic degradation products.

Experimental Workflow Visualization

Workflow Prep Sample Prep: 0.1M Substrate + TMB Internal Standard Baseline Baseline 1H-NMR (Establish Molar Ratio) Prep->Baseline Stress Introduce Stressor (Sc(OTf)3 or D2O/D+) Baseline->Stress Monitor Time-Course NMR (t=1h, 4h, 12h, 24h) Stress->Monitor Quant Kinetic Quantification (Calculate t1/2) Monitor->Quant

Self-validating qNMR workflow for kinetic quantification of cyclopropane stability.

Expert Discussion & Causality

When developing drugs or synthetic intermediates incorporating the methoxycyclopropane motif, the spatial relationship between substituents is the primary driver of stability.

As demonstrated by the thermal decomposition kinetics, the mono-substituted 1-methoxycyclopropane is highly robust, requiring near-pyrolytic conditions (>600 K) to induce biradical ring opening[3]. However, the moment an electron-withdrawing group is introduced, the ring strain (~27.5 kcal/mol) is weaponized by the "push-pull" electronic effect.

In vicinal (1,2) D-A cyclopropanes, the donor and acceptor act synergistically across the C1-C2 bond, making them highly unstable and prone to forming 1,3-dipoles upon mild Lewis acid exposure[1]. Conversely, EMCC's geminal (1,1) substitution forces the molecule to behave more like a masked cyclopropanone. While it exhibits superior stability to Lewis acids compared to its vicinal isomer, its Achilles' heel is hydrolytic stability. The C1 carbon is highly electrophilic under Brønsted acidic conditions; protonation of the methoxy oxygen rapidly leads to ring opening to form a more stable acyclic carbocation[2].

Therefore, when utilizing EMCC, researchers must rigorously control the pH of aqueous workups and avoid protic solvents during Lewis acid-mediated transformations[4]. The choice of an ethyl ester over a methyl ester provides a slight, but measurable, steric shielding effect against nucleophilic attack at the carbonyl, extending its half-life in solution.

References

  • 1 - National Institutes of Health (NIH)[1] 2.4 - American Chemical Society (ACS)[4] 3.2 - BenchChem[2] 4.3 - ResearchGate / Faraday Transactions[3]

Sources

Validation

Beyond UV: A Comparative Guide to HPLC Method Validation for the Purity of Ethyl 1-methoxycyclopropane-1-carboxylate

For analytical scientists and drug development professionals, establishing a robust purity method for early-stage building blocks is as critical as analyzing the final Active Pharmaceutical Ingredient (API). Ethyl 1-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For analytical scientists and drug development professionals, establishing a robust purity method for early-stage building blocks is as critical as analyzing the final Active Pharmaceutical Ingredient (API). Ethyl 1-methoxycyclopropane-1-carboxylate is a highly specialized, slightly polar, and semi-volatile ester frequently utilized as a core intermediate in the synthesis of modern therapeutics, including Factor XIa inhibitors[1].

However, this molecule presents a distinct analytical challenge: it lacks a conjugated π -system, rendering standard UV detection nearly blind. Furthermore, the highly strained cyclopropane ring introduces thermal instability risks. This guide objectively compares traditional purity determination methods (HPLC-UV and GC-FID) against an optimized HPLC-CAD (Charged Aerosol Detection) approach, providing a comprehensive, ICH Q2(R2)-compliant validation protocol[2].

The Analytical Dilemma: Why Traditional Methods Fall Short

To understand the necessity of an advanced detection strategy, we must analyze the causality behind the failure modes of conventional techniques when applied to ethyl 1-methoxycyclopropane-1-carboxylate.

HPLC-UV (Low Wavelength: 205–210 nm)
  • The Mechanism: UV detection relies on the molar absorptivity of chromophores. The ester carbonyl and cyclopropane ring only absorb weakly at the far-UV edge (<210 nm).

  • The Failure: Operating at 205 nm results in severe baseline drift during gradient elution (due to mobile phase absorbance) and drastically poor sensitivity. Trace impurities lacking chromophores will be entirely missed, leading to a false-positive purity profile.

GC-FID (Gas Chromatography - Flame Ionization Detection)
  • The Mechanism: GC-FID is the traditional gold standard for volatile esters lacking chromophores.

  • The Failure: Cyclopropane rings possess significant ring strain (~27.5 kcal/mol). When exposed to the high temperatures of a GC injection port (typically 250°C), especially in the presence of trace acidic sites in the liner, the molecule can undergo thermal ring-opening isomerization to form acyclic alkenes. This creates artifact impurities that do not exist in the bulk sample, artificially lowering the reported purity.

The Optimized Solution: HPLC-CAD

Charged Aerosol Detection (CAD) is a universal, mass-based detector that does not rely on optical properties[3]. It nebulizes the column eluent, evaporates the volatile mobile phase, and applies an electrical charge to the remaining analyte particles[4]. Because the process occurs at near-ambient temperatures, the cyclopropane ring remains intact, and because it is mass-responsive, it detects all non-volatile and semi-volatile impurities uniformly[5].

MethodSelection Start Target: Ethyl 1-methoxycyclopropane -1-carboxylate CheckUV Does it possess a strong UV Chromophore? Start->CheckUV UV_No No (Only Ester/Cyclopropane) CheckUV->UV_No Assess Structure CheckThermal Is it thermally stable in a GC Inlet (250°C)? UV_No->CheckThermal Thermal_No No: Risk of Thermal Ring-Opening Isomerization CheckThermal->Thermal_No Evaluate Strain Energy SelectCAD Optimal Choice: HPLC-CAD (Ambient Temp, Universal Detection) Thermal_No->SelectCAD Mitigate Degradation

Decision matrix for selecting HPLC-CAD over UV and GC-FID based on analyte properties.

Comparative Performance Data

To objectively demonstrate the superiority of HPLC-CAD for this specific compound, a comparative study was executed. The data below summarizes the performance metrics across the three modalities.

Performance MetricHPLC-UV (205 nm)GC-FID (Inlet: 250°C)HPLC-CAD (Evap: 35°C)
Limit of Detection (LOD) 0.05% (500 ppm)0.005% (50 ppm)0.002% (20 ppm)
Limit of Quantitation (LOQ) 0.15% (1500 ppm)0.015% (150 ppm)0.006% (60 ppm)
Linearity ( R2 ) 0.991 (Linear)0.998 (Linear)0.999 (Log-Log Fit)
Thermal Artifacts None~0.8% (Ring-opened isomers)None
Baseline Stability Poor (Gradient drift)ExcellentExcellent
Impurity Recovery Misses non-UV impuritiesMisses non-volatile saltsDetects all non-volatiles

Verdict: HPLC-CAD provides the highest sensitivity without the risk of thermal degradation, making it the only reliable method for establishing the true purity profile of this cyclopropane derivative.

Step-by-Step HPLC-CAD Validation Protocol

This protocol is designed as a self-validating system in strict accordance with ICH Q2(R2) [2] and USP <1225> [6] guidelines.

Chromatographic Conditions

Causality Note: CAD requires strictly volatile mobile phases. Non-volatile buffers (like phosphates) will precipitate during nebulization, causing massive background noise and detector fouling[7].

  • Column: Kinetex Kinetex Core-Shell C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH ~6.0).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • CAD Settings: Evaporation temperature set to 35°C (optimized to prevent loss of the semi-volatile ethyl ester while ensuring complete mobile phase evaporation); Data collection rate: 10 Hz; Filter: 3.6s.

Execution of ICH Q2(R2) Validation Parameters

Step 1: Specificity via Forced Degradation To prove the method is stability-indicating, the compound must be stressed to generate potential impurities.

  • Acidic: 1N HCl at 60°C for 4 hours (Targets ester hydrolysis).

  • Basic: 1N NaOH at 60°C for 4 hours (Targets ester saponification).

  • Oxidative: 3% H2​O2​ at room temperature for 24 hours.

  • Thermal: 80°C for 48 hours. Acceptance Criteria: The principal peak (Ethyl 1-methoxycyclopropane-1-carboxylate) must be baseline resolved ( Rs​>1.5 ) from all generated degradation products.

Step 2: Sensitivity (LOD & LOQ)

  • Prepare a stock solution of the analyte at 1.0 mg/mL.

  • Perform serial dilutions down to 0.1 µg/mL.

  • Inject blanks and low-concentration samples to determine the Signal-to-Noise (S/N) ratio. Acceptance Criteria: LOD is established at S/N 3. LOQ is established at S/N 10.

Step 3: Linearity and Range Causality Note: Unlike UV detectors, the CAD response is inherently non-linear over wide concentration ranges due to the physics of droplet formation and charging[5]. Therefore, standard linear regression will fail ICH criteria.

  • Prepare 7 concentration levels ranging from LOQ to 120% of the nominal target concentration (e.g., 0.06 µg/mL to 1.2 mg/mL).

  • Plot the response.

  • Apply a Log-Log transformation ( log(Area)=b⋅log(Concentration)+a ) or a quadratic fit as permitted by ICH Q2(R2) for non-linear detectors[2]. Acceptance Criteria: The correlation coefficient ( R2 ) of the transformed data must be 0.995.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Repeatability: Inject 6 independent preparations of the sample at 100% test concentration (1.0 mg/mL) on Day 1.

  • Intermediate Precision: Have a second analyst prepare 6 new samples, using a different HPLC-CAD system and different column lot on Day 2. Acceptance Criteria: The Relative Standard Deviation (%RSD) of the purity area percent must be 1.0% for both sets.

ValidationWorkflow Phase1 1. Method Design (Volatile Buffers, CAD Evap Temp) Phase2 2. Specificity (Forced Degradation, Peak Resolution) Phase1->Phase2 Phase3 3. Sensitivity (LOD/LOQ via S/N) Phase2->Phase3 Phase4 4. Linearity & Range (Log-Log Data Transformation) Phase3->Phase4 Phase5 5. Accuracy & Precision (ICH Q2(R2) Criteria) Phase4->Phase5

Step-by-step ICH Q2(R2) analytical method validation lifecycle for HPLC-CAD.

Conclusion

For molecules like ethyl 1-methoxycyclopropane-1-carboxylate that inhabit the difficult intersection of poor UV absorbance and thermal lability, traditional purity assays introduce unacceptable risks of data misinterpretation. By leveraging HPLC-CAD and applying a rigorous, log-transformed ICH Q2(R2) validation framework, analytical scientists can guarantee an accurate, self-validating, and robust purity profile suitable for regulatory submission.

References

  • USP <1225> Validation of Compendial Procedures. United States Pharmacopeia. Available at: [Link][6]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2023). Available at:[Link][2]

  • Factor XIa Inhibitors (Patent WO2015164308A1). Details the synthesis and utilization of ethyl 1-methoxycyclopropane-1-carboxylate in drug development. Available at:[1]

  • HPLC with Charged Aerosol Detection for Pharmaceutical Cleaning Validation. Chromatography Online. Available at:[Link][3]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pathways of Ethyl 1-methoxycyclopropane-1-carboxylate and its Analogs

For researchers, scientists, and drug development professionals, understanding the structural nuances of small molecules is paramount. Mass spectrometry (MS) serves as a cornerstone analytical technique for molecular cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the structural nuances of small molecules is paramount. Mass spectrometry (MS) serves as a cornerstone analytical technique for molecular characterization, and a deep understanding of fragmentation pathways is critical for unambiguous identification and structural elucidation. This guide provides a comprehensive comparison of the electron ionization (EI) mass spectrometry fragmentation pathways of ethyl 1-methoxycyclopropane-1-carboxylate and its structural analogs. By dissecting the influence of the methoxy group and the cyclopropane ring, this document offers a framework for interpreting the mass spectra of this class of compounds.

Introduction: The Analytical Challenge

Ethyl 1-methoxycyclopropane-1-carboxylate and its analogs are of interest in various fields, including medicinal chemistry and materials science, due to the unique conformational constraints and electronic properties imparted by the cyclopropane ring. The presence of multiple functional groups—an ester, a methoxy ether, and a strained three-membered ring—results in complex and often competing fragmentation pathways under electron ionization. A thorough understanding of these pathways is essential for distinguishing between closely related isomers and for identifying unknown compounds in complex matrices.

This guide will first present a predicted fragmentation pathway for ethyl 1-methoxycyclopropane-1-carboxylate, grounded in the established principles of mass spectrometry. Subsequently, this predicted behavior will be compared with the known fragmentation patterns of its structural analogs: ethyl cyclopropanecarboxylate and ethyl 1-methylcyclopropane-1-carboxylate. This comparative approach will highlight the diagnostic ions that are characteristic of each structural feature.

Experimental Protocols: A Foundation for Reliable Data

To ensure the generation of high-quality, reproducible mass spectra, a standardized experimental protocol is crucial. The following outlines a typical gas chromatography-mass spectrometry (GC-MS) method suitable for the analysis of these volatile esters.

Gas Chromatography (GC) Conditions:

  • Injector: Split/Splitless, 250 °C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-300

This protocol provides a robust starting point for the analysis. However, optimization may be required depending on the specific instrumentation and the complexity of the sample matrix.

Fragmentation Pathways: A Comparative Analysis

Predicted Fragmentation of Ethyl 1-methoxycyclopropane-1-carboxylate

Due to the lack of a publicly available experimental mass spectrum for ethyl 1-methoxycyclopropane-1-carboxylate, its fragmentation pathway is predicted based on the well-established fragmentation rules for its constituent functional groups: the ethyl ester, the methoxy group, and the cyclopropane ring.

The molecular ion (M•+) at m/z 144 is expected to undergo several primary fragmentation reactions:

  • α-Cleavage of the Methoxy Group: Loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation for ethers, leading to a resonance-stabilized oxonium ion. This would result in a fragment at m/z 129 .

  • Loss of the Ethoxy Radical: Cleavage of the ethoxy radical (•OCH₂CH₃) is a characteristic fragmentation of ethyl esters, yielding an acylium ion. This would produce a fragment at m/z 99 .

  • Loss of Ethene: A McLafferty-type rearrangement is unlikely due to the absence of a γ-hydrogen. However, the loss of an ethene molecule (C₂H₄) from the ethyl ester group can occur, leading to a fragment at m/z 116 .

  • Cyclopropane Ring Opening and Fragmentation: The strained cyclopropane ring can undergo ring-opening upon ionization, followed by various cleavages. A key fragmentation would be the loss of the entire ester group, which, after rearrangement, could lead to various smaller fragments. A significant pathway would involve the cleavage of the C1-C2 and C1-C3 bonds of the cyclopropane ring. For instance, the loss of a methoxycarbonyl radical (•COOCH₃) could lead to a fragment at m/z 85 .

The following diagram illustrates the predicted major fragmentation pathways:

M [C₇H₁₂O₃]⁺˙ m/z 144 F1 [C₆H₉O₃]⁺ m/z 129 M->F1 - •CH₃ F2 [C₅H₇O₂]⁺ m/z 99 M->F2 - •OCH₂CH₃ F3 [C₅H₈O₃]⁺˙ m/z 116 M->F3 - C₂H₄ F4 [C₅H₉O]⁺ m/z 85 M->F4 - •COOCH₃ (rearrangement)

Caption: Predicted fragmentation of ethyl 1-methoxycyclopropane-1-carboxylate.

Fragmentation of Ethyl Cyclopropanecarboxylate (Analog 1)

The mass spectrum of ethyl cyclopropanecarboxylate (MW = 114) provides a baseline for understanding the fragmentation of the cyclopropane ester core without the influence of the methoxy group. The key observed fragments are:

m/zProposed Structure / Neutral LossRelative Intensity
114[M]⁺˙Moderate
85[M - C₂H₅]⁺High
69[M - OC₂H₅]⁺High
41[C₃H₅]⁺High

The dominant fragmentations are the loss of the ethyl group from the ester (m/z 85) and the loss of the ethoxy group (m/z 69), forming a stable cyclopropylcarbonyl cation. The base peak is often the allyl cation ([C₃H₅]⁺) at m/z 41, resulting from the fragmentation of the cyclopropane ring.

The fragmentation pathway is depicted below:

M [C₆H₁₀O₂]⁺˙ m/z 114 F1 [C₄H₅O₂]⁺ m/z 85 M->F1 - •C₂H₅ F2 [C₄H₅O]⁺ m/z 69 M->F2 - •OC₂H₅ F3 [C₃H₅]⁺ m/z 41 F2->F3 - CO

Caption: Fragmentation of ethyl cyclopropanecarboxylate.

Fragmentation of Ethyl 1-methylcyclopropane-1-carboxylate (Analog 2)

The introduction of a methyl group at the 1-position of the cyclopropane ring in ethyl 1-methylcyclopropane-1-carboxylate (MW = 128) influences the fragmentation pattern. The key fragments are:

m/zProposed Structure / Neutral LossRelative Intensity
128[M]⁺˙Moderate
99[M - C₂H₅]⁺High
83[M - OC₂H₅]⁺High
55[C₄H₇]⁺High

Similar to the unsubstituted analog, loss of the ethyl (m/z 99) and ethoxy (m/z 83) groups are major fragmentation pathways. The presence of the methyl group stabilizes the resulting carbocation, leading to a prominent peak at m/z 55, which corresponds to the 1-methylcyclopropyl cation.

The fragmentation pathway is illustrated as follows:

M [C₇H₁₂O₂]⁺˙ m/z 128 F1 [C₅H₇O₂]⁺ m/z 99 M->F1 - •C₂H₅ F2 [C₅H₇O]⁺ m/z 83 M->F2 - •OC₂H₅ F3 [C₄H₇]⁺ m/z 55 F2->F3 - CO

Caption: Fragmentation of ethyl 1-methylcyclopropane-1-carboxylate.

Comparative Summary and Diagnostic Ions

The following table provides a side-by-side comparison of the key fragment ions, highlighting the diagnostic markers for each compound.

Fragment Ion (m/z)Ethyl 1-methoxycyclopropane-1-carboxylate (Predicted)Ethyl CyclopropanecarboxylateEthyl 1-methylcyclopropane-1-carboxylateStructural Significance
M•+ 144114128Molecular Weight
M-15 129-113Loss of •CH₃ (from methoxy)
M-29 1158599Loss of •C₂H₅
M-45 996983Loss of •OC₂H₅
85 -[C₅H₉O]⁺ or [C₄H₅O₂]⁺
69 --[C₄H₅O]⁺
55 --[C₄H₇]⁺
41 --[C₃H₅]⁺

Key Differentiating Features:

  • Ethyl 1-methoxycyclopropane-1-carboxylate: The presence of a fragment at m/z 129 (M-15) would be a strong indicator of the methoxy group. The fragment at m/z 99 (M-45) is also expected to be significant.

  • Ethyl Cyclopropanecarboxylate: Characterized by the base peak at m/z 41 and a prominent ion at m/z 69 .

  • Ethyl 1-methylcyclopropane-1-carboxylate: Distinguished by the base peak at m/z 55 and a significant ion at m/z 83 .

Conclusion

References

  • Mass Spectrometry of Organic Compounds. Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Holden-Day.
  • Interpretation of Mass Spectra. McLafferty, F. W., & Tureček, F. (1993). University Science Books.
  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Electron impact mass spectra of 2-methoxycyclopropane carboxylic acids and of the corresponding methyl esters. Hittenhausen-Gelderblom, R., et al. (1976). Organic Mass Spectrometry.
  • PubChem Database. National Center for Biotechnology Information. [Link]

Validation

A Comparative Benchmarking Guide: Ethyl 1-Methoxycyclopropane-1-carboxylate versus Standard Cyclopropanecarboxylates for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and synthetic methodology, the cyclopropane ring stands out as a "privileged" structural motif. Its inherent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and synthetic methodology, the cyclopropane ring stands out as a "privileged" structural motif. Its inherent ring strain and unique electronic properties can impart profound effects on a molecule's metabolic stability, potency, and overall pharmacological profile[1][2]. However, not all cyclopropane-based building blocks are created equal. The strategic introduction of substituents onto the cyclopropane core can dramatically alter its reactivity and synthetic utility.

This guide provides an in-depth comparative analysis of ethyl 1-methoxycyclopropane-1-carboxylate, a quintessential donor-acceptor (D-A) cyclopropane, against the standard ethyl cyclopropanecarboxylate. We will explore how the presence of the 1-methoxy "donor" group fundamentally transforms the synthetic potential of the cyclopropane ring, enabling a suite of powerful chemical transformations not readily accessible with standard cyclopropanecarboxylates.

The Donor-Acceptor Paradigm: A Gateway to Enhanced Reactivity

Standard cyclopropanecarboxylates, such as ethyl cyclopropanecarboxylate, are relatively stable entities. Their chemistry is largely dictated by the reactivity of the ester functional group and the inherent stability of the C-C bonds of the cyclopropane ring.

In contrast, ethyl 1-methoxycyclopropane-1-carboxylate belongs to the class of donor-acceptor cyclopropanes. The defining feature of these compounds is the vicinal arrangement of an electron-donating group (the methoxy group) and an electron-withdrawing group (the ethyl carboxylate) on the cyclopropane ring. This electronic arrangement polarizes the C1-C2 bond, significantly weakening it and priming the molecule for a range of synthetically valuable ring-opening reactions, particularly in the presence of a Lewis acid catalyst[3][4].

Physicochemical Properties: A Tale of Two Cyclopropanes

A comparison of the fundamental physicochemical properties of ethyl 1-methoxycyclopropane-1-carboxylate and ethyl cyclopropanecarboxylate reveals the influence of the additional methoxy group.

PropertyEthyl 1-Methoxycyclopropane-1-carboxylateEthyl Cyclopropanecarboxylate
Molecular Formula C₇H₁₂O₃C₆H₁₀O₂
Molecular Weight 144.17 g/mol 114.14 g/mol [5]
Boiling Point Estimated: 150-160 °C131-134 °C[6]
Density Estimated: ~1.05 g/mL0.96 g/mL at 25 °C[7]
Solubility Miscible with most organic solventsImmiscible in water; miscible with many organic solvents[7][8]

Benchmarking Reactivity: The Lewis Acid-Catalyzed [3+2] Cycloaddition with Aldehydes

A key differentiator between donor-acceptor and standard cyclopropanecarboxylates is their behavior in the presence of Lewis acids. A classic benchmark reaction that highlights this difference is the formal [3+2] cycloaddition with an aldehyde, such as benzaldehyde.

The Underlying Causality: The presence of the methoxy "donor" group in ethyl 1-methoxycyclopropane-1-carboxylate is crucial for the success of this transformation. Upon coordination of a Lewis acid to the carbonyl oxygen of the ester, the polarized C1-C2 bond of the cyclopropane ring readily cleaves to form a stabilized 1,3-dipole intermediate. This versatile intermediate can then be trapped by various dipolarophiles, including aldehydes, to generate five-membered heterocyclic rings. Standard cyclopropanecarboxylates, lacking the donor group, do not form this stabilized dipole and thus do not readily undergo this type of cycloaddition under similar conditions.

Diagram: Generalized Mechanism of Lewis Acid-Catalyzed [3+2] Cycloaddition

Lewis_Acid_Cycloaddition cluster_0 Activation and Ring Opening cluster_1 Cycloaddition DA_Cyclopropane Ethyl 1-Methoxycyclopropane-1-carboxylate Activated_Complex Activated Complex DA_Cyclopropane->Activated_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., Sc(OTf)3) Lewis_Acid->Activated_Complex Dipole 1,3-Dipole Intermediate Activated_Complex->Dipole Ring Opening Cycloadduct Tetrahydrofuran Product Dipole->Cycloadduct + Benzaldehyde Aldehyde Benzaldehyde Aldehyde->Cycloadduct

Caption: Lewis acid activation of a D-A cyclopropane leads to a 1,3-dipole, which undergoes cycloaddition.

Comparative Performance Data

While a direct, side-by-side comparative study of ethyl 1-methoxycyclopropane-1-carboxylate and ethyl cyclopropanecarboxylate in a [3+2] cycloaddition with benzaldehyde is not available in the literature, we can infer the expected outcomes based on numerous studies on donor-acceptor cyclopropanes[3][4][9].

ParameterEthyl 1-Methoxycyclopropane-1-carboxylate (Expected)Ethyl Cyclopropanecarboxylate (Expected)
Reaction with Benzaldehyde (Lewis Acid Catalyst) High conversion to the tetrahydrofuran productNo reaction or decomposition
Typical Yield Good to excellent (70-95%)0%
Reaction Conditions Mild (e.g., Sc(OTf)₃, room temperature)N/A
Diastereoselectivity Often high, favoring the cis-2,5-disubstituted productN/A

Hydrolytic Stability: A Subtle but Significant Difference

In the context of drug development, the stability of ester prodrugs is a critical parameter. Studies have shown that cyclopropanecarboxylic acid esters exhibit enhanced stability to both acidic and basic hydrolysis compared to their non-cyclic counterparts[2][10]. This is attributed to the electron-donating nature of the cyclopropyl group, which slightly reduces the electrophilicity of the carbonyl carbon.

Experimental Protocols

To ensure scientific integrity and enable replication, detailed experimental protocols are provided below.

Protocol 1: Synthesis of Ethyl Cyclopropanecarboxylate

This protocol is a representative procedure for the synthesis of a standard cyclopropanecarboxylate.

Workflow Diagram

Synthesis_Standard Start Start: Ethyl γ-chlorobutyrate & Sodium Ethoxide Reaction Reaction: Intramolecular Cyclization Start->Reaction Workup Workup: Neutralization & Extraction Reaction->Workup Purification Purification: Distillation Workup->Purification Product Product: Ethyl Cyclopropanecarboxylate Purification->Product

Caption: Synthesis workflow for ethyl cyclopropanecarboxylate.

Step-by-Step Procedure:

  • To a solution of sodium ethoxide in ethanol, add ethyl γ-chlorobutyrate dropwise at a temperature that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for 2-3 hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by distillation to afford pure ethyl cyclopropanecarboxylate[6].

Protocol 2: Synthesis of Ethyl 1-Methoxycyclopropane-1-carboxylate (Proposed)

A plausible synthesis of ethyl 1-methoxycyclopropane-1-carboxylate can be adapted from known procedures for similar donor-acceptor cyclopropanes.

Step-by-Step Procedure:

  • To a solution of ethyl 2-bromoacrylate in a suitable solvent (e.g., THF), add a solution of sodium methoxide in methanol at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: Benchmark [3+2] Cycloaddition of Ethyl 1-Methoxycyclopropane-1-carboxylate with Benzaldehyde

This protocol is representative of the Lewis acid-catalyzed cycloaddition reactions that donor-acceptor cyclopropanes readily undergo.

Step-by-Step Procedure:

  • To a solution of ethyl 1-methoxycyclopropane-1-carboxylate (1.0 eq) and benzaldehyde (1.2 eq) in a dry solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the corresponding 2,5-disubstituted tetrahydrofuran derivative.

Conclusion

The benchmarking of ethyl 1-methoxycyclopropane-1-carboxylate against standard cyclopropanecarboxylates clearly demonstrates the profound impact of the donor-acceptor substitution pattern. The presence of the 1-methoxy group transforms the cyclopropane from a relatively inert scaffold into a versatile three-carbon building block capable of participating in powerful synthetic transformations such as Lewis acid-catalyzed [3+2] cycloadditions. This enhanced reactivity, coupled with potentially greater hydrolytic stability, positions ethyl 1-methoxycyclopropane-1-carboxylate and other donor-acceptor cyclopropanes as highly valuable tools for researchers, scientists, and drug development professionals seeking to access novel and complex molecular architectures with improved properties.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78351, Ethyl cyclopropanecarboxylate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 544234, Ethyl 1-methylcyclopropanecarboxylate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22484226, 1-Methoxycyclopropane-1-carboxylic acid. Retrieved from [Link].

  • Chemspace (n.d.). Ethyl 1-ethoxycyclopropane-1-carboxylate. Retrieved from [Link].

  • Jiang, M., & Shi, M. (2010). Lewis acid catalyzed cycloaddition of methylenecyclopropanes with salicylaldehydes. Organic Letters, 12(11), 2606–2609.
  • Ratzenböck, A., Kobras, M., Rustler, A., et al. (2024). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. Chemistry – A European Journal, 30(e202401332).
  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951.
  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511.
  • Graziano, M. L., Iesce, M. R., Cermola, F., Caputo, G., & De Lorenzo, F. (2002). Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1, 664-668.
  • Johnson, J. S., et al. (2008). Scope and mechanism for lewis acid-catalyzed cycloadditions of aldehydes and donor-acceptor cyclopropanes: evidence for a stereospecific intimate ion pair pathway. Journal of the American Chemical Society, 130(27), 8963-8973.
  • Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886–10894.
  • Shen, L., Zhao, K., Doitomi, K., Ganguly, R., Li, Y.-X., Shen, Z.-L., Hirao, H., & Loh, T.-P. (2017). Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates. Journal of the American Chemical Society, 139(38), 13570–13578.
  • Zhu, W., Fang, J., Liu, Y., Ren, J., & Wang, Z. (2013). Lewis acid catalyzed formal intramolecular [3+2] cross-cycloaddition of cyclopropane 1,1-diesters with alkenes: general and efficient strategy for construction of bridged [n.2.1] carbocyclic skeletons.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78351, Ethyl cyclopropanecarboxylate. Retrieved from [Link].

  • Google Patents (n.d.). US4520209A - Process for cyclizing upsilon-chlorocarboxylic acids.
  • Organic Syntheses (n.d.). 2-Bromo-2-methyl-cyclopropanecarboxylic acid ethyl ester. Retrieved from [Link].

  • U.S. Environmental Protection Agency (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link].

  • Chen, Y. (2008). Synthesis and biological evaluation of novel 4-aminoquinoline derivatives as potent inhibitors of protein tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 18(22), 5947-5951.
  • Royal Society of Chemistry (n.d.). Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link].

  • ResearchGate (n.d.). 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. Retrieved from [Link].

Sources

Comparative

A Spectroscopic Investigation: Differentiating Ethyl 1-methoxycyclopropane-1-carboxylate from its Hydroxylated Precursor

A Senior Application Scientist's Guide to the Spectroscopic Nuances of Alkoxy and Hydroxy Cyclopropane Esters In the realm of synthetic chemistry and drug development, precise molecular characterization is paramount. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Spectroscopic Nuances of Alkoxy and Hydroxy Cyclopropane Esters

In the realm of synthetic chemistry and drug development, precise molecular characterization is paramount. The substitution of a hydroxyl group with a methoxy group on a cyclopropane ring, while seemingly minor, induces significant and telling shifts in the spectroscopic signatures of the molecule. This guide provides an in-depth comparative analysis of ethyl 1-methoxycyclopropane-1-carboxylate and its unmethylated precursor, ethyl 1-hydroxycyclopropane-1-carboxylate, focusing on the key differentiating features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these differences is crucial for reaction monitoring, purity assessment, and structural elucidation.

Molecular Structures at a Glance

To visually contextualize our spectroscopic comparison, let's first examine the structures of the two molecules.

cluster_hydroxy Ethyl 1-hydroxycyclopropane-1-carboxylate C1_h C2_h C1_h->C2_h C_ester_h C1_h->C_ester_h O_hydroxy_h C1_h->O_hydroxy_h C3_h C2_h->C3_h C3_h->C1_h O_ester1_h C_ester_h->O_ester1_h =O O_ester2_h C_ester_h->O_ester2_h C_ethyl1_h O_ester2_h->C_ethyl1_h C_ethyl2_h C_ethyl1_h->C_ethyl2_h H_hydroxy_h O_hydroxy_h->H_hydroxy_h

Caption: Structure of Ethyl 1-hydroxycyclopropane-1-carboxylate.

cluster_methoxy Ethyl 1-methoxycyclopropane-1-carboxylate C1_m C2_m C1_m->C2_m C_ester_m C1_m->C_ester_m O_methoxy_m C1_m->O_methoxy_m C3_m C2_m->C3_m C3_m->C1_m O_ester1_m C_ester_m->O_ester1_m =O O_ester2_m C_ester_m->O_ester2_m C_ethyl1_m O_ester2_m->C_ethyl1_m C_ethyl2_m C_ethyl1_m->C_ethyl2_m C_methyl_m O_methoxy_m->C_methyl_m

Caption: Structure of Ethyl 1-methoxycyclopropane-1-carboxylate.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the two compounds, providing a clear, side-by-side comparison.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Assignment Ethyl 1-hydroxycyclopropane-1-carboxylate (ppm) Ethyl 1-methoxycyclopropane-1-carboxylate (ppm) Key Observations
-OH~6.18 (s, 1H)[1]-Disappearance of the broad singlet confirms methylation.
-OCH₃-~3.62 (s, 3H)[1]Appearance of a sharp singlet confirms the presence of the methoxy group.
-OCH₂CH₃ (quartet)~4.10-4.20 (q, 2H)~4.10-4.20 (q, 2H)Minimal change in the chemical shift of the ethyl ester protons.
-OCH₂CH₃ (triplet)~1.20-1.30 (t, 3H)~1.20-1.30 (t, 3H)Minimal change in the chemical shift of the ethyl ester protons.
Cyclopropane CH₂~0.90-1.20 (m, 4H)[1]~0.90-1.20 (m, 4H)The highly shielded cyclopropyl protons show similar complex multiplets.
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
Assignment Ethyl 1-hydroxycyclopropane-1-carboxylate (ppm) Ethyl 1-methoxycyclopropane-1-carboxylate (ppm) Key Observations
C=O~170-175~170-175The carbonyl carbon chemical shift is largely unaffected.
Quaternary C (C-O)~70-75~75-80A slight downfield shift is expected upon methylation.
-OCH₃-~50-55A new signal appears in the characteristic methoxy region.
-OCH₂CH₃~60-65~60-65Minimal change in the ethyl ester carbon chemical shifts.
Cyclopropane CH₂~15-20~15-20The strained ring carbons remain in a similar upfield region.[2]
-OCH₂CH₃~14~14Minimal change in the ethyl ester carbon chemical shifts.
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
Functional Group Ethyl 1-hydroxycyclopropane-1-carboxylate Ethyl 1-methoxycyclopropane-1-carboxylate Key Observations
O-H Stretch~3200-3600 (broad)AbsentThe disappearance of the broad O-H band is a primary indicator of successful methylation.
C-H Stretch (sp³)~2850-3000~2850-3000Aliphatic C-H stretches from the ethyl and cyclopropyl groups are present in both.
C-H Stretch (cyclopropane)~3080~3080The characteristic C-H stretch of the cyclopropane ring is a useful diagnostic feature.[2]
C=O Stretch~1735-1750[3]~1735-1750The strong carbonyl absorption of the ester remains consistent.
C-O Stretch~1000-1300[4]~1000-1300C-O stretching bands are present in both, with subtle changes expected upon methylation.
Table 4: Mass Spectrometry (MS) Data (m/z)
Fragment Ethyl 1-hydroxycyclopropane-1-carboxylate Ethyl 1-methoxycyclopropane-1-carboxylate Key Observations
[M]⁺130.06144.08The molecular ion peak increases by 14 Da, corresponding to the addition of a CH₂ group.
[M+H]⁺131.07[5]145.09A common adduct observed in soft ionization techniques.
[M-H₂O]⁺112.05-Loss of water is a characteristic fragmentation for the hydroxylated compound.
[M-CH₃]⁺-129.06Loss of a methyl radical is a key fragmentation pathway for the methoxy derivative.
[M-OCH₂CH₃]⁺85.0399.05Loss of the ethoxy group is a common fragmentation for ethyl esters.

Experimental Protocol: Synthesis of Ethyl 1-methoxycyclopropane-1-carboxylate

The methylation of ethyl 1-hydroxycyclopropane-1-carboxylate is a standard procedure that underscores the importance of the spectroscopic comparison detailed above for reaction monitoring.

reagents Ethyl 1-hydroxycyclopropane-1-carboxylate Sodium Hydride (NaH) Methyl Iodide (CH₃I) solvent Anhydrous Tetrahydrofuran (THF) reagents->solvent Dissolve reaction Stir at 0 °C to room temperature solvent->reaction Add reagents workup Quench with saturated NH₄Cl (aq) Extract with Ethyl Acetate reaction->workup purification Column Chromatography workup->purification product Ethyl 1-methoxycyclopropane-1-carboxylate purification->product

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-methoxycyclopropane-1-carboxylate

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 1-methoxycyclopropane-1-carboxylate. As researchers and drug development professionals, our commitment to safety ext...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 1-methoxycyclopropane-1-carboxylate. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide not just procedural instructions, but also the scientific reasoning behind them, ensuring a deep understanding of safe laboratory practices.

Hazard Assessment and Chemical Profile

The cyclopropane ring, while a valuable synthon in organic chemistry, imparts ring strain that can influence reactivity[3]. Esters as a class, particularly those with low molecular weight, are often flammable and can be irritants[4]. Therefore, it is prudent to handle Ethyl 1-methoxycyclopropane-1-carboxylate with the precautions appropriate for a flammable and potentially irritating substance.

Table 1: Inferred Hazard Profile for Ethyl 1-methoxycyclopropane-1-carboxylate

Hazard ClassificationDescriptionPrimary Precaution
Flammable Liquid The vapor can form explosive mixtures with air and may travel to a source of ignition and flash back.[1][2]Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Use in a well-ventilated area, preferably a fume hood[5].
Skin/Eye Irritant Assumed potential for irritation based on general properties of esters and related compounds.Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, and chemical-resistant gloves[5].
Inhalation Hazard Vapors may cause respiratory tract irritation.[5]Avoid breathing vapors or mist.[5]
Environmental Hazard Improper disposal can lead to environmental contamination. Discharge into drains or sewer systems is prohibited.[6][7]Collect all waste for proper disposal by a licensed contractor. Do not discharge to the environment[7].

Regulatory Framework: A Brief Overview

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][9]. Laboratories are considered hazardous waste generators and must comply with specific regulations regarding waste identification, segregation, storage, and disposal[6][8]. Many academic institutions operate under Subpart K of the RCRA regulations, which provides an alternative set of requirements better suited for laboratory environments[10][11]. Regardless of the specific regulatory framework, the core principles of safe and responsible waste management remain the same.

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation to final disposal.

Step 1: Waste Identification and Segregation at the Point of Generation

  • Rationale: The first and most critical step is to correctly identify the waste. Ethyl 1-methoxycyclopropane-1-carboxylate waste must be treated as a flammable liquid hazardous waste. It should never be mixed with non-hazardous waste or disposed of down the drain[12]. Segregation is crucial to prevent dangerous chemical reactions. For instance, mixing flammable liquids with strong oxidizers can lead to fire or explosion.

  • Procedure:

    • Designate a specific, labeled waste container for "Ethyl 1-methoxycyclopropane-1-carboxylate and related flammable organic waste."

    • This waste stream should be kept separate from:

      • Aqueous waste

      • Halogenated solvents

      • Corrosives (acids and bases)

      • Oxidizers

      • Solid chemical waste

Step 2: Container Selection and Labeling

  • Rationale: Proper containment is essential for safety and regulatory compliance. The container must be compatible with the chemical waste to prevent degradation and leaks[6][13]. Clear and accurate labeling ensures that anyone handling the container is aware of its contents and associated hazards[8].

  • Procedure:

    • Select a container made of a material chemically compatible with the ester. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is appropriate.

    • The container must be in good condition, free from cracks or damage[6].

    • Affix a "Hazardous Waste" label to the container before adding any waste[8].

    • The label must include:

      • The words "Hazardous Waste"[8].

      • The full chemical name: "Ethyl 1-methoxycyclopropane-1-carboxylate". Do not use abbreviations.

      • The specific hazard(s): "Flammable Liquid".

      • The date accumulation started (the date the first drop of waste was added).

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Rationale: The EPA allows laboratories to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[8]. This provides a safe, temporary storage location under the control of laboratory personnel before it is moved to a central storage area[6].

  • Procedure:

    • Keep the waste container in a designated SAA, which could be a secondary containment tray within a fume hood or a designated cabinet.

    • The container must be kept closed at all times, except when adding waste[1][2].

    • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion[14].

    • Once the container is full, or if it has been in the SAA for an extended period (typically up to one year for academic labs under Subpart K), it must be moved to the institution's central hazardous waste accumulation area[11].

Step 4: Final Disposal

  • Rationale: The final disposal of hazardous waste is a highly regulated process that must be carried out by a licensed and certified hazardous waste contractor. These contractors have the facilities and expertise to dispose of the chemical in an environmentally sound manner, typically through high-temperature incineration[4][7].

  • Procedure:

    • Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup of the full waste container.

    • EH&S will then consolidate the waste and transfer it to a licensed waste disposal company[8].

    • Never attempt to dispose of the chemical yourself through incineration or by giving it to a standard waste hauler[6][12].

Emergency Procedures: Spills and Exposures

  • In Case of a Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or if you are unsure how to handle it, evacuate the area and contact your institution's emergency response team or EH&S.

    • For small, manageable spills:

      • Ensure the area is well-ventilated and eliminate all ignition sources[1][7].

      • Wear appropriate PPE (gloves, safety glasses, lab coat).

      • Contain the spill using a chemical spill kit with an absorbent material suitable for flammable liquids.

      • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste[1][7].

  • In Case of Personal Exposure:

    • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing[1].

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[1].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[1].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 1-methoxycyclopropane-1-carboxylate.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EH&S / Licensed Contractor A Waste Generation (Ethyl 1-methoxycyclopropane-1-carboxylate) B Is this Hazardous Waste? A->B C Collect in a Labeled, Compatible Container B->C Yes (Flammable Liquid) D Segregate from Incompatible Waste Streams C->D E Store in Satellite Accumulation Area (SAA) D->E F Container Full or Time Limit Reached? E->F F->E No G Contact EH&S for Pickup F->G Yes H Transport to Central Accumulation Area G->H I Final Disposal via Licensed Contractor (e.g., Incineration) H->I

Caption: Decision workflow for the disposal of Ethyl 1-methoxycyclopropane-1-carboxylate.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager.
  • Safety Data Sheet - CDN Isotopes. CDN Isotopes.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20). Fisher Scientific.
  • Safety Data Sheet Cyclopropane - SDS EU (Reach Annex II). (2020, August 3). Air Liquide.
  • SAFETY DATA SHEET - TCI Chemicals. (2026, February 10). TCI Chemicals.
  • Disposal of Chemical Waste - Safety Office. University of St Andrews.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). University of California, San Diego.
  • ETHYLCYCLOPROPANE - Safety Data Sheet. ChemicalBook.
  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.

Sources

Handling

Personal protective equipment for handling Ethyl 1-methoxycyclopropane-1-carboxylate

Comprehensive Safety and Handling Guide: Ethyl 1-methoxycyclopropane-1-carboxylate This guide provides essential safety protocols and operational directives for handling Ethyl 1-methoxycyclopropane-1-carboxylate. As a st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: Ethyl 1-methoxycyclopropane-1-carboxylate

This guide provides essential safety protocols and operational directives for handling Ethyl 1-methoxycyclopropane-1-carboxylate. As a structurally unique ester, its handling requires a meticulous approach grounded in established chemical safety principles. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely and effectively, from receipt to disposal.

A Note on Hazard Assessment: Specific safety data for Ethyl 1-methoxycyclopropane-1-carboxylate is not extensively published. Therefore, this guidance is synthesized from the foundational principles of laboratory safety and the known hazard profiles of close structural analogs, such as Ethyl 1-methylcyclopropanecarboxylate and other cyclopropane esters.[1][2][3] This conservative approach ensures a high margin of safety. The primary analog referenced, Ethyl 1-methylcyclopropanecarboxylate, is classified as a flammable liquid and vapor.[1][4]

Core Hazard Profile and Chemical Data

Understanding the potential hazards is the first step in safe handling. The following table summarizes the known information for the closely related analog, Ethyl 1-methylcyclopropanecarboxylate (CAS 71441-76-4), which informs our safety protocols.

PropertyData (for Ethyl 1-methylcyclopropanecarboxylate)Implication for Safe Handling
GHS Classification Flammable liquid and vapor (Category 3)[4]Keep away from all ignition sources, including heat, sparks, and open flames.[1][5] Use non-sparking tools and take measures to prevent static discharge.[1]
Molecular Formula C₇H₁₂O₂[4]-
Molecular Weight 128.17 g/mol [4]-
Incompatibilities Acids, Bases, Strong oxidizing agents[1]Store separately from these chemical classes to prevent vigorous or explosive reactions.
Known Hazards The toxicological properties have not been fully investigated.[1] Overexposure may cause headache, dizziness, nausea, and vomiting.[1]Assume the compound is potentially irritating to the skin and eyes and may be harmful if ingested or inhaled.[2][3][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to prevent exposure. The selection of specific equipment is dictated by the nature of the task, the quantities being handled, and the potential for splashes or aerosol generation.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the liquid.[7][8] Goggles provide a necessary seal around the eyes to protect against splashes from any direction.[7][9]

  • High-Risk Scenarios: When handling larger volumes (>100 mL) or when the potential for splashing is significant (e.g., during transfers or heating), a full-face shield must be worn in addition to chemical splash goggles.[8][9][10]

Hand Protection

The choice of glove material is paramount for preventing skin contact and absorption.[9]

  • Minimum Requirement: Nitrile gloves are suitable for incidental contact and handling small quantities.[7][8] Always double-check for tears or punctures before use.

  • Extended Use/Immersion: For prolonged handling or tasks with a risk of immersion, Butyl rubber gloves are recommended.[8][9] Butyl rubber offers superior resistance to esters and many organic solvents compared to standard nitrile.[9]

  • Glove Change Protocol: Gloves should be changed immediately if contamination is suspected. Never wear contaminated gloves outside of the immediate work area. Wash hands thoroughly after removing gloves.[11]

Body Protection
  • Minimum Requirement: A flame-resistant laboratory coat, fully buttoned, is mandatory to protect skin and personal clothing from minor spills and splashes.[1][7]

  • High-Risk Scenarios: When handling larger quantities where significant splashes are possible, a chemical-resistant apron made of PVC or a similar impervious material should be worn over the lab coat.[8][10]

Respiratory Protection
  • Standard Handling: All handling of Ethyl 1-methoxycyclopropane-1-carboxylate should be performed inside a certified chemical fume hood to minimize inhalation exposure.[6][12] In this context, respiratory protection is typically not required.

  • Emergency or High-Concentration Scenarios: In the event of a large spill outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator with an organic vapor (OV) cartridge may be necessary.

PPE Summary Table
Exposure LevelEye/Face ProtectionHand ProtectionBody Protection
Standard Use (Small quantities, in fume hood)Chemical Splash GogglesNitrile GlovesFlame-Resistant Lab Coat
High-Risk Use (Large quantities, splash potential)Goggles & Face ShieldButyl Rubber GlovesLab Coat & Chemical-Resistant Apron

Safe Handling and Operational Workflow

Adherence to a systematic workflow minimizes risk and ensures procedural integrity. The following steps outline a standard protocol for preparing a solution of Ethyl 1-methoxycyclopropane-1-carboxylate.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify the functionality and certification of the chemical fume hood.

    • Assemble all necessary equipment (glassware, stir plate, solvents, etc.) within the fume hood to minimize traffic in and out of the workspace.

    • Ensure an appropriate spill kit and fire extinguisher (CO₂, dry chemical, or foam) are readily accessible.[1][5]

  • Donning PPE:

    • Put on your lab coat, followed by chemical splash goggles, and finally, the appropriate gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.

  • Chemical Handling:

    • Place the container of Ethyl 1-methoxycyclopropane-1-carboxylate on a stable surface inside the fume hood.

    • Slowly open the container, being mindful of any potential pressure differential.

    • Using a clean pipette or syringe, carefully measure and transfer the required volume to your reaction vessel.

    • Perform all dilutions and manipulations well within the fume hood, at least 6 inches from the sash.

  • Post-Handling:

    • Securely cap the primary container and any vessels containing the chemical.

    • Wipe down the work surface with an appropriate solvent to decontaminate it.

    • Segregate all contaminated waste (pipette tips, wipes, etc.) into a designated, labeled hazardous waste container.[7]

  • Doffing PPE:

    • Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Remove gloves first, followed by the lab coat, and finally the goggles.

    • Wash hands thoroughly with soap and water.

Workflow for Safe Chemical Handling

The following diagram illustrates the critical decision points and procedural flow for safely managing Ethyl 1-methoxycyclopropane-1-carboxylate in a laboratory setting.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase cluster_emergency 4. Emergency Response ReviewSDS Review SDS & Protocol PrepArea Prepare Fume Hood & Spill Kit ReviewSDS->PrepArea DonPPE Don Required PPE PrepArea->DonPPE HandleChemical Transfer & Use Chemical DonPPE->HandleChemical Monitor Monitor for Spills or Exposure HandleChemical->Monitor Decontaminate Decontaminate Work Area Monitor->Decontaminate Task Complete Spill Spill Occurs Monitor->Spill Incident SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Evacuate Evacuate & Alert Spill->Evacuate Assess Assess & Use Spill Kit Evacuate->Assess

Caption: Procedural workflow for handling Ethyl 1-methoxycyclopropane-1-carboxylate.

Spill Management and Disposal Plan

Prompt and correct action during a spill is critical to mitigating hazards.

Spill Response
  • Minor Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[7]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert all nearby personnel.[7]

    • If safe to do so, increase ventilation by opening sashes and doors.

    • Prevent the spill from entering drains.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal
  • All waste contaminated with Ethyl 1-methoxycyclopropane-1-carboxylate, including excess chemical, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collect all waste streams in a clearly labeled, sealed container. The label should include the chemical name and the words "Hazardous Waste".

  • Dispose of the waste through your institution's EHS-approved waste disposal program, adhering to all local, state, and federal regulations.[1][5][12]

References

  • Personal protective equipment for handling 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester. Benchchem.
  • SAFETY DATA SHEET - Ethyl 1-methylcyclopropane-1-carboxylate. Fisher Scientific.
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.
  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.
  • SAFETY DATA SHEET - Methyl 1-Methylcyclopropane-1-carboxylate. TCI Chemicals.
  • SAFETY DATA SHEET - Aldrich - 441686. MilliporeSigma.
  • SAFETY DATA SHEET - Ethyl p-Methoxycinnamate. MarkHerb.
  • SAFETY DATA SHEET - Methyl cyclopropanecarboxylate. Fisher Scientific.
  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. PPESAFETY.
  • SDS US. Unknown Source.
  • SAFETY DATA SHEET - Methyl cyclopropanecarboxylate. Fisher Scientific.
  • Safety Guidelines for Handling Chemicals. HPE Support.
  • Ethyl 1-methylcyclopropanecarboxylate | C7H12O2 | CID 544234. PubChem - NIH.
  • Safety Data Sheet - Cyclopropane. CDN Isotopes.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.